molecular formula C13H11NO B1582911 2-Phenyl-1-(pyridin-2-yl)ethanone CAS No. 27049-45-2

2-Phenyl-1-(pyridin-2-yl)ethanone

Cat. No.: B1582911
CAS No.: 27049-45-2
M. Wt: 197.23 g/mol
InChI Key: WTYYKZLGTHPLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYYKZLGTHPLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292408
Record name 2-phenyl-1-(pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27049-45-2
Record name 27049-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 27049-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-1-(pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Phenyl-1-(pyridin-2-yl)ethanone" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone

Abstract

This compound, a heteroaromatic ketone, serves as a pivotal structural motif and versatile intermediate in the realms of organic synthesis and medicinal chemistry. Its unique architecture, featuring a phenyl ring, a pyridine ring, and a ketone linker, provides a scaffold capable of engaging in a variety of non-covalent interactions, such as π-π stacking and hydrogen bonding.[1] This guide offers a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, chemical reactivity, and spectroscopic profile. Furthermore, it delves into its significant applications, most notably as a precursor for biologically active molecules, including novel iron chelators with therapeutic potential against HIV-1.[2] Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective use.

Nomenclature and Chemical Structure

  • Systematic IUPAC Name: this compound[1]

  • CAS Number: 27049-45-2[3]

  • Molecular Formula: C₁₃H₁₁NO[3]

  • Synonyms: Benzyl 2-pyridyl ketone

The structure consists of an ethanone core substituted with a phenyl group at the C2 position and a pyridin-2-yl group at the C1 (carbonyl) position.

Physicochemical Properties

The core physical and chemical data for this compound are summarized below. This information is critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Weight 197.23 g/mol [1][3]
Appearance Not specified; typically a solid at room temperatureGeneral knowledge
Storage Temperature Store in a dry, cool, and well-ventilated place[4][5]

Further data such as melting point, boiling point, and specific solubility are not consistently reported across public datasheets and should be determined empirically for a given sample.

Synthesis and Chemical Reactivity

Synthetic Pathways

This compound is not a naturally occurring compound and must be synthesized. Its synthesis typically involves the formation of the C-C bond between the carbonyl carbon and the benzyl group. Common laboratory-scale strategies leverage organometallic reagents.

A prevalent and effective method involves the reaction of a benzyl Grignard reagent (benzylmagnesium halide) with a pyridine-2-carbonitrile. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of the nitrile. A subsequent acidic workup hydrolyzes the intermediate imine to yield the desired ketone.

SynthesisWorkflow cluster_reactants Reactants PyCN Pyridine-2-carbonitrile Reaction Grignard Reaction PyCN->Reaction BnMgX Benzylmagnesium Halide BnMgX->Reaction Workup Acidic Hydrolysis (Workup) Reaction->Workup Intermediate Imine Product This compound Workup->Product

Caption: General workflow for Grignard-based synthesis.

Another viable route involves the reaction of 2-picoline (2-methylpyridine) with a strong base like n-butyllithium (nBuLi) to generate a nucleophilic carbanion, which can then react with a benzonitrile derivative, followed by hydrolysis.[6]

Core Reactivity

The chemical behavior of this compound is dictated by its ketone functional group and the adjacent aromatic systems.

  • Reduction: The ketone can be efficiently reduced to the corresponding secondary alcohol, 1-(pyridin-2-yl)-2-phenylethanol. This is a standard transformation achieved with common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.[1]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for attack by various nucleophiles (e.g., organometallics, cyanide, amines), providing a gateway to more complex molecular structures.[1]

  • Enolate Formation: The methylene protons (α-protons) adjacent to the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in subsequent alkylation or condensation reactions, allowing for further functionalization at the C2 position.

ReactivityProfile Start This compound Alcohol 1-(Pyridin-2-yl)-2-phenylethanol Start->Alcohol Reduction (e.g., NaBH₄) AdditionProd Nucleophilic Addition Product Start->AdditionProd Nucleophilic Attack (e.g., R-MgBr) Enolate Enolate Intermediate Start->Enolate Base-mediated Deprotonation

Caption: Key chemical reactions of the title compound.

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of this compound after synthesis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridinyl rings, typically in the range of δ 7.0-8.5 ppm. A characteristic singlet for the two methylene (CH₂) protons would appear further upfield, likely between δ 4.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon around δ 190-200 ppm. Signals for the aromatic carbons will be observed in the δ 120-160 ppm region, while the methylene carbon will appear around δ 45-55 ppm.[7]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O (ketone) stretch, typically found in the region of 1680-1700 cm⁻¹. Absorptions for C=C and C=N stretching from the aromatic rings will be seen in the 1400-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (197.23 g/mol ).[3]

Applications and Biological Significance

This compound is primarily valued as a versatile building block for constructing more complex molecules.[1] Its significance in drug development is particularly noteworthy.

Intermediate in Medicinal Chemistry

The structure is a valuable scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. The pyridine ring can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions, making it a privileged fragment in drug design.[1]

HIV-1 Transcription Inhibition

A key application of this scaffold is in the development of novel HIV-1 inhibitors. Research has demonstrated that Phenyl-1-pyridin-2-yl-ethanone-based iron chelators can significantly inhibit HIV-1 transcription.[2] These compounds function by chelating intracellular iron, which in turn inhibits the activity of cyclin-dependent kinases CDK2 and CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which is hijacked by the HIV-1 Tat protein to activate viral gene transcription. By inhibiting these kinases, the compounds suppress the production of viral components. This mechanism represents a promising therapeutic strategy against HIV-1.[2]

ApplicationPathway Start This compound Chelator Synthesis of PPY-based Iron Chelators Start->Chelator Iron Chelation of Intracellular Iron Chelator->Iron CDK Inhibition of CDK2 & CDK9 Activity Iron->CDK HIV Suppression of HIV-1 Transcription CDK->HIV Therapy Potential HIV-1 Therapeutic Agent HIV->Therapy

Caption: Pathway from intermediate to therapeutic application.

Safety and Handling

Proper handling of this compound is imperative in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[9]

    • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[9]

    • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[9]

  • Precautionary Measures:

    • Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[8]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[5]

    • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and acid chlorides.[5]

  • First-Aid Procedures:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound from pyridine-2-carbonitrile and benzylmagnesium chloride.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl chloride

  • Pyridine-2-carbonitrile

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

    • Place magnesium turnings (1.1 eq) in the flask.

    • Add a solution of benzyl chloride (1.0 eq) in anhydrous THF via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.

    • Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. THF is the solvent of choice as it solvates the magnesium complex, facilitating the reaction.

    • Once the exothermic reaction begins, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Slowly add a solution of pyridine-2-carbonitrile (1.0 eq) in anhydrous THF via the dropping funnel.

    • Causality: The reaction is highly exothermic; slow addition at low temperature is necessary to control the reaction rate and prevent side reactions.

    • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl. This step hydrolyzes the intermediate imine-magnesium salt.

    • Causality: The acidic workup protonates the intermediate, leading to hydrolysis. It must be done slowly and at a low temperature to manage the heat evolved.

    • Continue adding acid until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to complete hydrolysis.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ketone.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data to expected values.

Conclusion

This compound is a compound of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its straightforward synthesis, predictable reactivity, and the strategic importance of its structural motifs make it an indispensable tool for chemists. The demonstrated application of its derivatives as potent HIV-1 transcription inhibitors underscores its relevance in modern drug discovery and highlights the potential for further exploration of this versatile chemical scaffold. This guide provides the foundational knowledge necessary for its safe and effective application in a research and development context.

References

An In-Depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone (CAS: 27049-45-2)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1-(pyridin-2-yl)ethanone, a versatile ketone serving as a pivotal intermediate in synthetic organic and medicinal chemistry. This document delves into its synthesis, physicochemical properties, spectroscopic profile, and reactivity. A significant focus is placed on its application as a scaffold in drug discovery, particularly in the development of novel antiviral agents. Detailed, field-proven protocols and safety information are provided to enable researchers to effectively utilize this compound in their work.

Introduction and Molecular Overview

This compound, registered under CAS number 27049-45-2, is a bi-aromatic ketone with the molecular formula C₁₃H₁₁NO.[1] Its structure features a phenyl ring and a pyridine ring bridged by a two-carbon ethanone linker. This unique arrangement of a reactive ketone functional group and two distinct aromatic systems imparts a versatile chemical character, making it a valuable building block for more complex molecular architectures.[1][2]

The presence of the pyridine ring, a bioisostere for phenyl groups in many biological contexts, and the ketone's ability to act as a hydrogen bond acceptor make this scaffold particularly attractive for medicinal chemistry.[2][3] Derivatives of this core structure have been investigated for a range of biological activities, most notably as iron-chelating agents that inhibit HIV-1 transcription.[4]

PropertyValueSource(s)
CAS Number 27049-45-2[1]
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.23 g/mol [1]
Appearance Brown oil / Liquid[1][5]
Boiling Point 330.4 °C at 760 mmHg[5]
Density 1.127 g/cm³[5]
Refractive Index 1.588[5]
SMILES O=C(CC1=CC=CC=C1)C1=NC=CC=C1[6]
InChI Key WTYYKZLGTHPLPZ-UHFFFAOYSA-N[1]

Synthesis and Mechanism

The synthesis of this compound can be achieved through several established organometallic routes. One of the most reliable methods involves the acylation of a pyridine derivative with a phenylacetylating agent. A robust approach is the reaction of 2-picolyllithium (generated in situ from 2-picoline) with an appropriate ester, such as ethyl phenylacetate.

The causality behind this choice lies in the nucleophilicity of the organolithium reagent. 2-Picoline is readily deprotonated at the methyl group by a strong base like n-butyllithium (n-BuLi) to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired ketone.

Synthesis_Workflow reagent1 2-Picoline intermediate 2-Picolyllithium (in situ) reagent1->intermediate Deprotonation reagent2 n-BuLi in THF, 0°C reagent2->intermediate reaction_step Nucleophilic Acyl Substitution intermediate->reaction_step reagent3 Ethyl Phenylacetate reagent3->reaction_step workup Aqueous Acidic Workup (e.g., H₂SO₄) reaction_step->workup Tetrahedral Intermediate product This compound workup->product Purification

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related pyridyl ketones.[7]

Materials:

  • 2-Picoline (30 mmol, 2.79 g)

  • Anhydrous Tetrahydrofuran (THF), 35 mL

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (30 mmol, 12.4 mL)

  • Ethyl phenylacetate (31 mmol, 5.1 g)

  • 60% Sulfuric acid (aqueous solution)

  • Saturated potassium hydroxide (KOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-picoline and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise with constant stirring. The solution will typically develop a deep red or orange color, indicating the formation of 2-picolyllithium.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and add ethyl phenylacetate dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Carefully quench the reaction by slowly adding 60% sulfuric acid until a pH of 1 is reached. This step must be performed in a well-ventilated fume hood as it is exothermic. Stir vigorously for at least 12 hours to ensure complete hydrolysis of any intermediates.

  • Neutralize the mixture with a saturated aqueous KOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a brown oil.

Spectroscopic and Analytical Characterization

Characterization is crucial for verifying the structure and purity of the synthesized compound. Below are the predicted spectroscopic data based on the known effects of the constituent functional groups and analysis of similar structures.[4][8]

¹H NMR Spectroscopy (Predicted)
  • δ 8.6-8.7 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen (C6-H). This proton is the most deshielded due to the inductive effect of the nitrogen atom.

  • δ 7.7-7.9 ppm (m, 2H): Protons on the pyridine ring (C4-H and C5-H). These will likely appear as a multiplet due to complex coupling.

  • δ 7.2-7.4 ppm (m, 6H): This region will contain the signal for the C3-H of the pyridine ring and the five protons of the phenyl ring.

  • δ 4.3-4.4 ppm (s, 2H): The two protons of the methylene bridge (-CH₂-) between the carbonyl group and the phenyl ring. These protons are adjacent to a carbonyl group, which shifts them downfield. The signal is expected to be a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy (Predicted)
  • δ ~200 ppm: The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield.[4]

  • δ ~153 ppm: The C2 carbon of the pyridine ring, attached to the carbonyl group.

  • δ ~149 ppm: The C6 carbon of the pyridine ring.

  • δ ~137 ppm: The C4 carbon of the pyridine ring.

  • δ ~135 ppm: The quaternary carbon of the phenyl ring (C1').

  • δ ~129.5 ppm: The ortho and para carbons of the phenyl ring (C2', C6', C4').

  • δ ~128.8 ppm: The meta carbons of the phenyl ring (C3', C5').

  • δ ~127 ppm: The C5 carbon of the pyridine ring.

  • δ ~122 ppm: The C3 carbon of the pyridine ring.

  • δ ~45 ppm: The methylene bridge carbon (-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Wavenumber (cm⁻¹)AssignmentIntensity
3100-3000 Aromatic C-H StretchMedium-Weak
2950-2850 Aliphatic C-H Stretch (-CH₂-)Medium-Weak
~1700 C=O Stretch (Ketone) Strong
1600-1450 C=C and C=N Aromatic Ring StretchesMedium-Strong

The most diagnostic peak will be the strong absorbance around 1700 cm⁻¹, characteristic of an aryl ketone carbonyl group.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile synthetic intermediate.

  • Reactions at the Ketone: The carbonyl group is the primary site of reactivity.

    • Reduction: It can be readily reduced to the corresponding secondary alcohol, 2-phenyl-1-(pyridin-2-yl)ethanol, using standard reducing agents like sodium borohydride (NaBH₄).[2]

    • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithiums, to form tertiary alcohols.

    • Condensation Reactions: The methylene protons alpha to the carbonyl are acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-type condensation reactions to build more complex carbon skeletons.[2]

  • Reactions on the Aromatic Rings:

    • The pyridine ring can undergo nucleophilic aromatic substitution (SNAr), especially if activated by an appropriate substituent.[1]

    • Both the phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid reaction at the basic nitrogen of the pyridine ring.

Reactivity cluster_ketone Ketone Reactivity cluster_rings Aromatic Ring Reactivity start This compound reduction Reduction (e.g., NaBH₄) start->reduction nucleophilic_add Nucleophilic Addition (e.g., R-MgBr) start->nucleophilic_add enolate_form Enolate Formation (e.g., LDA) start->enolate_form snar SNAr (Pyridine) start->snar seas SEAs (Phenyl/Pyridine) start->seas product_alcohol Secondary Alcohol reduction->product_alcohol product_tert_alcohol Tertiary Alcohol nucleophilic_add->product_tert_alcohol product_condensation Condensation Product enolate_form->product_condensation

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery: A Scaffold for HIV-1 Inhibitors

A seminal application of the this compound scaffold is in the development of novel iron chelators that act as potent inhibitors of HIV-1 transcription.[4]

HIV-1 transcription relies on the viral Tat protein, which recruits host cell machinery, including Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1, to the viral promoter. The activity of CDK9 is modulated by CDK2. Research has demonstrated that chelation of intracellular iron can inhibit the activity of both CDK2 and CDK9, thereby suppressing HIV-1 transcription.[4]

Novel iron chelators based on the Phenyl-1-Pyridin-2yl-ethanone (PPY) core have been synthesized and shown to significantly inhibit HIV-1 replication with minimal cytotoxicity.[4] These compounds act by:

  • Upregulating IκB-α expression: This leads to the accumulation of NF-κB in the cytoplasm, preventing it from activating viral transcription.

  • Inhibiting CDK2 activity: This reduces the phosphorylation of CDK9.

  • Reducing P-TEFb complex formation: The inhibition of CDK2 activity diminishes the amount of the active CDK9/cyclin T1 complex available for Tat-mediated transcription.[4]

This multi-target mechanism makes the this compound scaffold a promising starting point for the development of new anti-HIV therapeutics.

HIV_Inhibition_Pathway ppy PPY-Based Iron Chelator (Derived from Topic Compound) iron Intracellular Fe²⁺ ppy->iron Chelates ikba IκB-α ppy->ikba Upregulates cdk2 CDK2 iron->cdk2 Required for activity cdk9 CDK9/Cyclin T1 cdk2->cdk9 Phosphorylates & Activates ptefb Active P-TEFb Complex cdk9->ptefb Forms hiv_transcription HIV-1 Transcription ptefb->hiv_transcription Promotes nfkb NF-κB ikba->nfkb Sequesters in Cytoplasm nfkb_nuc Nuclear NF-κB nfkb->nfkb_nuc Translocates to Nucleus nfkb_nuc->hiv_transcription Promotes

Caption: Mechanism of HIV-1 inhibition by PPY-based iron chelators.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds such as 2-acetylpyridine and 2-phenylpyridine can be used to infer its hazard profile.[4][6]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

Conclusion

This compound is a chemical of significant interest due to its synthetic versatility and its demonstrated potential as a scaffold for drug development. Its straightforward synthesis and the reactivity of its ketone and aromatic functionalities provide numerous avenues for the creation of diverse chemical libraries. The proven success of its derivatives as multi-target HIV-1 transcription inhibitors highlights its importance and warrants further exploration by researchers in medicinal chemistry and drug discovery. This guide provides the foundational technical knowledge for scientists to safely and effectively incorporate this valuable intermediate into their research programs.

References

An In-depth Technical Guide to the Molecular Structure of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-(pyridin-2-yl)ethanone is a ketone that features a pyridine ring and a phenyl group. This compound, with the chemical formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol , is a valuable building block in both organic synthesis and medicinal chemistry.[1][2] Its structural motif is of significant interest due to the capacity of the pyridine and phenyl rings to engage in π-π stacking interactions, while the ketone functionality can act as a hydrogen bond acceptor. These characteristics make it a compelling scaffold for the design of molecules aimed at interacting with biological targets such as enzymes and receptors.[1] While it serves primarily as a research compound and an intermediate in the synthesis of more complex molecules, derivatives of this core structure have been explored for various therapeutic applications.[1]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering insights for its application in research and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a central ethanone core. A phenyl group is attached to the second carbon, and a pyridin-2-yl group is bonded to the carbonyl carbon.[1]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.23 g/mol [1]
CAS Number 27049-45-2[2]
Appearance Not specified (likely a solid)-
Purity (typical) 95%[1]

Synthesis of this compound

While a variety of methods can be conceptualized for the synthesis of this compound, a particularly promising and modern approach involves the acylation of a silylated pyridine derivative. This method circumvents the challenges often associated with traditional Friedel-Crafts acylations of pyridine rings.[3]

Proposed Synthetic Protocol: Acylation of 2-(Trimethylsilyl)pyridine

This protocol is based on the general procedure described for the spontaneous acylation of 2-(trialkylsilyl)pyridines with acyl chlorides.[3]

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product Reactant1 2-(Trimethylsilyl)pyridine Product This compound Reactant1->Product Spontaneous Reaction (or Fluoride-catalyzed) Reactant2 Phenylacetyl chloride Reactant2->Product

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of Reactants: Ensure both 2-(trimethylsilyl)pyridine and phenylacetyl chloride are pure and dry. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from interfering.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trimethylsilyl)pyridine (1 equivalent) in a suitable anhydrous solvent such as acetonitrile.[3]

  • Addition of Acyl Chloride: Slowly add phenylacetyl chloride (1 equivalent) to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is then gently heated to 60°C and stirred for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • Use of 2-(Trimethylsilyl)pyridine: Direct Friedel-Crafts acylation of pyridine is generally inefficient due to the deactivation of the ring by the nitrogen atom. The trimethylsilyl group at the 2-position acts as a removable directing group, facilitating the acylation at this specific position.[3]

  • Inert Atmosphere: Organometallic reagents and acyl chlorides can be sensitive to moisture. An inert atmosphere prevents their decomposition and ensures the reaction proceeds efficiently.

  • Anhydrous Solvent: The presence of water would lead to the hydrolysis of the acyl chloride and quench any reactive intermediates, thus hindering the desired reaction.

  • Aqueous Work-up with Bicarbonate: This step is crucial to remove any unreacted acyl chloride and acidic byproducts, simplifying the subsequent purification process.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl and pyridin-2-yl rings, as well as a singlet for the methylene protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.7d1HH6' (Py)
~8.0d1HH3' (Py)
~7.8t1HH4' (Py)
~7.4-7.2m6HH5' (Py) and C₆H₅
~4.3s2H-CH₂-

Py = Pyridin-2-yl

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~199C=O
~153C2' (Py)
~149C6' (Py)
~137C4' (Py)
~135C1 (Ph)
~129.5C2, C6 (Ph)
~129C3, C5 (Ph)
~127C4 (Ph)
~126C5' (Py)
~122C3' (Py)
~45-CH₂-

Py = Pyridin-2-yl, Ph = Phenyl

FTIR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1700StrongC=O stretch (ketone)
~1580, 1470, 1430Medium-StrongC=C and C=N ring stretching (pyridine)
~1450MediumC=C ring stretching (phenyl)
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 197

  • Major Fragments:

    • m/z = 105 (C₆H₅CO⁺) - from cleavage of the bond between the carbonyl carbon and the methylene group.

    • m/z = 92 (C₅H₄N-CH₂⁺) - from cleavage of the bond between the carbonyl carbon and the phenyl ring.

    • m/z = 78 (C₅H₄N⁺) - pyridine ring fragment.

    • m/z = 77 (C₆H₅⁺) - phenyl ring fragment.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7][8][9] This versatility makes it an attractive starting point for the development of new therapeutic agents.

As a Precursor to Bioactive Molecules

The reactivity of the ketone group and the potential for substitution on both the phenyl and pyridine rings allow for the synthesis of a diverse library of derivatives. These derivatives can be screened for a wide range of biological activities.

Medicinal_Chemistry_Applications cluster_derivatives Chemical Modifications cluster_applications Potential Therapeutic Targets Core This compound Scaffold Ketone_Reduction Ketone Reduction (to alcohol) Core->Ketone_Reduction leads to Ring_Substitution Ring Substitution (on Phenyl or Pyridine) Core->Ring_Substitution leads to Heterocycle_Formation Heterocycle Formation (using ketone) Core->Heterocycle_Formation leads to HIV_Inhibitors HIV-1 Transcription Inhibitors Ketone_Reduction->HIV_Inhibitors Anticancer Anticancer Agents (e.g., for Osteosarcoma) [17] Ring_Substitution->Anticancer CNS_Agents CNS-active Agents Ring_Substitution->CNS_Agents Kinase_Inhibitors Kinase Inhibitors Heterocycle_Formation->Kinase_Inhibitors

Figure 2: Medicinal chemistry potential of the this compound scaffold.

Examples of Biologically Active Derivatives
  • HIV-1 Transcription Inhibitors: A study has shown that derivatives of phenyl-1-pyridin-2yl-ethanone can act as iron chelators, which in turn inhibit the activity of cyclin-dependent kinases (CDK2 and CDK9) that are crucial for HIV-1 transcription. This provides a novel mechanism for the development of anti-HIV therapeutics.

  • Anticancer Agents: Novel 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives have been identified as potent inhibitors for the proliferation of osteosarcoma cells, highlighting the potential of this scaffold in oncology.[10]

  • Kinase Inhibitors: The pyridine and phenyl rings can mimic the adenine region of ATP, making this scaffold suitable for the design of kinase inhibitors, which are a major class of anticancer drugs.

  • Central Nervous System (CNS) Agents: The structural similarity of this scaffold to known CNS-active compounds suggests its potential for the development of drugs targeting neurological disorders.

Conclusion

This compound is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its versatile structure allows for the creation of a wide array of derivatives with potential therapeutic applications. While detailed, published synthetic protocols and spectral data are not abundant, this guide provides a scientifically grounded framework for its synthesis, characterization, and application. The continued exploration of this scaffold is likely to yield novel compounds with valuable biological activities, contributing to the advancement of drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Phenyl-1-(pyridin-2-yl)ethanone, a valuable ketone intermediate in organic and medicinal chemistry.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of established and novel synthetic strategies. We will delve into the mechanistic underpinnings of each route, providing field-proven insights into experimental choices and their causal relationships. This guide prioritizes scientific integrity, with self-validating protocols and authoritative citations to ground all claims. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex reaction pathways and workflows, ensuring clarity and accessibility for the target audience.

Introduction: Significance and Physicochemical Properties

This compound, with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol , is a ketone featuring a phenyl ring and a pyridine ring.[1] This unique structural arrangement imparts a versatile chemical nature, making it a crucial building block for a diverse range of more complex organic molecules.[1] The electrophilic carbonyl carbon is a reactive site for various nucleophilic additions and condensation reactions, while the acidic protons on the adjacent methylene group allow for enolate formation.[1] The presence of both aromatic systems opens avenues for further functionalization through electrophilic or nucleophilic substitution reactions.[1] In medicinal chemistry, this structural motif is found in molecules with potential therapeutic applications, including novel iron chelators that have been investigated for their ability to inhibit HIV-1 transcription.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H11NO[1]
Molecular Weight197.23 g/mol [1]
IUPAC Name1-(pyridin-2-yl)-2-phenylethanone[1]
CAS Number27049-45-2[1]

Established Synthetic Routes: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations.

Challenges with Direct Friedel-Crafts Acylation

Theoretically, a straightforward approach to this compound would be the Friedel-Crafts acylation of pyridine with phenylacetyl chloride.[1] However, this method is generally fraught with difficulties. The basic nitrogen atom in the pyridine ring readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution and rendering the catalyst ineffective.[1][3] This often leads to low or no yield of the desired product.

Recent advancements have explored overcoming these limitations. For instance, mechanochemistry, utilizing solvent-free ball-milling conditions, has shown promise in successfully carrying out Friedel-Crafts acylations on pyridine systems.[1]

Synthesis via Organometallic Reagents: A More Viable Approach

The use of organometallic reagents, particularly organolithium and Grignard reagents, presents a more reliable and widely employed strategy for the synthesis of 2-pyridyl ketones.

Organolithium reagents offer a powerful tool for the formation of carbon-carbon bonds. One common strategy involves the reaction of a lithium alkyl with a pyridine carboxylic acid derivative.[4] For the synthesis of this compound, two primary variations of the organolithium approach can be considered:

  • Route A: Reaction of 2-Picolyllithium with a Benzoyl Derivative: This pathway involves the deprotonation of 2-picoline (2-methylpyridine) using a strong base like n-butyllithium to generate 2-picolyllithium. This nucleophilic species can then react with a suitable benzoyl electrophile, such as benzonitrile or a benzoyl halide, to form the target ketone.

  • Route B: Reaction of Phenyllithium with a Pyridine-2-carbonyl Derivative: Alternatively, phenyllithium, prepared from bromobenzene and lithium metal, can be reacted with a pyridine-2-carbonyl compound, such as N,N-dimethyl-2-pyridinecarboxamide.[5]

It is important to note that reactions involving 2-pyridyl ketones and organolithium reagents can be complex, with potential for competing reactions at the carbonyl group (addition, enolization, reduction) and the pyridine nucleus (1,2- or 1,4-addition).[6] However, careful control of reaction conditions, such as temperature and the stoichiometry of the reagents, can maximize the yield of the desired ketone.[5][6] Studies have shown that for 2-pyridyl ketones, chelation of the organolithium reagent by the pyridine nitrogen can lead to lower than expected yields of alcohol addition products, which in the context of ketone synthesis via acylation, can be an advantage.[5][7]

Grignard reagents are another class of organometallic compounds that are effective for the synthesis of ketones. The general principle involves the reaction of a Grignard reagent with a suitable acylating agent. For the target molecule, this could involve the reaction of benzylmagnesium halide with a pyridine-2-carbonyl derivative.

Novel and Enhanced Synthetic Protocols

Research continues to explore more efficient and environmentally friendly methods for the synthesis of pyridyl ketones.

Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines

A significant advancement bypasses the limitations of traditional Friedel-Crafts reactions. This method utilizes easily accessible 2-(trialkylsilyl)pyridines, which react spontaneously with acyl chlorides to produce 2-pyridyl ketones in high yields.[8] The mechanism is proposed to involve a series of elementary steps: N-acylation, desilylation, C-acylation, and N-deacylation, proceeding through a stabilized ylide (Hammick intermediate) that acts as a nucleophile.[8] This process avoids the use of harsh Lewis acids and offers high selectivity.[8] Furthermore, a fluoride-catalyzed protocol using more stable acyl fluorides has been developed, which exhibits good functional group tolerance, making it suitable for complex molecules.[8]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of this compound via Picolyllithium

Materials:

  • 2-Picoline (freshly distilled)

  • n-Butyllithium (in hexanes)

  • Benzonitrile

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolve 2-picoline (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The solution should turn deep red, indicating the formation of 2-picolyllithium.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether or THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes discussed in this guide.

Synthesis_Pathways cluster_organolithium Organolithium Routes cluster_silylated_pyridine Silylated Pyridine Route cluster_friedel_crafts Friedel-Crafts (Challenging) 2-Picoline 2-Picoline 2-Picolyllithium 2-Picolyllithium 2-Picoline->2-Picolyllithium + n-BuLi n-BuLi n-BuLi Target_Ketone_1 This compound 2-Picolyllithium->Target_Ketone_1 + Benzonitrile Benzonitrile Benzonitrile 2-(Trialkylsilyl)pyridine 2-(Trialkylsilyl)pyridine Target_Ketone_2 This compound 2-(Trialkylsilyl)pyridine->Target_Ketone_2 + Phenylacetyl chloride (spontaneous) Phenylacetyl_chloride Phenylacetyl chloride Pyridine Pyridine Target_Ketone_3 This compound Pyridine->Target_Ketone_3 + Phenylacetyl chloride + Lewis Acid Phenylacetyl_chloride_2 Phenylacetyl chloride Lewis_Acid AlCl₃

Figure 1: Comparative overview of major synthetic pathways to this compound.

Organolithium_Mechanism Start 2-Picoline Deprotonation Deprotonation with n-BuLi Start->Deprotonation Intermediate 2-Picolyllithium (Nucleophile) Deprotonation->Intermediate Acylation Nucleophilic attack on Benzonitrile Intermediate->Acylation Hydrolysis Acidic Workup (Hydrolysis of imine intermediate) Acylation->Hydrolysis Product This compound Hydrolysis->Product

References

An In-depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Phenyl-1-(pyridin-2-yl)ethanone (Chemical Formula: C₁₃H₁₁NO), a pivotal ketone in synthetic and medicinal chemistry. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights for researchers, scientists, and drug development professionals. The structure of this document is designed to follow the logical workflow of a research chemist—from understanding the molecule's fundamental properties to its synthesis, reactions, and ultimate application.

Core Molecular Profile and Physicochemical Properties

This compound, also known as benzyl 2-pyridyl ketone, is a bichromophoric ketone featuring a phenyl ring and a pyridin-2-yl moiety linked by a carbonyl-methylene bridge.[1] This unique arrangement of aromatic systems and a reactive ketone functional group makes it a highly versatile building block for more complex molecular architectures.[2]

The molecule's reactivity is dictated by three primary centers:

  • The Electrophilic Carbonyl Carbon: A prime target for nucleophilic attack.

  • The Acidic α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (CH₂) are acidic, enabling the formation of a nucleophilic enolate intermediate.[2]

  • The Aromatic Systems: Both the phenyl and pyridine rings can undergo substitution reactions, with the pyridine nitrogen atom playing a key role in directing certain transformations like C-H activation.[3][4]

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.23 g/mol [1][5]
CAS Number 27049-45-2[5][6]
IUPAC Name 2-Phenyl-1-(pyridin-2-yl)ethan-1-one[1]
Appearance Colorless viscous liquid (typical)[7]
XLogP3-AA (Computed) 2.2[8]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 2[8]

Keto-Enol Tautomerism: A Fundamental Equilibrium

A critical aspect of this ketone's chemistry is its existence in a dynamic equilibrium between the keto form and its enol tautomer.[9] Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond.[10] While the equilibrium for simple ketones heavily favors the keto form, the stability of the enol can be enhanced by factors such as conjugation.[11][12]

For this compound, the enol form is stabilized by conjugation with both the pyridine and phenyl rings, making it a more significant, albeit still minor, component of the equilibrium mixture in solution.[9][13] This equilibrium is crucial as the enol form is the reactive species in many acid-catalyzed α-substitution reactions, while the enolate (the conjugate base) is the key nucleophile in base-catalyzed reactions.[10]

Caption: Keto-Enol tautomeric equilibrium.

The mechanism for this interconversion is catalyzed by either acid or base.[12]

  • Acid-Catalyzed: The carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (e.g., water) then removes an α-proton to form the enol.[9][14]

  • Base-Catalyzed: A base removes an acidic α-proton to form an enolate anion. Subsequent protonation of the oxygen atom by a weak acid (e.g., water) yields the enol.[12]

Strategic Synthesis: A Validated Protocol

The synthesis of this compound can be approached through several routes. While methods like Friedel-Crafts acylation are generally challenging with pyridine due to the basic nitrogen complexing with the Lewis acid catalyst,[2] organometallic routes offer a more reliable and high-yielding alternative. The Grignard reaction, a cornerstone of C-C bond formation, is particularly effective.

The following protocol details the synthesis via the addition of a benzylmagnesium halide to pyridine-2-carbonitrile. This choice is based on the high reactivity of the Grignard reagent towards the nitrile electrophile and the commercial availability of the starting materials.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound with high purity.

Step 1: Preparation of Benzylmagnesium Chloride (Grignard Reagent)

  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.[15]

  • Add magnesium turnings (1.2 eq.) to the flask under a positive pressure of dry nitrogen.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Dissolve benzyl chloride (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the benzyl chloride solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small iodine crystal if it does not start spontaneously.

  • Once the exothermic reaction begins, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Step 2: Reaction with Pyridine-2-carbonitrile

  • In a separate, flame-dried flask under nitrogen, dissolve pyridine-2-carbonitrile (1.0 eq.) in anhydrous THF.

  • Cool this solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the addition and prevent side reactions.

  • Slowly add the prepared benzylmagnesium chloride solution from Step 1 to the nitrile solution via cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: This hydrolyzes the intermediate imine salt to the desired ketone while buffering the pH to avoid base-catalyzed side reactions.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification and Validation

  • Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (monitored by TLC) and remove the solvent in vacuo.

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected data (see Section 6).

Reactivity cluster_carbonyl Carbonyl Reactions cluster_alpha α-Methylene Reactions cluster_CH Aromatic C-H Activation Core This compound Reduction Reduction (e.g., NaBH₄) Core->Reduction C=O Enolate Enolate Formation (e.g., LDA) Core->Enolate α-CH₂ Pd_cat Pd-Catalysis (Pyridine-Directed) Core->Pd_cat Phenyl C-H Alcohol Secondary Alcohol Reduction->Alcohol Bromo α-Bromination (e.g., NBS) Enolate->Bromo Bromo_Product α-Bromo Ketone (Key Intermediate) Bromo->Bromo_Product Functionalized ortho-Functionalized Phenyl Ring Pd_cat->Functionalized

References

"2-Phenyl-1-(pyridin-2-yl)ethanone" spectroscopic data (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1-(pyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 27049-45-2), a significant heterocyclic ketone in synthetic chemistry. With the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol , this compound serves as a valuable building block for more complex molecular architectures.[1] This document, intended for researchers and drug development professionals, synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural elucidation. The guide explains the causal relationships behind spectral features and provides validated protocols for data acquisition, ensuring scientific integrity and practical utility.

Molecular Structure and Overview

This compound features a central ketone group linking a phenyl ring and a pyridine ring via a methylene bridge. This unique arrangement of an aromatic system, a heteroaromatic system, and a reactive carbonyl functional group makes it a versatile intermediate in organic synthesis.[1] Understanding its precise structure through spectroscopic methods is paramount for its application in further chemical transformations.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound show distinct signals corresponding to the phenyl, pyridyl, and methylene protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals in the aromatic region for the pyridine and phenyl rings and a key singlet for the methylene bridge. The proton on the C6 position of the pyridine ring is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Pyridyl-H68.65 - 8.75d1HProton ortho to N and adjacent to C=O
Pyridyl-H47.90 - 8.00d1HProton para to N
Pyridyl-H3/H57.40 - 7.80m2HRemaining pyridyl protons
Phenyl-H7.20 - 7.40m5HProtons on the phenyl ring
Methylene (-CH₂-)4.30 - 4.40s2HProtons between the two rings

Rationale: The chemical shifts are predicted based on analogous structures like 2-phenylpyridine and substituted pyridines.[2] The downfield shift of pyridyl protons compared to phenyl protons is due to the electron-withdrawing nature of the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is defined by the highly deshielded carbonyl carbon signal appearing well above 190 ppm. The carbons of the pyridine ring also exhibit characteristic shifts influenced by the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted δ (ppm)Assignment
C=O195.0 - 200.0Ketone Carbonyl
Pyridyl-C2153.0 - 155.0Carbon attached to C=O
Pyridyl-C6149.0 - 150.0Carbon ortho to N
Pyridyl-C4136.0 - 137.0Carbon para to N
Phenyl-C1' (ipso)134.0 - 135.0Carbon attached to -CH₂-
Phenyl-C2'/C3'/C4'126.0 - 130.0Remaining phenyl carbons
Pyridyl-C3/C5121.0 - 127.0Remaining pyridyl carbons
-CH₂-45.0 - 48.0Methylene Carbon

Rationale: Carbonyl carbons in aromatic ketones typically resonate in the 190-200 ppm range. The positions of the pyridine carbons are influenced by their proximity to the electronegative nitrogen atom, causing significant deshielding, particularly at the C2 and C6 positions.

Experimental Protocol: NMR Data Acquisition

cluster_0 NMR Sample Preparation & Acquisition A 1. Dissolve Sample (~10-20 mg in 0.7 mL CDCl₃) B 2. Add TMS (Internal Standard, 0 ppm) A->B C 3. Transfer to NMR Tube B->C D 4. Acquire Spectrum (e.g., 400 MHz Spectrometer) C->D E 5. Process Data (Fourier Transform, Phasing, Baseline Correction) D->E

Figure 2: Standard workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption from the ketone carbonyl group.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3050 - 3100Medium-WeakC-H StretchAromatic (Phenyl & Pyridyl)
2900 - 2950WeakC-H StretchAliphatic (-CH₂-)
1690 - 1710 Strong C=O Stretch Aryl Ketone
1570 - 1600Medium-StrongC=C & C=N StretchAromatic & Pyridine Ring
1450 - 1490MediumC=C StretchAromatic Ring
700 - 800StrongC-H BendOut-of-plane bending for Ar-H

Rationale: The key diagnostic peak is the strong C=O stretch around 1700 cm⁻¹. Its position indicates conjugation with the pyridine ring. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure. Data is inferred from general values for aromatic ketones and pyridine derivatives.[3]

Experimental Protocol: IR Spectrum Acquisition (ATR)

cluster_1 FTIR-ATR Analysis A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum A->B C 3. Place Small Amount of Solid Sample on Crystal B->C D 4. Apply Pressure with Anvil C->D E 5. Collect Sample Spectrum D->E

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

  • Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (197.23).[4]

Fragmentation Analysis

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent cleavage is the alpha-cleavage adjacent to the carbonyl group, which is a highly favorable process.

Key Predicted Fragments:

  • Molecular Ion [M]⁺: m/z = 197

  • [M-C₇H₇]⁺ (Pyridoyl cation): m/z = 106 (C₆H₄NO⁺)

  • [C₇H₇]⁺ (Benzyl/Tropylium cation): m/z = 91

  • [C₅H₄N]⁺ (Pyridyl cation): m/z = 78

M [C₁₃H₁₁NO]⁺˙ m/z = 197 (Molecular Ion) F1 [C₆H₄NO]⁺ m/z = 106 (Pyridoyl Cation) M->F1 - •CH₂Ph F2 [C₇H₇]⁺ m/z = 91 (Benzyl Cation) M->F2 - •COC₅H₄N F3 [C₅H₄N]⁺ m/z = 78 (from m/z 106) F1->F3 - CO

Figure 4: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 1 mg/mL).

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to ensure sample purity before it enters the mass spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and all significant fragments.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. This comprehensive spectroscopic dataset serves as an essential reference for researchers utilizing this compound in synthetic applications.

References

"2-Phenyl-1-(pyridin-2-yl)ethanone" physical and chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, spectroscopic signature, and chemical reactivity. This guide details robust protocols for its synthesis and derivatization and culminates in a discussion of its pivotal role as a molecular scaffold in the development of novel therapeutics, most notably as an iron-chelating inhibitor of HIV-1 transcription. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction: A Versatile Heterocyclic Scaffold

This compound (also known as benzyl 2-pyridyl ketone) is an aromatic ketone that incorporates both a phenyl and a pyridine ring. This unique combination of a reactive ketone functional group with two distinct aromatic systems makes it a highly valuable building block for a wide array of more complex organic molecules.[1] In organic chemistry, the ketone serves as a handle for numerous transformations, while the pyridine and phenyl rings offer sites for substitution and participate in non-covalent interactions like π-π stacking.[1]

Its significance extends profoundly into medicinal chemistry, where this structural motif is leveraged for its ability to interact with biological targets. The pyridine nitrogen and the ketone's carbonyl oxygen can act as hydrogen bond acceptors, a critical feature for molecular recognition at enzyme active sites and receptors.[1] A paramount example of its therapeutic potential is the use of the this compound backbone in the design of novel iron chelators that effectively inhibit HIV-1 transcription, marking it as a scaffold of considerable interest for antiviral drug discovery.

Molecular Structure and Identification

The structure consists of an ethanone bridge linking a phenyl group at the C2 position and a pyridin-2-yl group at the carbonyl carbon.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

Identifier Value Source
CAS Number 27049-45-2 [1]
Molecular Formula C₁₃H₁₁NO [1]
Molecular Weight 197.23 g/mol [1]
InChI Key WTYYKZLGTHPLPZ-UHFFFAOYSA-N [1]
Canonical SMILES C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 [2]

| Synonyms | Benzyl 2-pyridyl ketone |[1] |

Physicochemical Properties

Precise experimental data for some physical properties of this compound are not widely reported in peer-reviewed literature. The data presented below is a combination of reported information and predictions based on its chemical structure.

Table 2: Physical and Chemical Properties

Property Value Notes
Melting Point Not available Commercial suppliers do not list an experimental value, suggesting it may be a low-melting solid or an oil at room temperature.[3]
Boiling Point Not available Not experimentally determined in available literature.[3]
Appearance Colorless to yellow liquid or solid Inferred from related compounds.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol). Sparingly soluble in water. Predicted based on the presence of two large aromatic rings and a polar ketone/pyridine moiety.

| Purity | Typically >95% | As supplied for research purposes.[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy While a published spectrum was not available for direct analysis, the expected chemical shifts for ¹H and ¹³C NMR in CDCl₃ can be reliably predicted based on the electronic environments of the nuclei.

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Pyridine-H6 ~8.6 d 1H Proton adjacent to N, deshielded.
Pyridine-H4 ~7.8-8.0 t or dt 1H Aromatic proton on the pyridine ring.
Pyridine-H3 ~7.7 d 1H Aromatic proton on the pyridine ring.
Pyridine-H5 ~7.4 t or ddd 1H Aromatic proton on the pyridine ring.
Phenyl-H ~7.2-7.35 m 5H Phenyl ring protons.
Methylene (-CH₂-) ~4.3-4.5 s 2H Protons on the carbon alpha to both the phenyl ring and the carbonyl group.
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl (C=O) ~198-200 Ketone carbonyl carbon.
Pyridine-C2 ~153-155 Carbon attached to the carbonyl group.
Pyridine-C6 ~149 Carbon adjacent to nitrogen.
Pyridine-C4 ~137 Aromatic CH.
Phenyl-C (ipso) ~134 Phenyl carbon attached to the methylene group.
Pyridine-C3, C5 ~122-128 Aromatic CH.
Phenyl-C (o, m, p) ~127-130 Phenyl ring carbons.

| Methylene (-CH₂-) | ~45-48 | | | Methylene carbon. |

4.2 Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the presence of the key functional groups.

  • ~1700-1720 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O (ketone) stretch.

  • ~3030-3100 cm⁻¹: Medium to weak peaks corresponding to aromatic C-H stretching.

  • ~1580-1600 cm⁻¹: Peaks associated with C=C and C=N stretching within the aromatic pyridine ring.

  • ~1450-1495 cm⁻¹: Peaks from the aromatic C=C stretching of the phenyl ring.

4.3 Mass Spectrometry (MS) In an electron ionization (EI-MS) spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 197 . Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl and the methylene carbon, leading to characteristic fragments such as the benzoyl cation (m/z = 105) and the picolinoyl cation (m/z = 106) or related fragments.

Chemical Reactivity and Synthetic Utility

The compound's reactivity is dominated by its ketone functional group and the two aromatic systems.

5.1 Reactivity of the Ketone Group The carbonyl group is electrophilic and susceptible to a variety of transformations.

G Ketone This compound Reduction Reduction (e.g., NaBH₄, H₂) Ketone->Reduction forms Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Organolithium) Ketone->Nucleophilic_Addition undergoes Oxidation Oxidative Cleavage (Strong Oxidants) Ketone->Oxidation can be cleaved by Alcohol 2-Phenyl-1-(pyridin-2-yl)ethanol Reduction->Alcohol Tertiary_Alcohol Tertiary Alcohol Product Nucleophilic_Addition->Tertiary_Alcohol Carboxylic_Acids Carboxylic Acid Products Oxidation->Carboxylic_Acids

Caption: Key Reactions of the Ketone Functional Group.

  • Reduction: The ketone is readily reduced to the corresponding secondary alcohol, 2-phenyl-1-(pyridin-2-yl)ethanol, using standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.[1]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is a target for various nucleophiles, such as Grignard reagents or organolithiums, to form tertiary alcohols. This provides a pathway to introduce further complexity and build larger molecules.[1]

  • Oxidation: While the aromatic rings are stable, the ketone can be cleaved under harsh oxidative conditions, breaking the bond between the carbonyl and methylene carbons to yield carboxylic acids.[1]

5.2 Reactivity of the Aromatic Rings Both the phenyl and pyridine rings can undergo electrophilic or nucleophilic aromatic substitution, allowing for further functionalization, although the reactivity of the pyridine ring is modulated by the electron-withdrawing nature of the nitrogen atom.

Application in Drug Discovery: Inhibition of HIV-1 Transcription

A highly significant application of the this compound scaffold is in the development of novel iron-chelating agents for the treatment of HIV-1 infection.

Mechanism of Action: HIV-1 transcription from its promoter (the Long Terminal Repeat, or LTR) is a tightly regulated process that depends on the viral protein Tat and host cell kinases. A key host factor is the Positive Transcription Elongation Factor b (P-TEFb), a complex containing Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1. The activity of CDK9 is itself regulated by phosphorylation, including by CDK2.

Novel iron chelators based on the phenyl-1-pyridin-2yl-ethanone (PPY) structure have been shown to potently inhibit HIV-1 transcription. Their mechanism proceeds as follows:

  • Iron Chelation: The PPY-based compounds effectively chelate intracellular iron.

  • Inhibition of CDK2: Chelation of iron leads to the inhibition of CDK2 activity.

  • Disruption of P-TEFb: The inhibition of CDK2 prevents the proper formation and function of the high-molecular-weight P-TEFb complex. This reduces the amount of active CDK9/cyclin T1 available.

  • Suppression of Transcription: With reduced CDK9 activity, the C-terminal domain of RNA Polymerase II is not efficiently phosphorylated, leading to a halt in transcriptional elongation from the HIV-1 promoter and a significant reduction in viral mRNA synthesis.

  • NF-κB Modulation: These iron chelators also upregulate the expression of IκB-α, which sequesters the transcription factor NF-κB in the cytoplasm, further dampening viral transcription.

This multi-pronged attack on key host factors required for viral replication makes these compounds promising candidates for new anti-retroviral therapeutics.

HIV_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIV_DNA HIV-1 DNA (Provirus) RNAPII RNA Pol II HIV_DNA->RNAPII binds to promoter HIV_mRNA HIV-1 mRNA (Gag, Env) RNAPII->HIV_mRNA elongates transcription PTEFb P-TEFb Complex (CDK9/Cyclin T1) PTEFb->RNAPII phosphorylates C-Terminal Domain PTEFb->RNAPII Tat HIV-1 Tat Protein Tat->PTEFb recruits PPY_Chelator PPY-based Iron Chelator Iron Intracellular Fe²⁺ PPY_Chelator->Iron chelates CDK2 CDK2 PPY_Chelator->CDK2 inhibits activity IkBa IκB-α PPY_Chelator->IkBa upregulates expression Iron->CDK2 required for activity CDK2->PTEFb activates CDK2->PTEFb NFkB_complex NF-κB / IκB-α Complex IkBa->NFkB_complex sequesters NF-κB

Caption: Mechanism of HIV-1 Transcription Inhibition by PPY-based Iron Chelators.

Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis and transformation of this compound.

7.1 Protocol: Two-Step Synthesis of this compound

This synthesis proceeds via the creation of the alcohol intermediate, followed by oxidation.

Step A: Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethanol This procedure is adapted from the Knoevenagel condensation of 2-methylpyridine (2-picoline) and benzaldehyde.

  • Rationale: This catalyst- and solvent-free method represents a green chemistry approach to forming the C-C bond, relying on thermal activation to drive the condensation.

  • Materials:

    • 2-methylpyridine (2-picoline)

    • Benzaldehyde

    • Round bottom flask with reflux condenser

    • Heating mantle

    • Silica gel for column chromatography

    • Solvents: Ethyl acetate, Hexane

  • Procedure:

    • In a 100 mL round bottom flask, combine an equimolar ratio of 2-methylpyridine and freshly distilled benzaldehyde (e.g., 50 mmol each).

    • Fit the flask with a reflux condenser and heat the mixture to 150-160 °C using a heating mantle.

    • Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

    • After the reaction is complete (as judged by the consumption of benzaldehyde), allow the mixture to cool to room temperature.

    • The crude product, a dark and viscous oil, is purified directly by silica gel column chromatography.

    • Elute the column with a gradient of Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing to 1:1) to separate the product from unreacted starting materials and byproducts.

    • Combine the fractions containing the desired alcohol product and remove the solvent under reduced pressure to yield 1-Phenyl-2-(pyridin-2-yl)ethanol as a solid or viscous oil. Confirm its structure via NMR.

Step B: Oxidation to this compound This step uses pyridinium chlorochromate (PCC), a mild oxidant suitable for converting secondary alcohols to ketones without over-oxidation.

  • Rationale: PCC is a selective reagent that works under anhydrous conditions, preventing the formation of carboxylic acid byproducts and simplifying workup.

  • Materials:

    • 1-Phenyl-2-(pyridin-2-yl)ethanol (from Step A)

    • Pyridinium chlorochromate (PCC)

    • Anhydrous Dichloromethane (DCM)

    • Celite or silica gel

    • Round bottom flask, magnetic stirrer

  • Procedure:

    • In a dry round bottom flask under a nitrogen atmosphere, dissolve the alcohol from Step A (e.g., 10 mmol) in anhydrous DCM (50 mL).

    • To this stirred solution, add PCC (approx. 1.5 equivalents, 15 mmol) portion-wise. The mixture will turn dark brown/black.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC.

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

    • Pass the entire mixture through a short plug of Celite or silica gel to filter out the chromium byproducts. Wash the plug thoroughly with additional DCM/ether.

    • Collect the filtrate and concentrate it under reduced pressure.

    • The resulting crude product can be further purified by flash chromatography (Hexane:Ethyl Acetate eluent) to yield pure this compound.

7.2 Protocol: Reduction of this compound

  • Rationale: Sodium borohydride is a safe and effective chemoselective reducing agent for ketones in the presence of other reducible groups (like aromatic rings).

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Erlenmeyer flask, magnetic stirrer

  • Procedure:

    • Dissolve the ketone (e.g., 5 mmol) in methanol (25 mL) in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄ (approx. 1.2 equivalents, 6 mmol) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Quench the reaction by slowly adding ~10 mL of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Phenyl-1-(pyridin-2-yl)ethanol. Purify by chromatography if necessary.

Conclusion

This compound is a compound of fundamental importance, bridging the gap between simple aromatic precursors and complex, high-value molecules. Its well-defined reactivity, centered on the ketone functional group, provides reliable pathways for synthetic elaboration. The true power of this scaffold, however, is realized in the field of medicinal chemistry. The discovery that its derivatives can potently inhibit HIV-1 replication by targeting host cell kinases through an iron chelation mechanism underscores its value as a privileged structure in drug design. Continued exploration of this and related scaffolds will undoubtedly lead to the development of new therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Phenyl-1-(pyridin-2-yl)ethanone Scaffold

The this compound core, a seemingly simple aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its constituent parts—a pyridine ring and a phenyl group connected by a two-carbon linker—provide a rich tapestry of modifiable positions for synthetic chemists. The pyridine ring, an electron-deficient heterocycle, can engage in a variety of interactions, including hydrogen bonding and metal coordination, while the phenyl ring offers a platform for hydrophobic interactions and further functionalization.[1] This unique combination of properties has led to the development of a diverse array of derivatives and analogs with a wide spectrum of biological activities.[2]

This technical guide provides a comprehensive overview of the this compound landscape, from fundamental synthetic strategies to the nuanced structure-activity relationships that govern their therapeutic applications. We will delve into the key derivatives that have emerged as potent modulators of various biological targets, including enzymes and receptors, and explore their potential in areas such as oncology, infectious diseases, and metabolic disorders. Detailed experimental protocols are provided to serve as a practical resource for researchers in the field.

I. Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives can be approached through several established and innovative methodologies. The choice of synthetic route is often dictated by the desired substitution patterns on both the pyridine and phenyl rings.

Krohnke Pyridine Synthesis

A classic and versatile method for preparing 2,4,6-trisubstituted pyridines is the Krohnke synthesis. This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[1] This method is particularly useful for introducing a variety of substituents at the 2-, 4-, and 6-positions of the pyridine ring, allowing for extensive structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of biaryl systems, which are prevalent in many biologically active this compound analogs. Suzuki and Chan-Lam couplings are particularly noteworthy.

  • Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. It is a robust method for introducing substituted phenyl groups to a pyridine core.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-nitrogen or carbon-oxygen bond, which can be employed to synthesize N-aryl pyridin-2-ones.[3] A series of 1,6-diaryl pyridin-2(1H)-one analogs with antiproliferative activity were synthesized using a combination of Chan-Lam and Suzuki couplings.[4]

Synthesis of Pyridin-2(1H)-ones

Pyridin-2(1H)-ones are a prominent class of analogs with significant biological activity.[5] A simple and efficient procedure for the synthesis of N-vinyl-substituted pyridones involves the reaction of ketones with 2-fluoropyridine in the presence of trifluoromethanesulfonic anhydride, followed by base treatment.[6]

Experimental Protocol: General Synthesis of 1,6-diaryl pyridin-2(1H)-one Analogs [4]

  • Chan-Lam Coupling: To a solution of 6-chloropyridin-2-ol (1.0 eq) in an appropriate solvent, add the desired arylboronic acid (1.2 eq), a copper catalyst (e.g., Cu(OAc)₂), and a base (e.g., triethylamine). Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-aryl-6-chloropyridin-2-one intermediate.

  • Suzuki Coupling: To a solution of the N-aryl-6-chloropyridin-2-one intermediate (1.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Reaction and Purification: Heat the reaction mixture to reflux and monitor for completion by TLC. After cooling to room temperature, perform an aqueous work-up as described above. Purify the final product by column chromatography to yield the 1,6-diaryl pyridin-2(1H)-one analog.

Synthetic Pathway for 1,6-diaryl pyridin-2(1H)-one Analogs

G start1 6-Chloropyridin-2-ol intermediate N-Aryl-6-chloropyridin-2-one start1->intermediate Chan-Lam Coupling start2 Arylboronic Acid (1) start2->intermediate reagent1 Cu(OAc)₂, Base product 1,6-Diaryl pyridin-2(1H)-one intermediate->product Suzuki Coupling start3 Arylboronic Acid (2) start3->product reagent2 Pd(PPh₃)₄, Base

Caption: Synthetic scheme for 1,6-diaryl pyridin-2(1H)-ones.

II. Key Derivatives and Their Therapeutic Applications

The versatility of the this compound scaffold has been exploited to develop a wide range of derivatives with diverse pharmacological activities.

Enzyme Inhibitors

A significant area of research has focused on the development of enzyme inhibitors based on this core structure.

  • Carboxylesterase Inhibitors: Substituted 1-pyridyl-2-phenyl-1,2-ethanediones have been identified as potent and selective inhibitors of intestinal carboxylesterases.[7] Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs, potentially improving their efficacy or reducing toxicity.[7]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: Macrocyclic derivatives of 2-substituted-pyridin-4-yl compounds have been designed as highly potent and selective inhibitors of HPK1, a negative regulator of T-cell receptor signaling.[8] These inhibitors have potential applications in cancer immunotherapy.[8]

  • Topoisomerase I Inhibitors: 2,4,6-trisubstituted pyridine derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[9] A structure-activity relationship study revealed that a 2-thienyl-4-furylpyridine skeleton was important for this activity.[9]

  • Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitors: Arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of MSK1, a nuclear kinase involved in inflammatory pathways.[10] These compounds show promise for the treatment of inflammatory diseases like asthma.[10]

  • Urease Inhibitors: Pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors, with some compounds showing superior activity compared to the standard inhibitor thiourea.[5] These could be developed as new anti-ulcer drugs.[5]

Antiviral Activity: HIV-1 Transcription Inhibition

Novel this compound-based iron chelators have been shown to inhibit HIV-1 transcription.[11] These compounds act by inhibiting cyclin-dependent kinases (CDK2 and CDK9), which are essential for HIV-1 gene expression.[11] The iron chelation properties of these molecules appear to be linked to their ability to modulate CDK activity.

Anticancer Activity

Beyond their role as specific enzyme inhibitors, certain derivatives have demonstrated broader anticancer effects. For instance, 1,6-diaryl pyridin-2(1H)-one analogs have shown antiproliferative activity against tumor cell lines such as SKOV-3 (ovarian cancer) and HepG2 (liver cancer).[4] These compounds were found to induce cell cycle arrest in the G1/M phase.[4]

G-Protein Coupled Receptor (GPCR) Agonists

Derivatives of 2-(4-(methylsulfonyl)phenyl)pyridine have been developed as agonists for GPR119, a GPCR involved in glucose homeostasis.[12] These compounds have shown the potential to lower blood glucose levels in animal models of type 2 diabetes.[12]

Antibiotic Resistance Modulators

Derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of MCR-1, an enzyme that confers resistance to the last-resort antibiotic colistin.[13] These compounds have the potential to reverse colistin resistance in multidrug-resistant bacteria.[13]

III. Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective compounds.

SAR of Carboxylesterase Inhibitors

For the 1-pyridyl-2-phenyl-1,2-ethanedione series of carboxylesterase inhibitors, a library of over 300 compounds was screened to establish a clear SAR.[7] This allowed for the identification of inhibitors with single-digit nanomolar potency and improved solubility and selectivity.[7]

SAR of HPK1 Inhibitors

In the development of macrocyclic HPK1 inhibitors, a detailed SAR study led to the discovery of a compound with an IC₅₀ of 1.22 nM.[8] Molecular docking studies suggested that the macrocyclization strategy and specific interactions in the solvent-front region were key to achieving high selectivity.[8]

SAR of Urease Inhibitors

For pyridin-2(1H)-one urease inhibitors, SAR analysis of 33 derivatives indicated that electron-releasing groups on the aryl substituents were important for modulating biological activity.[5]

Signaling Pathway: HPK1 Inhibition in T-Cell Activation

G TCR TCR Signaling HPK1 HPK1 TCR->HPK1 Activates Negative_Reg Negative Regulation HPK1->Negative_Reg Mediates T_Cell T-Cell Activation Negative_Reg->T_Cell Inhibits Inhibitor Pyridin-4-yl Macrocyclic Inhibitor Inhibitor->HPK1 Inhibits

References

Introduction: The Structural and Synthetic Versatility of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Phenyl-1-(pyridin-2-yl)ethanone

This guide provides a comprehensive technical overview of the known and potential biological activities of the chemical scaffold this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current literature to elucidate the therapeutic potential of this versatile molecule and its derivatives. We will explore its role in antiviral, anticancer, and antimicrobial research, detailing mechanisms of action and providing exemplary experimental protocols.

This compound, with the molecular formula C₁₃H₁₁NO, is a ketone featuring a phenyl group and a pyridin-2-yl group attached to an ethanone core[1][2]. Its chemical structure presents a unique combination of aromatic systems and a reactive ketone functional group, making it an attractive starting point for chemical synthesis in medicinal chemistry[1]. The pyridine and phenyl rings can engage in various non-covalent interactions, such as π-π stacking, while the ketone's carbonyl group can act as a hydrogen bond acceptor, facilitating binding to biological targets like enzymes and receptors[1].

The compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications[1]. Its versatile nature allows for modifications at several positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Potential Biological Activities: A Multifaceted Profile

The core structure of this compound has been incorporated into various derivatives that exhibit a range of significant biological activities. This section will delve into the most promising of these, supported by experimental evidence.

Antiviral Activity: Inhibition of HIV-1 Transcription

A significant finding is the potent anti-HIV-1 activity demonstrated by novel iron chelators based on the Phenyl-1-pyridin-2-yl-ethanone (PPY) scaffold[3]. These compounds have been shown to inhibit HIV-1 transcription, a critical step in the viral life cycle.

Mechanism of Action:

The anti-HIV activity of PPY-based iron chelators is multi-pronged[3]:

  • Iron Chelation: The primary mechanism involves the chelation of intracellular iron, which is crucial for the activity of several cellular enzymes.

  • Modulation of Cyclin-Dependent Kinases (CDKs): Iron chelation by these compounds leads to the inhibition of CDK2 activity. CDK2 is responsible for phosphorylating CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition reduces the amount of CDK9/cyclin T1 in the large P-TEFb complex, which is recruited by the HIV-1 Tat protein to the viral promoter to activate transcription[3].

  • Upregulation of IκB-α and NF-κB Sequestration: The PPY-based iron chelators upregulate the expression of IκB-α, an inhibitor of the transcription factor NF-κB. This leads to the accumulation of NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise promote HIV-1 transcription[3].

These compounds have shown significant inhibition of HIV-1 subtype B in both cultured and primary cells with minimal cytotoxicity[3].

Experimental Protocol: In Vitro HIV-1 Transcription Inhibition Assay

This protocol outlines a general method for assessing the inhibition of HIV-1 transcription, based on the principles described in the literature[3].

  • Cell Culture:

    • Culture latently HIV-1 infected cells (e.g., ACH-2 cells) in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Treat the cells with varying concentrations of the test compound (e.g., a PPY-based derivative) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HIV-1 transcription inhibitor).

  • Induction of HIV-1 Transcription:

    • Induce HIV-1 transcription by adding a stimulating agent such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

  • Quantification of HIV-1 p24 Antigen:

    • After 24 hours of induction, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each compound concentration relative to the vehicle control.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Diagram: Proposed Mechanism of Anti-HIV-1 Activity

HIV_Mechanism PPY PPY-based Iron Chelator Iron Intracellular Iron PPY->Iron Chelates CDK2 CDK2 PPY->CDK2 Inhibits IκBα IκB-α PPY->IκBα Upregulates Iron->CDK2 Required for activity CDK9 CDK9/Cyclin T1 (P-TEFb) CDK2->CDK9 Phosphorylates & Activates HIV_DNA HIV-1 Proviral DNA CDK9->HIV_DNA Promotes Transcription NFκB_complex NF-κB/IκB-α (Cytoplasmic) IκBα->NFκB_complex Sequesters NF-κB NFκB_nuc NF-κB (Nuclear) NFκB_nuc->HIV_DNA Activates Transcription HIV_RNA HIV-1 mRNA HIV_DNA->HIV_RNA Transcription

Caption: Mechanism of HIV-1 inhibition by PPY-based iron chelators.

Anticancer Activity: A Promising Scaffold for Novel Therapeutics

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines, suggesting the potential of this scaffold in oncology drug discovery.

  • Osteosarcoma: Novel 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives have been identified as potent inhibitors of osteosarcoma cell proliferation both in vitro and in vivo. One lead compound exhibited a remarkable IC₅₀ of 21.9 nM against MNNG/HOS cells and showed a 52.9% inhibition of osteosarcoma growth in a mouse model[4]. These compounds were also found to suppress cancer cell migration[4].

  • Broad-Spectrum Activity: Pyrid-2-yl substituted benzo[1][3][5]triazin-7-ones have shown increased cytotoxicity against a panel of cancer cell lines compared to their 1,3-diphenyl-substituted counterparts[6][7][8]. Particularly strong growth inhibition was observed in non-small cell lung cancer (NCI-H522), colon cancer (COLO 205, HT29, SW-620), renal cancer (ACHN, TK-10), and breast cancer (T-47D, MDA-MB-468, MCF-7) cell lines[6].

  • General Cytotoxicity: Other studies on various substituted pyridine derivatives have also reported potent cytotoxic activities against a wide range of cancer cell lines, including those of renal and prostate origin[9].

Experimental Workflow: In Vitro Anticancer Activity Screening

Anticancer_Workflow start Start: Test Compound Synthesis cell_culture 1. Cell Line Culture (e.g., MCF-7, A549, etc.) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Dose-response) seeding->treatment incubation 4. Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay 5. MTT Assay (Add MTT reagent) incubation->mtt_assay formazan 6. Formazan Solubilization (Add DMSO or Solubilizer) mtt_assay->formazan readout 7. Absorbance Reading (e.g., 570 nm) formazan->readout analysis 8. Data Analysis (Calculate % viability, IC50) readout->analysis end End: Identify Active Compounds analysis->end

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial and Antifungal Activities

The pyridine ring is a well-known pharmacophore in many antimicrobial agents. It is therefore not surprising that derivatives of this compound have been investigated for their antimicrobial properties.

  • Antimycobacterial Activity: A series of 2-phenyl-N-(pyridin-2-yl)acetamides were synthesized and screened for their activity against Mycobacterium tuberculosis. One compound showed promising activity with a Minimum Inhibitory Concentration (MIC) of 15.625 µg/mL against the H37Ra strain[5].

  • General Antibacterial and Antifungal Activity: Various studies have reported the synthesis of pyridine-containing compounds with activity against a range of bacterial and fungal pathogens[10][11][12][13][14]. For instance, certain pyridazinone derivatives have shown excellent antibacterial activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) bacteria, as well as good antifungal activity[10].

Enzyme Inhibition

The ability of the this compound scaffold to be tailored to fit into the active sites of enzymes makes it a promising starting point for the development of enzyme inhibitors[1]. While direct studies on the parent compound are limited, related structures have shown potent inhibitory activity.

  • PARP-1 Inhibition: A novel class of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors containing a pyrazolo pyridin-2-one core, which is structurally related, has been identified. These compounds displayed low nanomolar binding activity in a PARP-1 binding assay and submicromolar activity in a cell-based chemosensitization assay[15]. PARP-1 inhibitors are an important class of anticancer agents.

Summary of Potential Biological Activities

ActivityDerivative ClassTarget/OrganismKey FindingsReference(s)
Antiviral Phenyl-1-pyridin-2-yl-ethanone (PPY)-based iron chelatorsHIV-1Inhibition of viral transcription via CDK2/CDK9 modulation and NF-κB sequestration.[3]
Anticancer 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-onesOsteosarcoma cellsPotent inhibition of proliferation (IC₅₀ = 21.9 nM) and cell migration.
Pyrid-2-yl benzo[1][5]triazin-7-onesVarious cancer cell linesIncreased cytotoxicity against lung, colon, renal, and breast cancer cells.[6][7][8]
Antimicrobial 2-phenyl-N-(pyridin-2-yl)acetamidesMycobacterium tuberculosisPromising antimycobacterial activity (MIC = 15.625 µg/mL).[5]
Pyridazinone derivativesS. pyogenes, E. coliExcellent antibacterial and good antifungal activity.[10]
Enzyme Inhibition Ring-fused pyrazolo pyridin-2-onesPARP-1Low nanomolar binding activity.[15]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of promising biological activities, including antiviral, anticancer, antimicrobial, and enzyme inhibitory properties. The existing body of research strongly supports its potential as a foundational molecule for the development of novel therapeutics.

Future research should focus on:

  • Synthesis and Screening of Novel Derivatives: A systematic exploration of the chemical space around the this compound core is warranted to identify new compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: For derivatives showing promising activity, in-depth mechanistic studies are crucial to understand their mode of action at the molecular level.

  • In Vivo Efficacy and Safety Profiling: Compounds with potent in vitro activity should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: Given its versatile nature, this scaffold should be screened against a broader range of biological targets to uncover new therapeutic opportunities.

References

"2-Phenyl-1-(pyridin-2-yl)ethanone" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone

Executive Summary

This compound, a heteroaromatic ketone, represents a cornerstone scaffold in contemporary chemical and pharmaceutical research. Its unique structure, featuring a reactive ketone linker between a phenyl and a pyridinyl moiety, imparts a versatile chemical personality, making it a valuable precursor for a diverse range of more complex molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, chemical reactivity, and, most critically, its applications as a pharmacophore and functional molecule. We will delve into the mechanistic underpinnings of its synthesis and biological activity, present detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of a Versatile Scaffold

At its core, this compound (Molecular Formula: C₁₃H₁₁NO, Molecular Weight: 197.23 g/mol ) is more than a simple chemical compound; it is a strategic building block.[1][2] Its structure is an elegant conjunction of three key functional components: an electrophilic ketone, an aromatic phenyl group, and a basic pyridine ring. This trifecta of features is the primary driver of its significance.

  • The Ketone Bridge: This functional group is a highly reactive site, amenable to a wide array of chemical transformations such as nucleophilic additions, condensations, and reductions, providing straightforward pathways to more elaborate molecular architectures.[1]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and a coordination site for metal ions, making the scaffold invaluable in medicinal chemistry and catalysis.[1]

  • The Phenyl Moiety: This group provides a lipophilic character and a site for further functionalization via electrophilic substitution, allowing for the fine-tuning of steric and electronic properties.

This versatile chemical nature has positioned this compound and its derivatives at the forefront of various research fields, from the development of novel therapeutics targeting kinases and viral transcription to the design of advanced materials.[3][4][5]

Synthesis and Mechanistic Insights: Constructing the Core

The synthesis of this compound is a topic of significant chemical interest, with the primary challenge lying in the selective formation of the C-C bond between the carbonyl carbon and the pyridine ring.

Established Synthetic Routes

While several methods exist, they often navigate the challenge of pyridine ring deactivation. For instance, a classic Friedel-Crafts acylation of pyridine with phenylacetyl chloride is generally not a viable route. The underlying causality for this failure is the high basicity of the pyridine nitrogen, which readily complexes with and sequesters the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive for the desired acylation.[1]

Therefore, successful syntheses often rely on nucleophilic precursors or alternative coupling strategies. A common and effective approach involves the reaction of a phenyl-containing nucleophile with an activated pyridine derivative.

MethodPyridine SourcePhenyl SourceKey Reagents/CatalystGeneral YieldRationale & Insights
Grignard Reaction Nicotinic acid / Esters[6]Benzylmagnesium halide[6]THF (solvent)Moderate to GoodA classic organometallic approach. The Grignard reagent provides a potent benzyl nucleophile to attack the electrophilic carbonyl of the pyridine derivative. Precise control of stoichiometry and temperature is crucial to prevent side reactions.
Organolithium Addition 2-BromopyridinePhenylacetonitrilen-BuLi, followed by acid hydrolysisGoodThis method involves the deprotonation of phenylacetonitrile to form a strong nucleophile, which then attacks the pyridine ring. The nitrile is subsequently hydrolyzed to the ketone.
Cross-Coupling 2-HalopyridinePhenylacetylenePd/Cu catalysts (Sonogashira), followed by hydrationGood to ExcellentA modern, powerful approach. The Sonogashira coupling first forms a C-C triple bond, which is then hydrated (often using acid and a mercury salt, or gold/ruthenium catalysts for greener alternatives) to yield the ketone. This offers excellent functional group tolerance.
Protocol 2.1: Representative Laboratory Synthesis via Grignard Reaction

This protocol describes a common laboratory-scale synthesis adapted from principles involving the reaction of benzylmagnesium chloride with methyl nicotinate.

Objective: To synthesize this compound.

Materials:

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Methyl nicotinate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Preparation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine. c. In the dropping funnel, prepare a solution of benzyl chloride (1.1 eq) in anhydrous THF. d. Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. e. Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of benzylmagnesium chloride.

  • Acylation Reaction: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve methyl nicotinate (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution. c. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure this compound.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are unequivocally confirmed through a combination of physical and spectroscopic methods.

  • Appearance: Typically a solid at room temperature.

  • Molecular Formula: C₁₃H₁₁NO[7]

  • Exact Mass: 197.08 g/mol [8]

  • Monoisotopic Mass: 197.08406 Da[7]

Table 2: Key Spectroscopic Data
TechniqueParameterObserved Signal / FeatureInterpretation
¹H NMR Chemical Shift (δ)~8.6 ppm (doublet)Proton ortho to pyridine N
~7.2-7.8 ppm (multiplets)Aromatic protons (phenyl and pyridyl)
~4.3 ppm (singlet)Methylene (-CH₂-) protons adjacent to the carbonyl
¹³C NMR Chemical Shift (δ)~200 ppmCarbonyl carbon (C=O)
~120-155 ppmAromatic carbons (phenyl and pyridyl)
~45 ppmMethylene carbon (-CH₂-)
IR Spectroscopy Wavenumber (cm⁻¹)~1700 cm⁻¹Strong C=O stretching vibration
~3050 cm⁻¹, ~1600 cm⁻¹, ~1450 cm⁻¹Aromatic C-H and C=C stretching
Mass Spec. (EI) m/z197 (M⁺)Molecular ion peak
92Fragment corresponding to [C₇H₈]⁺ (tropylium ion)
105Fragment corresponding to [C₇H₅O]⁺ (benzoyl cation)

Note: Exact peak positions can vary slightly based on solvent and instrumentation. Data is representative.[8]

Chemical Reactivity and Applications

The utility of this compound stems from its predictable and versatile reactivity, making it a valuable intermediate in both academic and industrial settings.

Key Chemical Transformations

The molecule's reactivity is dominated by the ketone functional group and the pyridine nitrogen.

G main This compound alcohol 2-Phenyl-1-(pyridin-2-yl)ethanol main->alcohol Reduction (e.g., NaBH4) complex Metal Complexes (e.g., Fe, Cu, Ni) main->complex Coordination via Pyridine N-atom derivative Bioactive Heterocycles (e.g., via condensation) main->derivative Condensation Reactions

Caption: Key chemical transformations of the core scaffold.

  • Reduction: The ketone is readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄), providing access to chiral ligands and other intermediates.[1]

  • Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen makes it an excellent N-donor ligand. It forms stable complexes with various transition metals, which can be explored for catalytic applications.[1][5]

  • Condensation Reactions: The α-methylene protons are acidic and can be deprotonated to form an enolate, which can participate in aldol-type condensation reactions to build larger, more complex heterocyclic systems.

Applications in Drug Discovery: A Case Study in HIV-1 Inhibition

Derivatives of this compound have emerged as potent biological agents. A seminal study demonstrated that iron chelators based on this scaffold can potently inhibit HIV-1 transcription.[3]

Mechanism of Action: The mechanism is multi-faceted and demonstrates the power of this scaffold in modulating complex biological pathways.

  • Iron Chelation: The compounds first act by chelating intracellular iron.

  • CDK Inhibition: This iron depletion leads to the inhibition of Cyclin-Dependent Kinase 2 (CDK2) activity. Since CDK2 is responsible for phosphorylating and activating CDK9, its inhibition has a cascading effect.[3]

  • P-TEFb Disruption: The inhibition of CDK9 prevents the formation of the active positive transcription elongation factor b (P-TEFb) complex.[3]

  • Transcription Suppression: The P-TEFb complex is essential for HIV-1 Tat protein-mediated transcription. Its disruption effectively suppresses the transcription of the HIV-1 genome.[3]

  • NF-κB Modulation: Additionally, these chelators were found to upregulate the expression of IκB-α, which sequesters the transcription factor NF-κB in the cytoplasm, further dampening viral transcription.[3]

G cluster_drug Drug Action cluster_pathway Cellular Pathway ppy PPY-based Iron Chelator iron Intracellular Iron ppy->iron Chelates cdk2 CDK2 Activity iron->cdk2 Inhibits cdk9 CDK9/cyclin T1 cdk2->cdk9 Activates ptefb Active P-TEFb Complex cdk9->ptefb Forms hiv HIV-1 Transcription ptefb->hiv Promotes

Caption: Simplified workflow of HIV-1 transcription inhibition.

Protocol 4.1: General Workflow for In Vitro CDK2 Inhibition Assay

This protocol provides a generalized workflow for assessing the inhibitory activity of a compound like this compound or its derivatives against CDK2.

Objective: To determine the IC₅₀ value of a test compound against CDK2/Cyclin E kinase.

Materials:

  • Recombinant human CDK2/Cyclin E

  • Kinase buffer (e.g., MOPS, EDTA, MgCl₂)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Histone H1)

  • Test compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar ADP detection kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: a. Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). b. Dilute these concentrations further into the kinase buffer.

  • Kinase Reaction: a. To the wells of a 384-well plate, add the diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme). b. Add the CDK2/Cyclin E enzyme and the substrate peptide to each well (except negative controls) and incubate for 10-15 minutes at room temperature to allow compound binding. c. Initiate the kinase reaction by adding ATP to all wells. d. Incubate the plate at 30 °C for 1 hour.

  • Signal Detection: a. After incubation, stop the reaction and detect the amount of ATP remaining (or ADP produced). Using the Kinase-Glo® kit, add the reagent to all wells, which measures remaining ATP via a luciferase reaction. b. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. c. Read the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. b. Plot the percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Conclusion and Future Outlook

This compound is a deceptively simple molecule with profound utility. Its robust chemistry and proven biological relevance make it a high-value scaffold for further exploration. Future research will likely focus on:

  • Asymmetric Synthesis: Developing catalytic, asymmetric methods to produce chiral derivatives, particularly the corresponding alcohols, for use as chiral ligands or synthons.

  • Green Chemistry: Optimizing synthetic routes, such as developing non-heavy-metal-catalyzed hydration of alkyne precursors, to improve the environmental footprint.

  • Scaffold Diversification: Using the core as a starting point for combinatorial library synthesis to explore a wider range of biological targets. The inherent drug-like properties of the pyridine moiety suggest that many more therapeutic applications are waiting to be discovered.[9][10][11]

References

"2-Phenyl-1-(pyridin-2-yl)ethanone" safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 2-Phenyl-1-(pyridin-2-yl)ethanone

Introduction

This compound (CAS No: 27049-45-2) is a heterocyclic ketone of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a pyridine ring linked to a phenylethanone moiety, makes it a versatile building block for more complex molecules.[1] The ketone functional group serves as a reactive site for various chemical transformations, including reductions to form the corresponding alcohol and nucleophilic additions to construct larger molecular scaffolds.[1] Notably, derivatives of this compound have been investigated as novel iron chelators with the potential to inhibit HIV-1 transcription, highlighting its relevance in drug discovery and development.[2]

This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the objective is to move beyond a simple recitation of safety data sheet (SDS) information. Instead, this document provides a synthesized, in-depth analysis of the compound's hazard profile and outlines self-validating protocols for its safe handling, storage, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns are its potential to cause acute toxicity if ingested and significant irritation to the skin, eyes, and respiratory system.[3] All handling procedures must be designed with these hazards in mind.

The GHS classification provides a universally understood language for communicating chemical hazards.[4] For this compound, the classification necessitates specific precautionary measures, as detailed in the table below.

GHS Classification Summary for this compound
Hazard Class Acute Toxicity, Oral (Category 4)
Skin Irritation (Category 2)
Serious Eye Irritation (Category 2A)
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3][5]
Hazard Statements H302: Harmful if swallowed.[3]
H315: Causes skin irritation.[3][5]
H319: Causes serious eye irritation.[3][5]
H335: May cause respiratory irritation.[3][5]

Toxicological Profile and Risk Context

The GHS classification is derived from toxicological data. While comprehensive human data is unavailable, the established hazard statements point to specific risks upon exposure.

  • Acute Oral Toxicity (H302): This classification indicates that accidental ingestion of the compound can lead to adverse health effects. The causality lies in the compound's ability to be absorbed and interfere with biological processes, though the specific mechanism is not well-documented in publicly available literature.

  • Skin and Eye Irritation (H315, H319): As with many aromatic and heterocyclic compounds, this compound can disrupt the lipid membranes of cells upon contact, leading to an inflammatory response.[6] This manifests as redness, itching, and pain on the skin and can cause significant, potentially damaging, irritation to the delicate tissues of the eyes.[6][7]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols of the compound can irritate the mucous membranes of the respiratory tract.[7] This underscores the critical importance of engineering controls to prevent airborne exposure.

It is crucial to note that there is a lack of data regarding chronic toxicity, carcinogenicity, and mutagenicity.[3] In line with the principles of prudent laboratory practice, any compound with an incomplete toxicological profile should be handled as if it has unknown hazards, requiring stringent adherence to safety protocols.[8]

Core Safety Protocols & Risk Mitigation

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and handling protocols, is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Their proper use is not optional; it is the most effective way to minimize exposure.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a properly functioning and certified laboratory chemical fume hood.[3][9] This is the primary defense against respiratory exposure by containing dust, vapors, or aerosols.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (<50 feet), of the handling area.[5][9] Regular testing of this equipment is mandatory to ensure its functionality.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense. The selection and use of PPE should be a self-validating system, where each component is chosen for a specific, justifiable reason.

PPE Specification and Rationale
Equipment Specification Causality and Rationale
Eye Protection Tightly fitting chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[10]Standard safety glasses do not protect against splashes from all angles. Goggles provide a seal around the eyes, which is critical given the compound's classification as a serious eye irritant (H319).
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[9]Gloves must be selected based on chemical compatibility. Always inspect gloves for tears or defects before use.[10] Double-gloving can provide additional protection during high-risk operations.
Body Protection A fully buttoned, long-sleeved laboratory coat. Fire-resistant clothing may be required depending on the scale and nature of the experiment.[10]Protects skin from accidental splashes and contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][5]
Respiratory Protection Not required if work is conducted within a certified fume hood. If engineering controls fail or for emergency/spill response, a full-face respirator with appropriate cartridges should be used by trained personnel.[10]The fume hood is the primary respiratory control. Respirator use requires a formal respiratory protection program, including medical clearance and fit-testing.[9]
Safe Handling & Operations Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process.

G cluster_prep Pre-Operation cluster_handling Handling cluster_post Post-Operation prep_sds 1. Review SDS and this Guide prep_ppe 2. Don Correct PPE prep_sds->prep_ppe prep_hood 3. Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh 4. Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer 5. Transfer to Reaction Vessel (Use Spark-Proof Tools) handle_weigh->handle_transfer post_decon 6. Decontaminate Glassware and Surfaces handle_transfer->post_decon post_waste 7. Segregate and Label Hazardous Waste post_decon->post_waste post_ppe 8. Doff PPE and Wash Hands Thoroughly post_waste->post_ppe

Workflow for Safe Handling of this compound

Step-by-Step Handling Protocol:

  • Preparation: Before any work begins, review this guide and the manufacturer's SDS.[9] Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational (check airflow monitor).

  • Aliquotting: Since the compound's melting point is near room temperature (30-32 °C), it may be a solid or waxy liquid. Conduct all weighing and transfers on a disposable weigh boat or directly into the reaction vessel inside the fume hood to contain any dust or spills. Use non-sparking tools.[10]

  • Reaction Setup: Keep the container tightly closed when not in use.[5] If heating the reaction, ensure the setup is secure and a condenser is used to prevent vapor release.

  • Post-Handling: After the operation is complete, decontaminate all surfaces and equipment.

  • Cleanup: Carefully remove and dispose of PPE. Wash hands and any exposed skin thoroughly with soap and water.[5]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[5] If skin irritation occurs or persists, seek medical attention.[5][7]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If the person feels unwell or breathing is difficult, call a poison center or doctor for medical advice.[5]
Ingestion Do NOT induce vomiting.[3][10] Rinse the mouth thoroughly with water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison center or doctor immediately for treatment advice.[3]
Spill and Leak Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, working from upwind of the spill if safe to do so.

  • Contain: Prevent further spillage.[10] Do not allow the chemical to enter drains or waterways.[10]

  • Absorb: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[3]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to the laboratory supervisor and institutional safety office.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx), may be generated through thermal decomposition.[5]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Storage and Waste Management

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Protocol

The stability of this compound is dependent on proper storage.[3]

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]

  • Security: The storage area should be locked to prevent unauthorized access.[5][7]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[10][11]

  • Incompatibilities: Segregate from incompatible materials.[10] Hazardous reactions can occur upon contact with:

    • Strong oxidizing agents[3][11]

    • Strong acids and bases[11]

    • Strong reducing agents[7][11]

Waste Disposal Protocol

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[9][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through a licensed chemical destruction facility or an approved institutional waste program.[5][7][10] Do not dispose of it down the drain or in regular trash.[5][10]

Physical and Chemical Properties

Property Value
Molecular Formula C13H11NO[1][8]
Molecular Weight 197.23 g/mol [1][8]
CAS Number 27049-45-2[1][8][12]
Appearance Solid or waxy liquid
Melting Point 30 - 32 °C (literature value for a related compound)
Boiling Point 250 °C at 987 hPa (literature value for a related compound)
Stability Stable under recommended storage conditions.[3]

Conclusion

This compound is a valuable research chemical with a defined, manageable hazard profile. Its primary risks include being harmful if swallowed and causing significant skin, eye, and respiratory irritation. By understanding the causality behind these hazards and rigorously implementing a multi-layered safety strategy—prioritizing engineering controls, using specified PPE, following systematic handling protocols, and preparing for emergencies—researchers can confidently and safely utilize this compound to advance their scientific objectives. Adherence to the principles and protocols outlined in this guide is essential for protecting personnel, ensuring experimental integrity, and maintaining a safe laboratory environment.

References

Methodological & Application

Application Note: Synthesis Protocols for 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Phenyl-1-(pyridin-2-yl)ethanone, a ketone featuring both a phenyl and a pyridyl moiety, is a valuable scaffold and building block in medicinal chemistry and organic synthesis. Its structure is present in molecules with potential therapeutic applications, including novel iron chelators that have been investigated for inhibiting HIV-1 transcription.[1] The compound's versatile chemical nature, with a reactive ketone functional group and two distinct aromatic rings, allows for a wide array of subsequent transformations, making it a key intermediate for more complex molecular architectures.[2]

However, the synthesis of 2-acylpyridines is not trivial. The inherent properties of the pyridine ring—namely, its electron-deficient nature and the basicity of the nitrogen atom—preclude classical electrophilic acylation methods like the Friedel-Crafts reaction. Such conditions lead to preferential acylation at the nitrogen, forming a highly deactivated pyridinium salt. Therefore, successful synthesis requires strategies that circumvent these challenges.

This application note provides an in-depth guide to the synthesis of this compound, focusing on a robust and widely applicable organometallic approach. We will explain the causality behind the chosen reagents and conditions, present a detailed, step-by-step protocol, and discuss alternative synthetic routes.

Key Chemical Properties
PropertyValue
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
CAS Number 27049-45-2
Appearance Varies; often a solid
Synonyms Benzyl 2-pyridyl ketone, 2-(Phenylacetyl)pyridine

Synthetic Strategy I: Nucleophilic Acylation via an Organolithium Intermediate (Primary Protocol)

The most direct and reliable approach to constructing the target ketone involves the creation of a nucleophilic carbon center at the 2-position of the pyridine ring, which then attacks an electrophilic phenylacetyl source. This "umpolung" or reversal of polarity is effectively achieved by generating 2-lithiopyridine from a suitable precursor.

Mechanistic Rationale and Causality

The core of this strategy is the metal-halogen exchange reaction. 2-Bromopyridine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The low temperature is critical to prevent undesired side reactions, such as the addition of n-BuLi to the pyridine ring. This generates a highly reactive 2-lithiopyridine intermediate.

A significant challenge in ketone synthesis using highly reactive organometallics (like Grignard or organolithium reagents) is over-addition. If a highly reactive acylating agent like an acyl chloride were used, the initially formed ketone would be susceptible to a second nucleophilic attack by another equivalent of 2-lithiopyridine, leading to the formation of a tertiary alcohol byproduct.

To ensure the reaction stops cleanly at the ketone stage, a less reactive electrophile is required. The Weinreb amide , N-methoxy-N-methyl-2-phenylacetamide, is the ideal choice. The genius of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at the low reaction temperature and does not collapse to the ketone until the acidic workup. By the time the ketone is formed during workup, no unreacted 2-lithiopyridine remains, thus preventing over-addition and ensuring a high yield of the desired product.

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis via a 2-lithiopyridine intermediate.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions, including the use of an inert atmosphere.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Bromopyridine158.001.58 g10.01.0
n-Butyllithium (2.5 M in hexanes)64.064.2 mL10.51.05
N-methoxy-N-methyl-2-phenylacetamide179.221.97 g11.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated aq. NH₄Cl solution-20 mL--
Diethyl ether / Ethyl acetate-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • Initial Cooldown: Add 2-bromopyridine (1.0 eq.) to the flask and dissolve it in 40 mL of anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Generation of 2-Lithiopyridine: Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting dark solution at -78 °C for an additional 45 minutes.

  • Acylation Step: In a separate flame-dried flask, dissolve N-methoxy-N-methyl-2-phenylacetamide (1.1 eq.) in 10 mL of anhydrous THF. Add this solution dropwise to the 2-lithiopyridine solution at -78 °C over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: While the flask is still in the cold bath, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. The temperature may rise but should be controlled.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Add 50 mL of diethyl ether or ethyl acetate and 20 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 25 mL portions of the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Alternative Synthetic Strategies

While the organolithium route is highly effective, other strategies can be employed depending on the available starting materials and laboratory capabilities.

Strategy 2: Oxidation of a Secondary Alcohol

This two-step approach involves first synthesizing the corresponding secondary alcohol, 1-(pyridin-2-yl)-2-phenylethanol, and then oxidizing it to the target ketone.

  • Alcohol Formation: The alcohol precursor can be readily synthesized via the Grignard reaction. Benzylmagnesium chloride is added to 2-pyridinecarboxaldehyde. This reaction is typically robust and high-yielding.

  • Oxidation: The resulting secondary alcohol is then oxidized to the ketone. Several methods are suitable, including Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high efficiency in converting secondary alcohols to ketones without over-oxidation.

Oxidation_Workflow A 2-Pyridinecarboxaldehyde C 1-(Pyridin-2-yl)-2-phenylethanol (Secondary Alcohol) A->C Grignard Addition B Benzylmagnesium Chloride (Grignard) B->C E This compound (Final Product) C->E Oxidation D Oxidizing Agent (e.g., DMP, Swern) D->E

Caption: Workflow for the synthesis via oxidation of a secondary alcohol.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful cross-coupling methods for forming C-C bonds. While more complex in terms of catalyst systems, these reactions can exhibit excellent functional group tolerance. A plausible, though less direct, route could involve a Suzuki-Miyaura or Stille coupling. For instance, a palladium catalyst could couple a 2-pyridylboronic acid derivative with a phenylacetyl halide. However, the use of 2-pyridyl organometallics in cross-coupling can be challenging due to catalyst inhibition by the pyridine nitrogen.[3] More specialized ligands and conditions are often required to achieve high yields.[2][4]

Conclusion

The synthesis of this compound is most effectively and directly achieved through the nucleophilic acylation of a 2-lithiopyridine intermediate with a Weinreb amide. This method directly addresses the challenges of pyridine chemistry by employing an umpolung strategy and elegantly solves the common problem of over-addition by using a specialized acylating agent that forms a stable tetrahedral intermediate. The detailed protocol provided herein is a robust, self-validating system designed for high yield and purity. Alternative methods, such as the oxidation of a secondary alcohol, offer a reliable two-step pathway, while modern cross-coupling reactions represent a more advanced but potentially powerful approach. The choice of method will ultimately depend on the specific constraints and goals of the research program.

References

Application Notes & Protocols: The 2-Phenyl-1-(pyridin-2-yl)ethanone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds" remain a cornerstone of drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the development of novel therapeutics. The 2-Phenyl-1-(pyridin-2-yl)ethanone core is an exemplar of such a scaffold. Its intrinsic chemical properties—a harmonious blend of aromatic systems capable of diverse interactions and a reactive ketone handle for synthetic elaboration—render it a versatile building block for targeting a spectrum of diseases.[1] This document provides an in-depth exploration of this scaffold, from its fundamental synthesis to its application in developing potent biological agents, with a focus on anticancer and antiviral research. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity.

Section 1: Core Molecular Attributes & Synthesis

Structural and Functional Rationale

The therapeutic potential of the this compound scaffold is rooted in its distinct structural features. The molecule consists of a central ethanone linker connecting a phenyl ring and a pyridin-2-yl moiety.

  • Pyridine Ring: Acts as a hydrogen bond acceptor and can participate in π-π stacking interactions. Its nitrogen atom provides a site for potential coordination with metallic centers in metalloenzymes.

  • Phenyl Ring: Offers a lipophilic domain and is crucial for hydrophobic and π-π stacking interactions within target binding pockets. It is also amenable to substitution to explore structure-activity relationships (SAR).

  • Ketone Group: This versatile functional group can act as a hydrogen bond acceptor.[1] More importantly, it serves as a key reactive site for a multitude of chemical transformations, allowing for the synthesis of a vast library of derivatives, including alcohols, heterocycles, and more complex adducts.[1]

Caption: this compound structure.

Protocol: Synthesis of this compound

This protocol details a common and reliable method for the synthesis of the title compound. The causality behind this choice rests on the commercial availability of starting materials and the generally high yields achieved.

Principle: This synthesis proceeds via the acylation of a pyridine derivative. An alternative established method involves the reaction of phenyl lithium with pyridine to form 2-phenylpyridine, which can then be further modified.[2] However, for direct synthesis of the ethanone, the following Grignard-based approach is often employed.

Synthesis_Workflow reagents 2-Bromopyridine + Magnesium intermediate Pyridin-2-ylmagnesium bromide (Grignard Reagent) reagents->intermediate Forms reaction Nucleophilic Addition intermediate->reaction Reacts with reagent2 Phenylacetonitrile reagent2->reaction hydrolysis Acidic Work-up (e.g., aq. HCl) reaction->hydrolysis Intermediate for product This compound hydrolysis->product Yields purification Column Chromatography product->purification Purified by

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Phenylacetonitrile

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.

    • Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromopyridine in anhydrous THF dropwise. The reaction is exothermic; maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding the Grignard reagent, pyridin-2-ylmagnesium bromide.

  • Acylation Reaction:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of phenylacetonitrile in anhydrous THF dropwise. The choice of phenylacetonitrile is critical as it provides the phenylacetyl group.

    • After addition, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by slowly adding it to a stirred solution of 1M HCl at 0 °C. This step hydrolyzes the intermediate imine to the desired ketone.

    • Separate the aqueous and organic layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of compounds targeting a range of diseases.

Antiviral Activity: HIV-1 Transcription Inhibition

A groundbreaking study demonstrated that novel iron chelators based on the Phenyl-1-Pyridin-2yl-ethanone (PPY) scaffold can potently inhibit HIV-1 transcription.[3] This provides a compelling therapeutic avenue distinct from conventional reverse transcriptase or protease inhibitors.

Mechanism of Action: The antiviral activity of PPY-based iron chelators is multifactorial. HIV-1 transcription relies on the host's positive transcription elongation factor b (P-TEFb) complex, which contains CDK9/cyclin T1. The activity of CDK9 is itself modulated by CDK2.[3]

  • Iron Chelation: The PPY derivatives chelate intracellular iron.

  • CDK Inhibition: This chelation leads to the inhibition of both CDK2 and CDK9 activities.[3]

  • NF-κB Modulation: The compounds upregulate the expression of IκB-α, which sequesters the transcription factor NF-κB in the cytoplasm, preventing it from activating viral and cellular gene expression.[3]

  • Transcriptional Repression: The net result is a significant suppression of HIV-1 transcription, particularly effective against HIV-1 subtype B.[3]

HIV_Inhibition_Pathway cluster_cell Host Cell PPY PPY-based Iron Chelator Iron Intracellular Fe²⁺ PPY->Iron chelates CDK2 CDK2 PPY->CDK2 inhibits CDK9 CDK9 / Cyclin T1 (P-TEFb) PPY->CDK9 inhibits IkBa IκB-α PPY->IkBa upregulates Iron->CDK2 required for CDK2->CDK9 activates HIV_promoter HIV-1 Promoter (LTR) CDK9->HIV_promoter phosphorylates & activates NFkB_complex NF-κB / IκB-α Complex NFkB NF-κB NFkB->HIV_promoter activates IkBa->NFkB sequesters Transcription HIV-1 Transcription HIV_promoter->Transcription

Caption: Mechanism of HIV-1 transcription inhibition by PPY-based chelators.

Anticancer Activity: Cytotoxicity and Enzyme Inhibition

The versatility of the scaffold is further highlighted by its application in oncology. By modifying the core structure, researchers have developed derivatives with potent anticancer activity.[4][5][6]

Case Study 1: Benzo[1][3][7]triazin-7-ones Research has shown that altering a 1,3-diphenyl-benzo[1][3][7]triazin-7-one structure by replacing a phenyl group with a pyrid-2-yl group significantly increased its cytotoxicity against a panel of cancer cell lines.[5][8] This underscores the favorable contribution of the pyridine moiety to the molecule's anticancer profile.

Case Study 2: Steroidal Conjugates A series of novel pyridin-2-yl modified estra-1,3,5(10)-triene derivatives were synthesized and evaluated for their anticancer properties.[4] One derivative, 3-Benzyloxy (17E)-pycolinilidene derivative 9, showed excellent antitumor potential against the MDA-MB-231 (triple-negative breast cancer) cell line. Its activity was attributed to the moderate inhibition of the aldo-keto reductase 1C3 (AKR1C3) enzyme, an important target in cancer therapy.[4]

Table 1: Anticancer Activity of Selected Pyridin-2-yl Derivatives

Compound ClassCancer Cell LineActivity MetricResultReference
Benzo[1][3][7]triazin-7-onesVarious (NCI-60 Panel)Increased CytotoxicityReplacing phenyl with pyrid-2-yl enhanced activity[5][8]
Pyridin-2-yl EstratrieneMDA-MB-231 (Breast)AntiproliferativePotent activity[4]
Pyridin-2-yl Estratriene-Enzyme InhibitionModerate inhibition of AKR1C3[4]

Section 3: Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, standardized biological assays are essential. The following protocols provide a framework for evaluating anticancer activity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Biological_Screening_Workflow start Synthesized Compound Library cell_culture Seed Cancer Cells in 96-well plates start->cell_culture treatment Treat cells with serial dilutions of compounds cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation assay Add MTT Reagent incubation->assay readout Solubilize Formazan & Measure Absorbance (570 nm) assay->readout analysis Calculate % Viability & Determine IC₅₀ values readout->analysis

Caption: General workflow for an in vitro cytotoxicity screen.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, DU-145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.

    • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired period (typically 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37 °C, allowing for formazan crystal formation.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

The this compound scaffold represents a validated and highly adaptable platform in medicinal chemistry. Its straightforward synthesis and the reactive nature of its ketone group provide a foundation for extensive structural diversification. As demonstrated by its successful application in developing potent HIV-1 transcription inhibitors and various anticancer agents, this privileged structure continues to be a source of novel therapeutic candidates. The protocols and data presented in these notes offer a comprehensive guide for researchers aiming to explore and exploit the full potential of this remarkable molecular framework.

References

Application Notes & Protocols: 2-Phenyl-1-(pyridin-2-yl)ethanone as a Foundational Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic & Medicinal Chemistry Division

Abstract

2-Phenyl-1-(pyridin-2-yl)ethanone is a versatile bifunctional ketone that serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring a reactive ketone, an electron-deficient pyridine ring, and an aromatic phenyl group, provides multiple handles for chemical modification. This guide offers an in-depth exploration of its reactivity, applications, and detailed protocols for its use in synthesizing higher-order molecular structures. We will delve into the causality behind experimental choices, providing researchers with the foundational knowledge to innovate from this powerful scaffold.

Core Concepts: Structural and Reactivity Analysis

This compound (Molecular Formula: C₁₃H₁₁NO) is not merely an intermediate; it is a carefully orchestrated arrangement of functional groups that predetermines its synthetic potential.[1] The molecule's utility stems from three primary regions:

  • The Ketone Carbonyl: This electrophilic center is the primary site for nucleophilic additions and reductions.

  • The α-Methylene Bridge: The protons on the carbon adjacent to the carbonyl group are acidic, enabling the formation of an enolate. This nucleophilic enolate is key for carbon-carbon bond formation.

  • The Pyridine and Phenyl Rings: These aromatic systems offer sites for substitution and act as critical pharmacophores, capable of engaging in π-π stacking and hydrogen bonding interactions with biological targets.[1]

The interplay between these regions allows for a diverse range of chemical transformations, making it a valuable precursor for complex molecular design.

Physicochemical and Spectroscopic Data

A summary of the essential properties of this compound is provided below.

PropertyValueSource
CAS Number 27049-45-2[2][3]
Molecular Formula C₁₃H₁₁NO[1][2]
Molecular Weight 197.23 g/mol [1][2]
IUPAC Name 2-Phenyl-1-(pyridin-2-yl)ethan-1-one[4]
Appearance Typically a solidN/A
Purity Often supplied at ≥95%[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be confirmed by the end-user on their specific batch, as minor variations can occur.

Visualization of Reactive Sites

The following diagram illustrates the key reactive centers within the this compound scaffold.

Reactive_Sites cluster_main This compound mol ketone Electrophilic Ketone (Nucleophilic Addition, Reduction) ketone:e->mol:w alpha_carbon Acidic α-Protons (Enolate Formation) alpha_carbon:s->mol:n pyridine_n Basic Nitrogen (Lewis Acid Complexation) pyridine_n:w->mol:e

Caption: Key reactive zones in this compound.

Application in Medicinal Chemistry & Drug Discovery

The structural motif of this compound is a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, leveraging the molecule's ability to present key binding features to biological targets.

Case Study 1: Inhibition of HIV-1 Transcription

Derivatives of this compound have been synthesized and identified as potent iron chelators.[5] This chelation activity has a direct downstream effect on key cellular machinery exploited by the HIV-1 virus.

Mechanism of Action:

  • Iron Chelation: The PPY-based compounds sequester intracellular iron.

  • CDK Inhibition: This iron depletion leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and CDK9.[5]

  • Suppression of P-TEFb: CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which is hijacked by the HIV-1 Tat protein to promote viral gene transcription.[5]

  • Transcription Halting: By inhibiting CDK9, the PPY-based chelators effectively suppress HIV-1 transcription, demonstrating a novel therapeutic strategy.[5]

The following diagram illustrates this inhibitory pathway.

HIV_Inhibition_Pathway ppy PPY-Based Iron Chelator (Derivative of Topic Compound) iron Intracellular Iron ppy->iron Chelates cdk2_cdk9 CDK2 & CDK9 Activity ppy->cdk2_cdk9 Inhibits iron->cdk2_cdk9 Required for ptefb P-TEFb Complex Formation cdk2_cdk9->ptefb Promotes hiv_transcription HIV-1 Transcription ptefb->hiv_transcription Essential for

Caption: PPY-based derivatives inhibit HIV-1 transcription via iron chelation.

Case Study 2: Anti-Proliferative Agents for Osteosarcoma

In the field of oncology, phenotypic screening of compound libraries has identified 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives as potent inhibitors of osteosarcoma (OS) cell proliferation.[6] This highlights the value of the core scaffold in generating structural diversity for identifying novel anti-cancer agents. The lead compound from this study demonstrated remarkable cellular potency (IC₅₀ = 21.9 nM) and significant in vivo efficacy in mouse models, suggesting it as a promising drug candidate for OS treatment.[6]

Synthetic Protocols & Methodologies

The true power of this compound is realized in the laboratory. Below are detailed, validated protocols for key transformations.

Protocol 1: Asymmetric Reduction to (R)-phenyl(pyridin-2-yl)methanol

The stereoselective reduction of the ketone to a chiral alcohol is a critical transformation, as enantiopure alcohols are high-value intermediates for pharmaceuticals. This protocol is adapted from a patented asymmetric hydrogenation process, showcasing a robust and scalable method.[7]

Rationale: This protocol utilizes a chiral Iridium-based catalyst to control the stereochemical outcome of the hydrogenation. A mild base is used to facilitate the catalytic cycle. The choice of methanol as a solvent is crucial for catalyst solubility and reactivity.

Experimental Workflow:

Reduction_Workflow start 1. Catalyst Preparation (Chiral Ligand + [Ir(COD)Cl]₂ in Methanol) reactants 2. Charge Autoclave (Ketone, Catalyst Solution, Base, Methanol) start->reactants reaction 3. Hydrogenation (Pressurize with H₂ (3.0 MPa), Heat to 40°C, Stir for 12h) reactants->reaction workup 4. Work-up (Concentrate, Add H₂O, Extract with Ethyl Acetate) reaction->workup isolate 5. Isolation & Analysis (Dry Organic Phase, Evaporate Solvent, Analyze Purity & ee) workup->isolate

Caption: Workflow for the asymmetric reduction of the ketone.

Step-by-Step Procedure:

  • Catalyst Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., I-7 ligand, 0.025 mmol) and the metal complex ([Ir(COD)Cl]₂, 0.012 mmol) to methanol (1.5 mL). Stir at 25°C for 30 minutes to form the active catalyst solution.

  • Reaction Setup: To a high-pressure autoclave, add this compound (44.0 g, 0.24 mol), the prepared catalyst solution, lithium tert-butoxide (0.96 g, 12 mmol), and additional methanol (100 mL).[7]

  • Hydrogenation: Seal the autoclave. Purge with hydrogen gas several times. Pressurize the vessel with H₂ to 3.0 MPa and heat to 40°C. Maintain stirring for 12 hours.[7]

  • Work-up: After the reaction, cool the vessel to room temperature and carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the residue, add a suitable amount of water and extract with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify the crude alcohol via silica gel chromatography if necessary. Analyze the final product for purity (¹H NMR, ¹³C NMR) and enantiomeric excess (chiral HPLC). Expected yield is typically high (>90%) with excellent enantioselectivity (ee >95%).[7]

Summary of Reaction Conditions:

ParameterValueRationale
Substrate This compoundStarting material
Catalyst Chiral Iridium ComplexControls stereochemistry
Base Lithium tert-butoxideActivates catalyst/substrate
Solvent MethanolSolubilizes reactants
H₂ Pressure 3.0 MPaProvides reducing agent
Temperature 40°COptimizes reaction rate
Time 12 hoursEnsures complete conversion
Protocol 2: Synthesis of a Fused Pyridopyrimidine Derivative

This compound can be used to construct more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which are important pharmacophores.[8] This generalized protocol demonstrates a cyclocondensation reaction.

Rationale: This procedure involves the reaction of an ortho-amino-cyano pyridine derivative (which can be synthesized from the title compound via several steps not shown) with a carboxylic acid in the presence of POCl₃. POCl₃ acts as both a dehydrating and chlorinating agent, facilitating the ring closure to form the pyridopyrimidinone, which exists in equilibrium with its tautomer.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the starting 2-amino-nicotinonitrile derivative (1 equivalent) and an excess of the desired carboxylic acid (e.g., acetic acid, 5-10 equivalents).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the mixture at 0°C.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acid, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure fused pyridopyrimidine product.[8] Characterize using NMR, IR, and Mass Spectrometry.

Conclusion

This compound is a synthetically tractable and medicinally relevant scaffold. Its well-defined reactive sites allow for predictable and high-yielding transformations, including stereoselective reductions and complex heterocyclic constructions. The successful application of its derivatives as potent inhibitors of HIV-1 transcription and osteosarcoma proliferation underscores its importance in modern drug discovery pipelines. The protocols and insights provided herein are intended to equip researchers with the knowledge to fully exploit the potential of this powerful chemical building block.

References

Application Notes and Protocols: Reaction Mechanisms of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-(pyridin-2-yl)ethanone, a heteroaromatic ketone, is a versatile building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring a reactive ketone carbonyl group, an acidic α-methylene bridge, and two distinct aromatic moieties (phenyl and pyridinyl), provides a rich landscape for a variety of chemical transformations. This document provides an in-depth exploration of the key reaction mechanisms involving this compound, offering both theoretical understanding and practical, field-tested protocols for its application in research and development. The strategic location of the nitrogen atom in the pyridine ring influences the reactivity of the adjacent carbonyl group, making its chemistry particularly interesting for the synthesis of complex molecules and biologically active compounds.[2]

Core Reactivity and Mechanistic Overview

The chemical behavior of this compound is primarily dictated by the interplay of three key features:

  • The Electrophilic Carbonyl Carbon: A prime target for nucleophilic attack.

  • The Acidic α-Protons: The protons on the methylene group adjacent to the carbonyl are readily abstracted by a base to form a nucleophilic enolate.

  • The Pyridine Nitrogen: Its basicity and ability to coordinate with metal catalysts can influence reaction pathways.

This guide will delve into the mechanisms of several key reaction classes: Nucleophilic Addition, Condensation Reactions, and Reduction/Oxidation.

Section 1: Synthesis of this compound

While commercially available, understanding the synthesis of the title compound provides insight into its reactivity. Direct Friedel-Crafts acylation of pyridine with phenylacetyl chloride is generally not feasible. The basic nitrogen of the pyridine ring complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1] Modern synthetic approaches often employ transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Approach

A contemporary and efficient method for the synthesis of aryl ketones like this compound involves the palladium-catalyzed Suzuki-Miyaura coupling. This reaction offers high functional group tolerance.[1]

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Pyridyl_Boronic_Acid Pyridin-2-ylboronic Acid Transmetalation Transmetalation Pyridyl_Boronic_Acid->Transmetalation Phenylacetyl_Chloride Phenylacetyl Chloride Oxidative_Addition Oxidative Addition Phenylacetyl_Chloride->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Intermediate_1 Acyl-Pd(II)-Cl Complex Oxidative_Addition->Intermediate_1 Intermediate_2 Acyl-Pd(II)-Pyridyl Complex Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product This compound Reductive_Elimination->Product Intermediate_1->Transmetalation Intermediate_2->Reductive_Elimination

Caption: Suzuki-Miyaura cross-coupling for ketone synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis
  • Catalyst Preparation: In a nitrogen-purged flask, dissolve Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in anhydrous toluene.

  • Reaction Setup: To the catalyst mixture, add pyridin-2-ylboronic acid (1.2 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Substrate Addition: Add phenylacetyl chloride (1.0 equivalent) dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 2: Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles.[1] A primary example is the reduction of the ketone to the corresponding alcohol.

Reduction to 2-Phenyl-1-(pyridin-2-yl)ethanol

The reduction of the ketone to a secondary alcohol is a fundamental transformation, typically achieved with high efficiency using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Reduction_Mechanism Ketone This compound Alkoxide_Intermediate Alkoxide Intermediate Ketone->Alkoxide_Intermediate Nucleophilic Attack Hydride H⁻ (from NaBH₄) Hydride->Alkoxide_Intermediate Alcohol_Product 2-Phenyl-1-(pyridin-2-yl)ethanol Alkoxide_Intermediate->Alcohol_Product Protonation Protonation Protonation (H₂O or EtOH) Protonation->Alcohol_Product

Caption: General mechanism for the reduction of the ketone.

Experimental Protocol: Sodium Borohydride Reduction
  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol.

  • Purification: Recrystallize or purify by column chromatography if necessary.

Reactant Reducing Agent Solvent Typical Yield
This compoundNaBH₄Methanol>90%
This compoundLiAlH₄THF>95%

Section 3: Condensation Reactions

The acidic α-protons of this compound allow for the formation of an enolate intermediate in the presence of a base. This enolate is a potent nucleophile and can participate in various condensation reactions, such as the aldol condensation.

Base-Catalyzed Self-Condensation (Aldol Condensation)

In the presence of a strong base, this compound can undergo a self-condensation reaction. One molecule acts as the enolate nucleophile, and another acts as the carbonyl electrophile.

Aldol_Condensation cluster_enolate_formation Step 1: Enolate Formation cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_protonation_dehydration Step 3 & 4: Protonation & Dehydration Ketone_1 Ketone Molecule 1 Enolate Enolate Intermediate Ketone_1->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Alkoxide_Adduct Alkoxide Adduct Enolate->Alkoxide_Adduct Ketone_2 Ketone Molecule 2 Ketone_2->Alkoxide_Adduct Aldol_Adduct Aldol Adduct Alkoxide_Adduct->Aldol_Adduct Protonation Final_Product α,β-Unsaturated Ketone Aldol_Adduct->Final_Product Dehydration (Heat) Oxidative_Cleavage Ketone This compound Benzoic_Acid Benzoic Acid Ketone->Benzoic_Acid Oxidative Cleavage Picolinic_Acid Picolinic Acid Ketone->Picolinic_Acid Oxidative Cleavage Oxidizing_Agent KMnO₄, Heat, H⁺ Oxidizing_Agent->Benzoic_Acid Oxidizing_Agent->Picolinic_Acid

References

Application Notes & Protocols: 2-Phenyl-1-(pyridin-2-yl)ethanone as a Novel Iron Chelator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Iron Chelators

Iron is an indispensable element for life, playing a critical role in oxygen transport, DNA synthesis, and cellular respiration. However, its high reactivity means that excess iron can be profoundly toxic. The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide, generates highly destructive hydroxyl radicals, leading to oxidative stress, lipid peroxidation, and damage to cellular macromolecules. This underlies the pathology of iron overload disorders such as β-thalassemia, sickle cell disease, and hereditary hemochromatosis.[1]

Iron chelation therapy is the primary clinical intervention for managing iron overload.[1] The goal is to deploy ligands that can bind to excess iron, forming stable, non-toxic complexes that are subsequently excreted from the body.[2] While established chelators like Desferrioxamine (injectable), Deferiprone, and Deferasirox (both oral) are in clinical use, they are not without limitations, including administration challenges, side effects, and incomplete efficacy in all patient populations.[1][3] This has fueled a persistent search for new, orally active iron chelators with improved safety and efficacy profiles.[2]

The pyridinone scaffold is a well-established pharmacophore in iron chelation, with Deferiprone being a prominent example.[3] The 2-Phenyl-1-(pyridin-2-yl)ethanone (PPY) scaffold represents a promising evolution of this chemical space. Studies have identified PPY-based compounds as potent iron chelators that can reduce intracellular iron levels and exhibit interesting downstream biological activities, such as the inhibition of HIV-1 transcription, which is dependent on iron-requiring cellular enzymes.[4]

This document provides a comprehensive guide to the characterization of this compound and its derivatives as iron chelators. It includes detailed protocols for assessing both in vitro and intracellular chelation activity, evaluating cytotoxicity, and a generalized scheme for its synthesis.

Compound Profile and Mechanism of Chelation

This compound is an aromatic ketone featuring a pyridine ring and a phenyl group. The key structural motif for iron chelation is the α-keto-pyridine group, where the nitrogen atom of the pyridine ring and the oxygen atom of the adjacent ketone can act as a bidentate ligand, forming a stable five-membered ring with a metal ion. This structure allows two or three molecules of the chelator to coordinate with a single Fe(II) or Fe(III) ion.

start Start plate Add 100 µL Test Compound (or Control/Blank) to wells start->plate add_fe Add 50 µL of 2 mM FeSO₄ to all wells (except reagent blank) plate->add_fe incubate1 Incubate for 10 min at Room Temperature add_fe->incubate1 add_ferrozine Add 50 µL of 5 mM Ferrozine to all wells to start reaction incubate1->add_ferrozine incubate2 Incubate for 10 min at Room Temperature add_ferrozine->incubate2 read Measure Absorbance at 562 nm incubate2->read end End read->end start Start seed Seed cells in 96-well plate and incubate 24h start->seed treat Treat cells with Test Compound (or Control) for 1-4h seed->treat wash1 Wash cells twice with warm HBSS treat->wash1 load Load cells with 0.25 µM Calcein-AM for 15-30 min wash1->load wash2 Wash cells twice with warm HBSS load->wash2 read Measure Fluorescence (Ex: 488 nm, Em: 518 nm) wash2->read end End read->end

References

The Versatility of 2-Phenyl-1-(pyridin-2-yl)ethanone: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of numerous therapeutic agents and the functional core of advanced materials. Within the vast arsenal of synthetic precursors, 2-Phenyl-1-(pyridin-2-yl)ethanone emerges as a particularly valuable and versatile building block. Its unique structural architecture, featuring a reactive ketone, an acidic α-methylene bridge, and a pyridine ring, provides multiple reaction sites for the construction of a diverse array of fused and unfused heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant pyridines, indolizines, pyridin-2(1H)-ones, and quinolines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

I. Synthesis of Substituted Pyridines via the Kröhnke Synthesis

The Kröhnke pyridine synthesis is a powerful method for the preparation of highly substituted pyridines.[1][2] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate. This compound serves as an ideal starting point for the generation of the requisite pyridinium salt.

Mechanistic Rationale

The reaction proceeds through a cascade of well-established steps. The initial step is the formation of the N-(2-oxo-2-phenylethyl)pyridinium salt from this compound. In the presence of a base (often ammonium acetate acting as both base and ammonia source), this salt forms a pyridinium ylide. This ylide then undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently undergoes cyclization and dehydration with ammonia to furnish the final substituted pyridine.[2][3]

Diagram: Kröhnke Pyridine Synthesis Workflow

G cluster_0 Preparation of Pyridinium Salt cluster_1 Kröhnke Pyridine Synthesis A This compound C N-(2-oxo-2-phenylethyl)pyridinium Salt A->C Alkylation B Bromoacetylating Agent (e.g., BrCH2COPh) B->C D N-(2-oxo-2-phenylethyl)pyridinium Salt G 1,5-Dicarbonyl Intermediate D->G Michael Addition E α,β-Unsaturated Carbonyl E->G F Ammonium Acetate (NH4OAc) H Substituted Pyridine F->H Cyclization & Dehydration G->H G A This compound C Pyridinium Salt A->C B α-Halo Ketone B->C E Pyridinium Ylide (1,3-Dipole) C->E Deprotonation D Base (e.g., Et3N) D->E G Dihydroindolizine Intermediate E->G [3+2] Cycloaddition F Dipolarophile (e.g., Alkyne) F->G H Indolizine G->H Oxidation G A This compound E Acyclic Intermediate A->E Condensation B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->E C Base C->E D Ammonia Source F Pyridin-2(1H)-one D->F Intramolecular Cyclization & Dehydration E->F G A This compound (Active Methylene Component) D Aldol Adduct A->D Aldol Condensation B 2-Aminoaryl Aldehyde/Ketone B->D C Catalyst (Acid or Base) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Quinoline Derivative E->F Dehydration

References

Application Notes and Protocols for 2-Phenyl-1-(pyridin-2-yl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Versatile Pyridyl Ketone Building Block

2-Phenyl-1-(pyridin-2-yl)ethanone, also known as 2-benzoylpyridine, is a versatile organic compound that is gaining increasing attention in the field of materials science. Its unique molecular architecture, featuring a phenyl group and a pyridyl ring linked by a carbonyl bridge, provides a rich platform for the design and synthesis of novel functional materials. The nitrogen atom of the pyridyl ring acts as an excellent coordination site for metal ions, while the aromatic rings and the ketone functionality offer opportunities for further chemical modification and influence the electronic and photophysical properties of the resulting materials.

These application notes provide a comprehensive guide to the utilization of this compound and its derivatives in two key areas of materials science: the development of phosphorescent metal complexes for organic light-emitting diodes (OLEDs) and the synthesis of crystalline metal-organic frameworks (MOFs). The protocols detailed herein are based on established synthetic methodologies and are designed to be a practical resource for researchers in the field.

I. Application in Phosphorescent Iridium(III) Complexes for Organic Light-Emitting Diodes (OLEDs)

The development of efficient phosphorescent emitters is a cornerstone of modern OLED technology. Iridium(III) complexes are particularly prized for their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The ligands coordinated to the iridium center play a crucial role in tuning the emission color, quantum yield, and stability of the complex. While 2-phenylpyridine is a classic cyclometalating ligand in this context, the introduction of a carbonyl group, as in this compound, offers a handle for creating structurally diverse and electronically tailored ligands.

Causality Behind Experimental Choices: The Role of Ligand Design

The design of the ligand is paramount in achieving the desired photophysical properties of the final iridium complex. The 2-phenylpyridine scaffold is known to form stable cyclometalated complexes with iridium, where the iridium center bonds to both the nitrogen of the pyridine ring and a carbon atom of the phenyl ring. This strong C-N chelation imparts rigidity to the complex, which is essential for minimizing non-radiative decay pathways and enhancing phosphorescence.

The introduction of substituents on the 2-phenylpyridine framework allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. This, in turn, dictates the energy of the emitted light. For instance, electron-withdrawing groups can lead to a blue-shift in the emission, while electron-donating groups can cause a red-shift. The ketone group in this compound can be further functionalized to introduce such groups, providing a modular approach to color tuning.

Experimental Workflow for Synthesis and Device Fabrication

The synthesis of a phosphorescent iridium(III) complex using a derivative of this compound typically follows a two-step process. First, a chloride-bridged iridium dimer is synthesized from iridium(III) chloride and the cyclometalating ligand. This dimer is then reacted with an ancillary ligand, such as acetylacetone (acac), to yield the final monomeric complex. The subsequent fabrication of an OLED device involves the sequential deposition of multiple organic and metallic layers onto a substrate.

G cluster_synthesis Synthesis of Iridium(III) Complex cluster_fabrication OLED Fabrication (Solution-Processing) IrCl3 Iridium(III) Chloride Dimer Chloride-Bridged Iridium Dimer IrCl3->Dimer Reflux in 2-ethoxyethanol/water Ligand 2-Phenylpyridine Derivative Ligand->Dimer Complex Final Iridium(III) Complex Dimer->Complex Reaction with ancillary ligand Ancillary Ancillary Ligand (e.g., acacH) Ancillary->Complex ITO ITO-coated glass substrate PEDOT Spin-coat PEDOT:PSS (Hole Injection Layer) ITO->PEDOT EML Spin-coat Emissive Layer (Host:Ir(III) Complex) PEDOT->EML ETL Deposit Electron Transport Layer (e.g., TPBi) EML->ETL Cathode Deposit Cathode (e.g., LiF/Al) ETL->Cathode Device Completed OLED Device Cathode->Device

Caption: Workflow for the synthesis of an Iridium(III) complex and fabrication of a solution-processed OLED.

Protocol 1: Synthesis of a Heteroleptic Phosphorescent Iridium(III) Complex

This protocol is adapted from established methods for synthesizing cyclometalated iridium complexes.[1][2]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-(p-tolyl)pyridine (or a similar 2-phenylpyridine derivative)

  • 2-ethoxyethanol

  • Deionized water

  • Acetylacetone (acacH)

  • Sodium carbonate (Na₂CO₃)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Synthesis of the Chloride-Bridged Iridium Dimer:

    • In a two-neck round-bottom flask equipped with a condenser and a nitrogen inlet, combine IrCl₃·nH₂O (1 mmol) and the 2-phenylpyridine derivative (2.5 mmol).

    • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (20 mL).

    • Degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-16 hours.

    • Cool the mixture to room temperature. The chloride-bridged dimer will precipitate.

    • Collect the precipitate by filtration, wash with methanol, and dry under vacuum.

  • Synthesis of the Monomeric Iridium(III) Complex:

    • In a round-bottom flask, suspend the chloride-bridged iridium dimer (0.5 mmol) in 2-ethoxyethanol (15 mL).

    • Add acetylacetone (1.2 mmol) and sodium carbonate (2.5 mmol).

    • Reflux the mixture under a nitrogen atmosphere for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into cold water.

    • Collect the resulting precipitate by filtration.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of dichloromethane and hexane).

    • The final product is obtained as a colored solid.[2]

Self-Validation: The purity and identity of the synthesized complex should be confirmed by ¹H NMR spectroscopy and mass spectrometry. The photophysical properties, including absorption and emission spectra, should be measured to confirm its luminescent characteristics.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multilayer OLED using the synthesized iridium complex as the phosphorescent dopant in the emissive layer.[3]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • A suitable host material for the emissive layer (e.g., poly(N-vinylcarbazole) - PVK, or a bipolar host like PYD2)

  • The synthesized iridium(III) complex

  • An electron transport layer (ETL) material (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene - TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene (or another suitable organic solvent)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Deposition of the Hole Injection Layer (HIL):

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.

    • Anneal the substrate at 120°C for 20 minutes in a clean environment to remove residual water.

  • Deposition of the Emissive Layer (EML):

    • Prepare a solution of the host material and the iridium(III) complex (typically in a weight ratio of around 90:10) in chlorobenzene.

    • Spin-coat the EML solution on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox.

    • Anneal the substrate to remove the solvent.

  • Deposition of the Electron Transport and Cathode Layers:

    • Transfer the substrate to a thermal evaporation chamber.

    • Deposit the ETL (e.g., TPBi, ~40 nm), followed by a thin layer of LiF (~1 nm), and finally the aluminum cathode (~100 nm) under high vacuum.

Self-Validation: The performance of the fabricated OLED should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics and its electroluminescence spectrum. Key performance metrics to evaluate include the turn-on voltage, maximum brightness, and external quantum efficiency (EQE).

Quantitative Data for Iridium(III) Complexes with 2-Phenylpyridine-type Ligands
Complex TypeEmission Colorλem (nm)Quantum Yield (Φ)Lifetime (µs)Thermal Stability (Td)
(ppy)₂Ir(acac)Green~510~0.4~1-2>300°C
(tpy)₂Ir(acac)Green~515~0.35~1.5>320°C
(dppy)₂Ir(acac)Yellow-Green~530~0.45~1.8>350°C[1]

Note: The exact values can vary depending on the specific ligand structure, host material, and measurement conditions.

II. Application in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability to tune the pore size, shape, and functionality of MOFs by judicious selection of the metal and ligand has led to their application in gas storage, separation, catalysis, and sensing. The pyridyl group of this compound makes it an attractive candidate as a ligand for the synthesis of novel MOFs. The ketone group can also participate in coordination or act as a site for post-synthetic modification.

Causality Behind Experimental Choices: Building Crystalline Porous Architectures

The formation of a stable, porous MOF structure relies on the predictable coordination of the metal ions with the organic linkers. The nitrogen atom of the pyridyl ring in this compound provides a well-defined coordination site. When used in conjunction with polycarboxylate co-ligands, it can lead to the formation of higher-dimensional frameworks.

The choice of the metal ion is also critical. Lanthanide ions, for example, have high coordination numbers and can lead to the formation of unique secondary building units (SBUs) and complex network topologies. Furthermore, the inherent luminescent properties of lanthanide ions can be sensitized by the organic ligand (the "antenna effect"), making the resulting MOF a potential candidate for luminescent sensing applications.[4]

Hydrothermal synthesis is a common method for preparing MOFs. The high temperature and pressure conditions facilitate the dissolution of the reactants and promote the crystallization of the framework.

Experimental Workflow for Hydrothermal MOF Synthesis

The synthesis of a MOF using a pyridyl-containing ligand typically involves the reaction of a metal salt and the organic ligands in a sealed vessel under hydrothermal conditions.

G cluster_mof_synthesis Hydrothermal Synthesis of a MOF MetalSalt Metal Salt (e.g., Lanthanide Nitrate) ReactionMix Reaction Mixture in Teflon-lined Autoclave MetalSalt->ReactionMix Ligand1 This compound Derivative Ligand1->ReactionMix Ligand2 Polycarboxylate Co-ligand Ligand2->ReactionMix Solvent Solvent (e.g., DMF/H₂O) Solvent->ReactionMix Hydrothermal Hydrothermal Reaction (Heating) ReactionMix->Hydrothermal Crystals MOF Crystals Hydrothermal->Crystals Cooling and Isolation

Caption: General workflow for the hydrothermal synthesis of a Metal-Organic Framework.

Protocol 3: Hydrothermal Synthesis of a Lanthanide-Based MOF

This protocol is a generalized procedure based on the synthesis of MOFs with pyridyl-dicarboxylate ligands.[4]

Materials:

  • A lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • A functionalized derivative of this compound (e.g., a derivative with carboxylic acid groups)

  • A polycarboxylate co-ligand (e.g., terephthalic acid)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a small beaker, dissolve the lanthanide nitrate (0.1 mmol) in a mixture of DMF (2 mL) and deionized water (2 mL).

    • Add the this compound derivative (0.1 mmol) and the polycarboxylate co-ligand (0.1 mmol) to the solution.

    • Stir the mixture until a homogeneous suspension is formed.

  • Hydrothermal Reaction:

    • Transfer the reaction mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at 120-160°C for 2-3 days.

  • Isolation and Purification of the MOF Crystals:

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

    • Dry the crystals in air.

Self-Validation: The crystalline nature of the product should be confirmed by powder X-ray diffraction (PXRD). The structure can be determined by single-crystal X-ray diffraction if suitable crystals are obtained. Thermogravimetric analysis (TGA) should be performed to assess the thermal stability of the MOF.

Quantitative Data for Luminescent Lanthanide MOFs
Lanthanide IonEmission ColorCharacteristic Emission Bands (nm)Ligand SensitizationApplication
Eu³⁺Red~590, ~615, ~650, ~700Yes (Antenna Effect)Luminescent sensing, OLEDs
Tb³⁺Green~490, ~545, ~585, ~620Yes (Antenna Effect)Luminescent sensing, bio-imaging
Dy³⁺Yellow~480, ~575Yes (Antenna Effect)Single-molecule magnets, luminescent thermometers

Note: The exact emission wavelengths and intensities depend on the coordination environment of the lanthanide ion and the efficiency of energy transfer from the ligand.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the development of advanced functional materials. Its derivatives have shown significant promise as ligands for highly efficient phosphorescent iridium(III) complexes for OLED applications and as linkers for the construction of novel metal-organic frameworks with interesting structural and functional properties. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of this compound in their own work.

Future research in this area could focus on the synthesis of new derivatives of this compound with tailored electronic and steric properties to further optimize the performance of the resulting materials. For example, the incorporation of bulky substituents could help to suppress aggregation-induced quenching in OLED emitters, while the introduction of specific functional groups could enhance the selectivity of MOFs for particular guest molecules. The continued exploration of the materials science applications of this promising pyridyl ketone will undoubtedly lead to further innovations in the fields of organic electronics and porous materials.

References

Application Notes and Protocols for the Quantification of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenyl-1-(pyridin-2-yl)ethanone, a ketone derivative with a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.23 g/mol , is a significant building block in organic and medicinal chemistry.[1] Its versatile structure, featuring both a phenyl and a pyridine ring, allows it to be a precursor in the synthesis of a wide range of more complex molecules with potential therapeutic applications.[1][2] Given its importance in research and drug development, the accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of subsequent products. This involves determining its purity after synthesis, monitoring its concentration in reaction mixtures, and potentially quantifying it in various matrices during preclinical studies.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Additionally, a protocol for its characterization and semi-quantitative analysis using UV-Vis Spectroscopy is included. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and the principles of method validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] It offers high resolution and sensitivity, making it ideal for both purity assessment and quantitative assays.[1]

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will be retained on the column and then eluted by a mobile phase of appropriate polarity. Detection is typically performed using a UV detector, as the phenyl and pyridine rings contain chromophores that absorb UV radiation. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a starting point and must be validated for your specific application according to ICH guidelines.[3][4]

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade (e.g., Milli-Q or equivalent).

  • Formic acid or Trifluoroacetic acid (TFA), analytical grade.

  • This compound reference standard of known purity.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of water and acetonitrile is a common choice for RP-HPLC. The addition of a small amount of acid (formic acid or TFA) helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatography.

  • Gradient Elution: A gradient is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, providing a good separation within a reasonable runtime.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. For higher sensitivity, the wavelength of maximum absorbance (λmax) of this compound should be determined by running a UV spectrum and used for quantification.

Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.[4]

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the purity or assay of the original sample based on the initial weight and dilution factor.

Method Validation Parameters (ICH Q2(R1))
ParameterTypical Acceptance Criteria
Specificity The peak for the analyte should be well-resolved from other components (impurities, degradation products). Peak purity analysis using a DAD is recommended.
Linearity R² ≥ 0.999 over the specified concentration range.
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The recovery of the analyte in a spiked sample matrix should be within 98-102%.
Precision (Repeatability & Intermediate Precision)The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy.[5]
Robustness The method should be insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Gas Chromatography (GC) for Quantification and Impurity Profiling

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, particularly for assessing volatile impurities or for quantification in matrices where direct injection is feasible.

Principle of the Method

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas). A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds and provides a response that is proportional to the mass of carbon atoms.

Experimental Protocol: GC with Flame Ionization Detection (FID)

This protocol is a starting point and requires validation for your specific application.

Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Capillary column suitable for polar compounds (e.g., a wax-based column like Stabilwax-DB, 60 m x 0.32 mm i.d., 1.0 µm film thickness).[6]

  • Helium (or Hydrogen, Nitrogen), high purity, as the carrier gas.

  • Hydrogen and compressed air for the FID.

  • This compound reference standard.

  • Suitable solvent for sample dissolution (e.g., Methanol or Dichloromethane), GC grade.

Chromatographic Conditions:

ParameterCondition
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 150 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold for 5 min.
Carrier Gas (Helium) Constant flow at 1.5 mL/min
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL

Rationale for Parameter Selection:

  • Injector and Detector Temperatures: These are set high enough to ensure complete vaporization of the analyte and to prevent condensation in the detector, but not so high as to cause thermal degradation.

  • Oven Temperature Program: The initial temperature is chosen to be below the boiling point of the solvent and the analyte to allow for good focusing on the column head. The temperature ramp allows for the separation of compounds with different boiling points.

  • Carrier Gas Flow: A constant flow rate ensures reproducible retention times.

  • Split Injection: This is used for concentrated samples to avoid overloading the column. For trace analysis, a splitless injection might be more appropriate.

Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample by dissolving a known amount in the chosen solvent to a concentration within the calibration range.

Data Analysis: The data analysis is similar to the HPLC method, using a calibration curve generated from the peak areas of the standards.

UV-Vis Spectroscopy for Characterization and Semi-Quantitative Estimation

UV-Vis spectroscopy is a simple and rapid technique that can be used for the qualitative characterization and semi-quantitative estimation of this compound in solution.[1]

Principle of the Method

The technique is based on the absorption of ultraviolet or visible light by the analyte, which results in the excitation of electrons to higher energy levels. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Methanol or Ethanol, spectroscopic grade.

  • This compound reference standard.

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a series of standard solutions of known concentrations bracketing the expected sample concentration.

  • Sample Preparation: Prepare the sample solution in the same solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

  • Data Analysis: Construct a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Limitations: This method is less specific than chromatographic techniques and is susceptible to interference from other substances that absorb at the same wavelength. Therefore, it is best suited for the analysis of pure or relatively simple mixtures.

Visualization of Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std autosampler Autosampler Injection dilute_std->autosampler Standards dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->autosampler Sample column C18 Column Separation autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantify Quantify Analyte calibration->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound by HPLC.

GC Analysis Workflow

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_start_gc Start weigh_std_gc Weigh Reference Standard prep_start_gc->weigh_std_gc weigh_sample_gc Weigh Sample prep_start_gc->weigh_sample_gc dissolve_std_gc Dissolve in Solvent (Stock Solution) weigh_std_gc->dissolve_std_gc dilute_std_gc Prepare Working Standards dissolve_std_gc->dilute_std_gc injector GC Injector (Vaporization) dilute_std_gc->injector Standards dissolve_sample_gc Dissolve in Solvent weigh_sample_gc->dissolve_sample_gc dissolve_sample_gc->injector Sample gc_column Capillary Column Separation injector->gc_column fid FID Detection gc_column->fid chromatogram_gc Generate Chromatogram fid->chromatogram_gc calibration_gc Construct Calibration Curve chromatogram_gc->calibration_gc quantify_gc Quantify Analyte calibration_gc->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: Workflow for the quantification of this compound by GC.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC is generally the preferred method for purity and assay determination due to its high resolution and applicability to a wide range of compounds. GC is a valuable alternative, particularly for assessing volatile impurities. UV-Vis spectroscopy offers a simple and rapid method for semi-quantitative estimation in non-complex samples.

It is imperative that any method chosen is subjected to a thorough validation process to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines such as those from the ICH. The protocols provided herein serve as a robust starting point for the development and validation of analytical methods for this compound.

References

Application Notes & Protocols: Crystallization of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Introduction: The Critical Role of Crystallization

2-Phenyl-1-(pyridin-2-yl)ethanone, a ketone derivative with the molecular formula C₁₃H₁₁NO, serves as a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical compounds.[1][2][3] The purity, particle size, and polymorphic form of this solid compound are critical determinants of its reactivity, stability, and handling properties in downstream applications. Crystallization is the paramount purification technique used to ensure these attributes meet stringent quality standards.[4][5]

This guide provides an in-depth exploration of the principles and methodologies for the successful crystallization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven protocols to optimize the isolation of this compound in a highly pure, crystalline form. The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible and high-quality results.

Foundational Principles: Manipulating Solubility for Purification

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than can be held at equilibrium.[6] This unstable state is the impetus for nucleation (the initial formation of crystal nuclei) and subsequent crystal growth. The fundamental principle is based on the differential solubility of the target compound and its impurities under varying conditions.[5][7]

For a typical organic compound like this compound, solubility in a given solvent increases with temperature.[5][8] By dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution and then allowing it to cool, the solubility decreases, forcing the desired compound out of solution to form a crystal lattice. Impurities, present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[5][9]

Logical Workflow for Crystallization Method Selection

The choice of crystallization technique is dictated by the compound's solubility characteristics. The following decision tree illustrates a logical approach to selecting the optimal method.

G start Start: Impure this compound solubility_test Perform Solvent Screening (See Table 1) start->solubility_test decision1 Is there a solvent with high solubility when hot and low solubility when cold? solubility_test->decision1 cooling_cryst Proceed with Cooling Crystallization (Protocol 3.1) decision1->cooling_cryst Yes decision2 Is there a solvent pair (good solvent/poor antisolvent) that is miscible? decision1->decision2 No antisolvent_cryst Proceed with Antisolvent Crystallization (Protocol 3.2) decision2->antisolvent_cryst Yes decision3 Is the compound highly soluble in a volatile solvent at room temp? decision2->decision3 No evap_cryst Proceed with Slow Evaporation Crystallization (Protocol 3.3) decision3->evap_cryst Yes end_fail Re-evaluate solvent systems or consider chromatography decision3->end_fail No

Caption: Decision tree for selecting a crystallization technique.

Detailed Protocols and Methodologies

Protocol I: Cooling Crystallization (Standard Recrystallization)

This is the most common and often most effective method for purifying organic solids.[7][10] It relies on the significant difference in solubility of the compound at elevated and reduced temperatures.

Causality Behind the Method: The goal is to create a hot, saturated solution from which the desired compound will crystallize upon slow cooling, leaving impurities behind in the solution.[5] Using the minimum amount of hot solvent is critical for maximizing recovery, as any excess solvent will retain some of the product in solution even when cold.[9][11]

Step-by-Step Methodology:

  • Solvent Selection:

    • Utilize the "like dissolves like" principle.[10] this compound is a moderately polar ketone. Solvents like ethanol, isopropanol, or acetone are excellent starting points.[12]

    • Perform small-scale tests: Place ~20-30 mg of the compound in a test tube. Add a few drops of the candidate solvent at room temperature. An ideal solvent will not dissolve the compound well at this stage.

    • Heat the test tube. The compound should dissolve completely. If it does not, add the solvent dropwise until it does.

    • Allow the solution to cool to room temperature, then place it in an ice bath. A heavy precipitate of crystals indicates a good solvent.

  • Dissolution:

    • Place the impure this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). The flask's narrow neck minimizes solvent evaporation.

    • Add a boiling chip or magnetic stir bar.

    • Heat the selected solvent to its boiling point in a separate beaker.

    • Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the compound just dissolves.[5] Maintain the solution at or near its boiling point during this process.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Swirl and gently reheat the mixture for a few minutes. The colored impurities will adsorb to the charcoal.

  • Hot Filtration (If Necessary):

    • If insoluble impurities or charcoal are present, they must be removed while the solution is hot to prevent premature crystallization.

    • Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly. If crystals begin to form on the filter, add a small amount of hot solvent to redissolve them.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][10]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[10][11] Breaking the vacuum before adding the wash solvent ensures it wets the entire crystal cake.

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air-dry completely, or for faster results, place them in a vacuum oven at a temperature well below the compound's melting point.

Workflow for Cooling Crystallization

G cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_cryst Crystallization cluster_iso Isolation & Drying a Place Impure Solid in Erlenmeyer Flask c Add Minimum Hot Solvent to Dissolve Solid a->c b Select & Heat Solvent b->c d Hot Filtration (Optional) to Remove Insolubles c->d e Slow Cool to Room Temp d->e f Cool in Ice Bath e->f g Vacuum Filter Crystals f->g h Wash with Ice-Cold Solvent g->h i Dry Crystals h->i j Pure Crystalline Product i->j

Caption: Step-by-step workflow for cooling crystallization.

Protocol II: Antisolvent Crystallization

This technique is invaluable when no single solvent meets the criteria for cooling crystallization.[13] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then inducing precipitation by adding a miscible "antisolvent" in which the compound is insoluble.[14][15]

Causality Behind the Method: The driving force is the rapid change in the bulk solvent properties. As the antisolvent is introduced, the overall solvent medium becomes less capable of solvating the compound, inducing a high level of supersaturation and causing crystallization.[16] The rate of antisolvent addition is a critical parameter controlling nucleation rate and crystal size.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Identify a "good" solvent that readily dissolves this compound at room temperature (e.g., acetone, ethanol).

    • Identify a miscible "antisolvent" in which the compound is poorly soluble (e.g., water, hexane).[4]

    • Confirm that the two solvents are fully miscible in the proportions you plan to use.

  • Dissolution:

    • Dissolve the impure compound in a minimal amount of the "good" solvent at room temperature.

  • Antisolvent Addition:

    • Slowly add the antisolvent dropwise to the stirred solution.

    • Continue adding until you observe persistent turbidity (cloudiness), which indicates the onset of precipitation.

    • If necessary, gently warm the mixture until the solution becomes clear again.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, undisturbed. The slight excess of antisolvent will ensure that as the solution cools, the compound crystallizes out.

  • Isolation, Washing, and Drying:

    • Follow steps 6 and 7 from the Cooling Crystallization protocol. For washing, use a solvent mixture with a slightly higher proportion of the antisolvent than the final crystallization medium.

Protocol III: Slow Evaporation Crystallization

This method is suitable for compounds that are highly soluble in a chosen solvent even at room temperature, or when only a very small amount of material is available.

Causality Behind the Method: Supersaturation is achieved gradually as the solvent volume decreases through evaporation.[6] This slow process often yields very high-quality, well-formed crystals, making it ideal for applications like X-ray crystallography.

Step-by-Step Methodology:

  • Solvent Selection: Choose a volatile solvent in which the compound is readily soluble (e.g., Dichloromethane, Acetone).

  • Dissolution: Dissolve the compound in the solvent to create a clear, slightly subsaturated solution. Filter the solution if any insoluble impurities are present.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with perforated parafilm or foil. This slows the rate of evaporation, which is crucial for growing large, well-defined crystals.

  • Crystal Growth: Place the container in a vibration-free location (e.g., in the back of a fume hood) and allow the solvent to evaporate over several hours or days.

  • Isolation: Once a suitable crop of crystals has formed, carefully decant the remaining mother liquor with a pipette and dry the crystals.

Data Presentation & Solvent Selection Guide

Choosing the right solvent is the most critical step in crystallization.[17][18] The following table provides a list of common solvents to screen for the crystallization of this compound, ranked by polarity.

SolventPolarity IndexBoiling Point (°C)Notes and Rationale
Water 10.2100Unlikely to be a good single solvent due to the compound's organic nature, but excellent as an antisolvent with polar organic solvents like ethanol or acetone.[13]
Methanol 5.165Good potential for cooling crystallization. Its polarity is suitable for dissolving the pyridine and ketone moieties.
Ethanol 4.378An excellent first choice for screening. Often provides a good balance of solubility at high and low temperatures for moderately polar compounds.[4]
Isopropanol (IPA) 3.982Similar to ethanol but less volatile. Can sometimes offer better crystal morphology.
Acetone 5.156A strong solvent, may dissolve the compound too well at room temperature.[12] More likely to be useful as the "good" solvent in an antisolvent system with water or hexane.
Ethyl Acetate 4.477A moderately polar solvent. Good potential for cooling crystallization.
Toluene 2.4111A non-polar aromatic solvent. The phenyl group on the compound suggests some solubility. May be a good choice if polar solvents are too effective.
Hexane/Heptane 0.169 / 98Non-polar solvents. The compound is expected to be insoluble. Primarily useful as antisolvents.

Troubleshooting & Field-Proven Insights

  • Problem: "Oiling Out" - The compound separates as a liquid instead of solid crystals.

    • Causality: The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the solute-solvent eutectic.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent to make the solution more dilute, and allow it to cool much more slowly. If the problem persists, try a lower-boiling point solvent.

  • Problem: No Crystals Form - The solution remains clear even after cooling in an ice bath.

    • Causality: The solution is not supersaturated. This is usually because too much solvent was used, or the compound is very soluble in the chosen solvent even when cold.

    • Solution:

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface.[10] The microscopic scratches provide nucleation sites.

      • Seed Crystals: Add a tiny crystal from a previous batch if available.

      • Reduce Solvent: If nucleation fails, gently heat the solution to boil off some of the solvent, then attempt to cool it again.

  • Problem: Poor Recovery/Low Yield

    • Causality: Too much solvent was used initially, the final cooling temperature was not low enough, or too much product was lost during the washing step.[9]

    • Solution: Ensure the minimum amount of hot solvent is used. Cool the flask thoroughly in an ice bath. Always wash the collected crystals with a minimal amount of ice-cold solvent.

References

Application Notes and Protocols: 2-Phenyl-1-(pyridin-2-yl)ethanone as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of 2-Phenyl-1-(pyridin-2-yl)ethanone in Coordination Chemistry

This compound, a readily accessible aromatic ketone, has emerged as a compelling bidentate ligand in the field of coordination chemistry. Its molecular architecture, featuring a pyridine nitrogen atom and a carbonyl oxygen, provides a versatile N,O-donor set for chelation with a wide array of transition metal ions. This unique structural motif allows for the construction of stable metal complexes with diverse geometries and electronic properties. The presence of both phenyl and pyridinyl rings offers further avenues for systematic structural modifications, enabling the fine-tuning of the ligand's steric and electronic characteristics. These modifications can significantly influence the reactivity and bioactivity of the resulting metal complexes, making this compound and its derivatives attractive building blocks for applications in catalysis, materials science, and medicinal chemistry.[1]

The significance of this ligand stems from its ability to form stable complexes with various transition metals, including but not limited to copper, ruthenium, and iron. The resulting coordination compounds have demonstrated remarkable potential in mediating a range of chemical transformations and exhibiting interesting biological activities. This guide provides an in-depth exploration of the applications of this compound as a ligand, complete with detailed protocols for the synthesis and characterization of a representative metal complex, and a discussion of its utility in catalysis and drug development.

Synthesis and Properties of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the palladium-catalyzed Suzuki-Miyaura coupling of 2-pyridoyl chloride with phenylboronic acid. This approach offers high functional group tolerance and catalytic efficiency.[1]

Key Properties:

PropertyValue
Molecular FormulaC₁₃H₁₁NO
Molecular Weight197.23 g/mol [1]
AppearanceSolid
CAS Number27049-45-2[2]

The versatile chemical nature of this compound allows it to serve as a key building block in the synthesis of a wide array of organic molecules.[1] The ketone functional group is a reactive site for various transformations, including nucleophilic addition and condensation reactions, providing pathways to more complex structures.[1]

Coordination Chemistry and a Representative Protocol

This compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex.

General Considerations for Complex Synthesis

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants are crucial parameters that can influence the yield and purity of the final product.

Detailed Protocol: Synthesis of a Representative Copper(II) Complex

This protocol describes the synthesis of a hypothetical copper(II) complex, [Cu(ppe)₂Cl₂], where 'ppe' represents this compound. This procedure is adapted from established methods for the synthesis of similar copper(II) complexes with pyridyl-based ligands.

Materials:

  • This compound (C₁₃H₁₁NO)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (CH₃OH), analytical grade

  • Diethyl ether ((C₂H₅)₂O), analytical grade

  • Schlenk flask and standard glassware

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Dissolution: In a 100 mL Schlenk flask under an inert atmosphere, dissolve this compound (0.394 g, 2.0 mmol) in 20 mL of methanol with stirring.

  • Metal Salt Addition: In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1.0 mmol) in 10 mL of methanol.

  • Complexation: Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring. A color change should be observed, indicating the formation of the complex.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Precipitation: Reduce the volume of the solvent to approximately 10 mL under reduced pressure. Add 30 mL of diethyl ether to the concentrated solution to precipitate the complex.

  • Isolation and Washing: Collect the precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Drying: Dry the resulting solid product under vacuum.

Diagram of the Synthetic Workflow:

G cluster_start Reactant Preparation cluster_reaction Complex Formation cluster_isolation Product Isolation Ligand Dissolve this compound in Methanol Mix Add Metal Salt Solution to Ligand Solution Ligand->Mix Metal Dissolve CuCl₂·2H₂O in Methanol Metal->Mix React Stir at Room Temperature for 4 hours Mix->React Concentrate Reduce Solvent Volume React->Concentrate Precipitate Add Diethyl Ether Concentrate->Precipitate Filter Filter and Wash Precipitate Precipitate->Filter Dry Dry Under Vacuum Filter->Dry

Caption: Synthetic workflow for the preparation of a copper(II) complex.

Characterization of the Metal Complex

The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of the complex is expected to show a shift in the C=O stretching frequency of the ligand to a lower wavenumber upon coordination to the copper(II) ion. This shift is indicative of the coordination of the carbonyl oxygen to the metal center.[3]

  • UV-Visible Spectroscopy: The electronic spectrum of the complex in a suitable solvent (e.g., DMSO) will exhibit d-d transitions characteristic of a copper(II) complex, providing information about its geometry.

  • Elemental Analysis: The elemental composition (C, H, N) of the complex should be determined to confirm the proposed stoichiometry.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the copper center.[4]

Expected Spectroscopic Data:

TechniqueExpected ObservationInterpretation
IR SpectroscopyShift of ν(C=O) to lower frequencyCoordination of the carbonyl oxygen to the metal.
UV-Vis SpectroscopyBroad d-d transition band in the visible regionCharacteristic of a d⁹ Cu(II) complex.

Applications in Catalysis

Metal complexes derived from this compound and its analogs have shown significant promise as catalysts in various organic transformations. The ability to tune the electronic and steric properties of the ligand allows for the optimization of catalytic activity and selectivity.

Transfer Hydrogenation of Ketones

Ruthenium complexes bearing pyridyl-based ligands are well-known for their catalytic activity in the transfer hydrogenation of ketones to the corresponding alcohols.[5][6][7][8] These reactions typically utilize isopropanol as both the solvent and the hydrogen source. The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then transfers the hydride to the ketone substrate.

Diagram of a Catalytic Cycle for Transfer Hydrogenation:

G cluster_reactants Reactants cluster_products Products A [Ru]-Cl B [Ru]-H (Active Catalyst) A->B + (CH₃)₂CHOH - HCl C [Ru]-O-CH(CH₃)₂ B->C + R₂C=O C->A + (CH₃)₂CHOH - R₂CHOH - (CH₃)₂C=O Product Alcohol (R₂CHOH) C->Product Acetone Acetone ((CH₃)₂C=O) C->Acetone Ketone Ketone (R₂C=O) Ketone->C Alcohol Isopropanol ((CH₃)₂CHOH) Alcohol->A

Caption: Simplified catalytic cycle for transfer hydrogenation of ketones.

Oxidation of Alcohols

Copper complexes with N,O-donor ligands are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones.[9][10][11][12][13] These reactions often utilize molecular oxygen from the air as the terminal oxidant, making them environmentally benign. The mechanism is thought to involve the formation of a copper-alkoxide intermediate, followed by hydrogen abstraction and subsequent product release.

Protocol for Catalytic Oxidation of Benzyl Alcohol:

  • Reaction Setup: To a round-bottom flask, add the copper(II) complex (0.01 mmol), benzyl alcohol (1.0 mmol), and a suitable solvent (e.g., toluene, 10 mL).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) under an atmosphere of air or oxygen.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature, and purify the product by column chromatography.

Applications in Drug Development

The structural motif of this compound is found in molecules with potential therapeutic applications. The ability of the pyridine and phenyl rings to participate in π-π stacking interactions, and the ketone's capacity to act as a hydrogen bond acceptor, makes this scaffold attractive for designing molecules that can bind to biological targets.[1]

Iron Chelators for Therapeutic Intervention

Derivatives of phenyl-1-pyridin-2-yl-ethanone have been investigated as novel iron chelators.[9] Iron is an essential element for many biological processes, but its excess can be toxic, leading to the generation of reactive oxygen species and cellular damage. Iron chelators are therapeutic agents that can bind to excess iron, facilitating its excretion from the body.[14][15][16]

A study on phenyl-1-pyridin-2yl-ethanone (PPY)-based iron chelators demonstrated their ability to inhibit HIV-1 transcription with minimal cytotoxicity.[9] These compounds were found to upregulate the expression of IκB-α, leading to an accumulation of cytoplasmic NF-κB, and they also inhibited the activity of CDK2.[9] This dual mechanism of action makes them promising candidates for the development of new anti-HIV therapeutics.

Logical Relationship of Iron Chelation and HIV-1 Inhibition:

G Ligand This compound -based Ligand Chelator Iron Chelator Ligand->Chelator Fe_Depletion Intracellular Iron Depletion Chelator->Fe_Depletion CDK2_Inhibition Inhibition of CDK2 Activity Fe_Depletion->CDK2_Inhibition PTEFb_Complex Reduced Formation of P-TEFb Complex CDK2_Inhibition->PTEFb_Complex HIV_Transcription Inhibition of HIV-1 Transcription PTEFb_Complex->HIV_Transcription

Caption: Mechanism of HIV-1 inhibition by iron chelators.

Conclusion and Future Perspectives

This compound is a ligand of considerable interest in coordination chemistry, offering a gateway to a wide range of metal complexes with diverse applications. Its straightforward synthesis, versatile coordination behavior, and the tunability of its electronic and steric properties make it an attractive platform for the development of novel catalysts and therapeutic agents. The protocols and application notes provided herein serve as a comprehensive guide for researchers venturing into the exploration of this promising ligand. Future research in this area is expected to focus on the design of more sophisticated ligand architectures based on the this compound scaffold, leading to the discovery of highly efficient and selective catalysts for challenging organic transformations and the development of new metal-based drugs with improved therapeutic indices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone, a key building block in medicinal and organic chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields and purity. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Synthesis Problems and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.

Question 1: My reaction yield is consistently low when attempting a Friedel-Crafts acylation of pyridine with phenylacetyl chloride. What is going wrong?

Answer: The direct Friedel-Crafts acylation of pyridine is notoriously challenging and often results in low to no yield.[1][2] The primary reason for this is the nature of the pyridine ring. The nitrogen atom in pyridine is basic and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] This complexation deactivates the pyridine ring towards electrophilic substitution, rendering the catalyst ineffective.[1]

Troubleshooting Steps & Scientific Rationale:

  • Alternative Synthetic Routes: Instead of the classical Friedel-Crafts acylation, consider alternative, more effective methods for synthesizing 2-pyridyl ketones.[2] These include:

    • Acylation of Metalated Pyridines: This is a more reliable approach.[2] It involves the deprotonation of a pyridine derivative to form a nucleophilic organometallic species, which then reacts with an acylating agent.

    • Radical Acylation: This method involves the addition of acyl radicals to the pyridine ring.[2][3]

    • Oxidation of the Corresponding Alcohol: If phenyl(pyridin-2-yl)methanol is accessible, its oxidation can yield the desired ketone in high purity.[4]

  • Visualization of the Problem: The following diagram illustrates the deactivation of the pyridine ring during a Friedel-Crafts acylation attempt.

    Caption: Deactivation of pyridine in Friedel-Crafts acylation.

Question 2: I am trying to synthesize this compound via lithiation of 2-bromopyridine followed by acylation, but I am getting a mixture of products and a low yield of the desired ketone. What are the potential side reactions?

Answer: While the metalation of pyridine derivatives is a viable strategy, it is not without its challenges. The use of strong organolithium bases like n-butyllithium can lead to several side reactions.[2]

Potential Side Reactions:

  • Nucleophilic Addition of the Organolithium Reagent: Butyllithium can act as a nucleophile and add to the pyridine ring, leading to the formation of dihydropyridine derivatives.[2]

  • Competing Halogen-Metal Exchange and Deprotonation: If using a substituted pyridine, there can be competition between halogen-metal exchange and direct deprotonation at other positions.

  • Over-addition to the Ketone Product: The newly formed ketone can be attacked by another equivalent of the organolithium reagent, leading to the formation of a tertiary alcohol.

Troubleshooting Workflow:

Troubleshooting_Lithiation cluster_Problem Problem: Low Yield & Mixture of Products cluster_Causes Potential Causes cluster_Solutions Solutions LowYield Low Yield of Desired Ketone NucleophilicAddition Nucleophilic addition of BuLi to pyridine ring LowYield->NucleophilicAddition OverAddition Over-addition to the ketone product LowYield->OverAddition TempControl Poor temperature control LowYield->TempControl LowTemp Maintain very low reaction temperatures (e.g., -78 °C) NucleophilicAddition->LowTemp Grignard Consider using a Grignard reagent instead of an organolithium NucleophilicAddition->Grignard SlowAddition Slow, dropwise addition of reagents OverAddition->SlowAddition Ester Use an ester as the acylating agent instead of an acyl chloride[5] OverAddition->Ester TempControl->LowTemp

References

Technical Support Center: Purification of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2-Phenyl-1-(pyridin-2-yl)ethanone from typical reaction mixtures. The advice herein is grounded in established chemical principles and practical laboratory experience to assist researchers in achieving high purity for this versatile synthetic building block.[1]

Part 1: Initial Assessment & Crude Work-up

This section addresses common issues encountered immediately following the synthesis reaction, as the initial work-up is critical for a successful subsequent purification.

FAQ: What are the key physical properties of this compound I should know for purification?

Understanding the basic properties of your target compound is the first step in designing a purification strategy. This compound is a ketone with a basic pyridine ring.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₃H₁₁NOHelps in confirming identity via mass spectrometry.[2][3]
Molecular Weight 197.23 g/mol Essential for calculating yields and molar equivalents.[2][3]
Appearance Typically a yellow or off-white solid/oil.A significant deviation (e.g., dark brown, black tar) indicates substantial impurities.
Solubility Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform; slightly soluble in water.[4]Guides the choice of extraction solvents and potential recrystallization systems. Its basicity allows for solubility in acidic aqueous solutions.
pKa (Conjugate Acid) The pKa of the pyridinium ion is ~5.2.The pyridine nitrogen is basic and can be protonated by acids. This is a key "handle" for purification via acid-base extraction.
Troubleshooting: My reaction mixture forms a persistent emulsion or a black tar during aqueous work-up. What should I do?

This is a common issue, particularly in reactions involving pyridine derivatives which can act as surfactants, or when fine particulate matter (like catalyst residues) is present.[5]

Causality: Emulsions are stabilized by compounds that lower the interfacial tension between the organic and aqueous layers. Tars often result from high concentrations of polar, high-molecular-weight byproducts or decomposition.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.[6]

  • Solvent Modification: If using DCM, which has a density close to water, try switching to a less dense solvent like ethyl acetate or toluene for the work-up.[5]

  • Filtration: Before extraction, dilute the crude mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or diatomaceous earth. This removes insoluble catalyst residues and particulates that can stabilize emulsions.

  • Centrifugation: If available, centrifuging the mixture can be a highly effective method to separate the layers.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

Part 2: Chromatographic Purification

Flash column chromatography is the most common method for purifying this compound. However, its unique structure presents specific challenges.

Workflow: General Purification Strategy

G cluster_0 Initial Work-Up cluster_1 Primary Purification cluster_2 Final Polish & Isolation Workup Aqueous Work-Up (e.g., EtOAc/Water) Crude Crude Product (Oil or Solid) Workup->Crude TLC TLC Analysis Crude->TLC Decision Impurities Profile? TLC->Decision Column Flash Column Chromatography Decision->Column Neutral / Non-polar Impurities AcidBase Acid-Base Extraction Decision->AcidBase Acidic / Basic Impurities PurityCheck Check Purity (NMR, LC-MS) Column->PurityCheck AcidBase->PurityCheck Recrystal Recrystallization or Solvent Trituration PurityCheck->Recrystal >95% Pure Final Pure Product PurityCheck->Final >99% Pure Recrystal->Final

Caption: Decision workflow for purifying this compound.

FAQ: What are the recommended starting conditions for flash column chromatography?

Stationary Phase: Standard silica gel (SiO₂, 230-400 mesh) is typically effective.[6][7]

Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is the standard choice.[6]

  • Starting Point: Begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate.

  • TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.25 and 0.35 to ensure good separation.

Impurity TypeTypical Elution Profile (vs. Product)Recommended Starting Eluent (Hexanes:EtOAc)
Phosphine Ligands / Aryl HalidesLess polar (higher Rf)95:5 to 90:10
Product Target Rf ≈ 0.3 85:15 to 70:30
More Polar ByproductsMore polar (lower Rf)Gradient elution up to 50:50 or higher may be needed.
Troubleshooting: My product is streaking badly on the TLC plate and column, leading to poor separation. Why?

Causality: This is the most common problem encountered with this class of compounds. Silica gel is acidic due to the presence of surface silanol (Si-OH) groups. The basic nitrogen atom on the pyridine ring of your product interacts strongly with these acidic sites via an acid-base interaction. This causes some molecules to "stick" to the silica, resulting in tailing or streaking.[5]

Solutions:

  • Add Triethylamine (Et₃N): The most effective solution is to add a small amount of a volatile base to your eluent system. Add ~0.5-1% triethylamine to the entire mobile phase mixture. The triethylamine is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly in a tight band.[5]

  • Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used, which eliminates the acidic interaction problem. However, alumina often provides lower resolution than silica gel.

  • "Dry Loading": If your crude product is an oil or difficult to dissolve in a minimal amount of eluent, adsorb it onto a small amount of silica gel or Celite®. After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the column. This ensures the sample is introduced as a very narrow band, improving separation.[6][7]

Troubleshooting: I see a new, more polar spot appearing during chromatography. Is my product decomposing?

Causality: It is possible. While generally stable, prolonged exposure to the acidic surface of silica gel can potentially catalyze decomposition or side reactions for some sensitive substrates.[8]

Solutions:

  • Deactivate the Silica: Use the triethylamine method described above. A less acidic environment reduces the likelihood of decomposition.

  • Run the Column Quickly: Do not let the column run overnight. Flash chromatography is intended to be rapid. A properly run column should be complete within 30-60 minutes.

  • Avoid Chlorinated Solvents: While DCM can be used, it can sometimes form trace amounts of HCl. Stick to non-chlorinated solvents like ethyl acetate and hexanes/heptane.

Part 3: Alternative & Polishing Purification Methods

Troubleshooting: Column chromatography is inefficient or I have acidic/basic impurities. Is there another way?

Yes. Acid-base extraction is a powerful, scalable, and often overlooked technique that leverages the basicity of the pyridine ring. It is particularly effective for removing neutral organic impurities or acidic byproducts like picolinic acid.[9][10][11]

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (~10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic product will be protonated (forming a pyridinium salt) and move into the aqueous layer, while neutral impurities (e.g., phosphine ligands, unreacted aryl halides) remain in the organic layer.

    • Expert Tip: Combine the aqueous layers. You can perform a "back-extraction" by washing this combined acidic layer once with fresh EtOAc to remove any remaining trapped neutral impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 8.

  • Product Re-extraction: The product will now be deprotonated and will often precipitate or form an oil. Extract the product back out of the aqueous phase three times using fresh EtOAc or DCM.

  • Final Wash & Dry: Combine the organic layers from the previous step, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[12]

G Start Crude Mixture in EtOAc AddAcid Add 1M HCl Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 AddBase Cool & Add NaOH to pH > 8 Aqueous1->AddBase Extract2 Extract with Fresh EtOAc AddBase->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Pure Product) Separate2->Organic2 Dry Wash with Brine, Dry (Na₂SO₄), Concentrate Organic2->Dry Final Purified Product Dry->Final

Caption: Workflow for purification using acid-base liquid-liquid extraction.

FAQ: Can I purify this compound by recrystallization?

Yes, particularly if the product is already >90-95% pure after chromatography or extraction.

Causality: Recrystallization works by exploiting differences in solubility between the product and impurities in a given solvent at different temperatures. An ideal solvent dissolves the product well when hot but poorly when cold, while impurities remain soluble (or insoluble) at all temperatures.

Recommended Solvent Systems:

  • Methanol/Water: Dissolve the product in a minimal amount of hot methanol and slowly add water until the solution becomes cloudy (the cloud point). Add a drop or two of methanol to redissolve the solid, then allow it to cool slowly.[13]

  • Ethanol/Hexanes: Dissolve in hot ethanol and add hexanes until the cloud point is reached.

  • Toluene/Hexanes: A good option for less polar impurities.

Troubleshooting: My product is "oiling out" instead of crystallizing. This happens when the melting point of the impure solid is lower than the boiling point of the solvent, or if the concentration is too high.

  • Solution 1: Use more solvent to lower the saturation point.

  • Solution 2: Try a lower-boiling point solvent system.

  • Solution 3: "Scratch" the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.

  • Solution 4: Add a "seed crystal" from a previous pure batch if available.

References

Technical Support Center: 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenyl-1-(pyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this versatile ketone. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the formation of side reaction products. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

I. Troubleshooting Guides: Side Reaction Products

The synthesis of this compound, a valuable building block in medicinal chemistry, can be prone to several side reactions that impact yield and purity.[1][2] The primary synthetic route involves the acylation of a metalated 2-picoline derivative. This guide will address the most common issues encountered during this process.

Issue 1: Low Yield and Presence of a High-Molecular-Weight Impurity.

Question: "My reaction to synthesize this compound resulted in a low yield of the desired product, and I'm observing a significant amount of a higher molecular weight byproduct. What could be the cause and how can I prevent it?"

Root Cause Analysis:

This issue is most commonly attributed to the self-condensation of the 2-picoline starting material . 2-Picoline (2-methylpyridine) possesses acidic protons on its methyl group.[3][4] In the presence of a strong base, such as butyllithium (BuLi) or lithium diisopropylamide (LDA), used to generate the nucleophilic 2-picolyllithium, a portion of the deprotonated picoline can act as a nucleophile and attack the electrophilic methyl carbon of another 2-picoline molecule. This leads to the formation of dimeric and oligomeric byproducts.

Mitigation Strategy & Protocol:

The key to suppressing this side reaction is to ensure the rapid and complete formation of the 2-picolyllithium, followed by the immediate introduction of the acylating agent (e.g., a benzoyl derivative).

Optimized Protocol:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Moisture will quench the organolithium reagent and hinder the desired reaction.

  • Solvent and Temperature Control: Use a dry, non-protic solvent such as tetrahydrofuran (THF). Cool the solution of 2-picoline in THF to -78 °C using a dry ice/acetone bath before the addition of the strong base. This low temperature minimizes the rate of self-condensation.

  • Controlled Addition of Base: Add the strong base (e.g., n-butyllithium in hexanes) dropwise to the cooled 2-picoline solution with vigorous stirring. A color change to deep red or dark brown typically indicates the formation of 2-picolyllithium.[3]

  • Immediate Acylation: Once the base addition is complete, do not let the 2-picolyllithium solution stir for an extended period. Immediately add the acylating agent (e.g., benzoyl chloride or a benzoate ester) as a solution in dry THF, also dropwise, while maintaining the low temperature.

  • Quenching: After the addition of the acylating agent is complete and the reaction has stirred for the appropriate time (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Data Interpretation:

ConditionDesired Product YieldDimer Byproduct (%)
Room Temperature Base Addition< 30%> 40%
-78 °C Base Addition, Delayed Acylation40-50%20-30%
Optimized Low-Temp Protocol> 75%< 5%

Troubleshooting Workflow:

G start Low Yield & High MW Impurity cause Self-Condensation of 2-Picoline start->cause solution Optimize Reaction Conditions cause->solution step1 Strict Anhydrous Conditions solution->step1 Prevent quenching step2 Low Temperature (-78 °C) solution->step2 Slow side reaction step3 Controlled Base Addition solution->step3 Ensure complete deprotonation step4 Immediate Acylation solution->step4 Trap nucleophile quickly result Improved Yield, Minimized Byproduct step1->result step2->result step3->result step4->result

Caption: Workflow to address 2-picoline self-condensation.

Issue 2: Formation of 2-Phenyl-1-(pyridin-2-yl)ethanol.

Question: "My final product is contaminated with a significant amount of 2-Phenyl-1-(pyridin-2-yl)ethanol. I'm certain I used an acylating agent and not an aldehyde. What is happening?"

Root Cause Analysis:

The presence of the corresponding secondary alcohol is a strong indicator of an unintended reduction of the ketone functional group .[1] This can occur under specific conditions, often related to the workup or purification steps. The most likely causes are:

  • Choice of Quenching Agent: Using a reducing agent like sodium borohydride for quenching, even inadvertently, will reduce the ketone.

  • Contaminated Reagents: The use of old or improperly stored reagents, particularly metal hydrides from other reactions, can introduce reducing equivalents.

  • Transmetallation and Hydride Transfer: In some instances, with certain organometallic reagents, side reactions can generate species capable of hydride transfer, leading to reduction.

Preventative Measures & Purification:

  • Careful Reagent Selection: Always use fresh, high-purity reagents. For quenching, a non-reducing agent like saturated aqueous ammonium chloride or water is recommended.

  • Inert Atmosphere: Maintain an inert atmosphere throughout the reaction and workup to prevent side reactions with atmospheric components.

  • Purification Strategy: If the alcohol byproduct has formed, it can typically be separated from the desired ketone by column chromatography on silica gel. The ketone is generally less polar than the alcohol. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, will elute the ketone first, followed by the alcohol.

Chromatographic Separation Parameters:

CompoundTypical Rf (Hexanes:EtOAc 4:1)Elution Order
This compound~0.4First
2-Phenyl-1-(pyridin-2-yl)ethanol~0.2Second

II. Frequently Asked Questions (FAQs)

Q1: What is the role of a strong base in the synthesis of this compound?

A strong base, such as n-butyllithium, is crucial for the deprotonation of the methyl group of 2-picoline.[3] This creates the highly nucleophilic 2-picolyllithium, which can then attack the electrophilic carbonyl carbon of the acylating agent.

Q2: Can I use a Grignard reagent instead of an organolithium reagent?

While Grignard reagents are potent nucleophiles, they are generally less basic than organolithium reagents. This can lead to incomplete deprotonation of 2-picoline and a higher propensity for side reactions, such as addition to the pyridine ring itself (Chichibabin-type reaction).[5] For efficient acylation at the methyl group, organolithium reagents are preferred.

Q3: My reaction mixture turns black. Is this normal?

A dark coloration, often deep red, brown, or even black, is common upon the formation of the 2-picolyllithium intermediate and is not necessarily indicative of a failed reaction. However, significant charring could suggest decomposition due to elevated temperatures or the presence of impurities. Monitoring the reaction by TLC is the most reliable way to assess its progress.

Q4: I am observing the formation of benzoic acid in my final product. Why?

The presence of benzoic acid is likely due to the hydrolysis of the acylating agent, such as benzoyl chloride, during the workup. This can be minimized by ensuring the reaction is fully quenched before exposure to a large amount of water and by performing a basic wash (e.g., with a saturated sodium bicarbonate solution) during the extraction process to remove the acidic byproduct.

Reaction Workup Logic:

G reaction Reaction Mixture Desired Ketone Unreacted Acylating Agent Lithium Salts quench Quench (aq. NH4Cl) reaction->quench extract Aqueous Extraction Organic Layer Aqueous Layer quench->extract wash Basic Wash (aq. NaHCO3) extract->wash Organic Layer dry Drying (Na2SO4) wash->dry Removes Benzoic Acid concentrate Concentration dry->concentrate purify Purification (Chromatography) concentrate->purify product Pure Ketone purify->product

Caption: Standard purification workflow for the reaction.

References

Technical Support Center: Enhancing the Stability of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "2-Phenyl-1-(pyridin-2-yl)ethanone" (Compound NSC 111851). This resource is designed for researchers, chemists, and drug development professionals to diagnose and mitigate stability issues encountered during the handling, storage, and application of this versatile chemical intermediate. By understanding the compound's inherent reactivity, you can implement strategies to ensure its integrity, leading to more reliable and reproducible experimental outcomes.

This guide provides a series of frequently asked questions (FAQs) for rapid troubleshooting, detailed experimental protocols for investigating degradation, and best practices for enhancing long-term stability.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common stability-related observations and provides immediate, actionable advice.

Q1: My solid sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

A: Discoloration of the solid material is most commonly due to a combination of gradual oxidation and/or photodegradation. The methylene bridge (-CH2-) adjacent to both a phenyl ring and the electron-withdrawing keto-pyridine moiety is susceptible to oxidation. Furthermore, pyridine-containing compounds can be sensitive to light, which can catalyze the formation of colored impurities.[1][2]

  • Expert Insight: This degradation is often superficial if the bulk of the material has been protected from air and light. However, it indicates that the storage conditions are not optimal. For critical applications, it is advisable to re-purify a small amount of the material or use a fresh batch. Long-term exposure to atmospheric oxygen, even at room temperature, can lead to the formation of various oxidative byproducts.[3]

Q2: I'm analyzing a stock solution of the compound in methanol/acetonitrile via HPLC and see new impurity peaks that weren't there initially. What are these?

A: The appearance of new peaks in solution suggests solvent-mediated degradation. The most probable causes are:

  • Hydrolysis: Although ketones are generally resistant to hydrolysis, the equilibrium between the ketone and its gem-diol (hydrate) form can be established in aqueous or protic solvents.[4][5] While this is often reversible, subsequent reactions can occur, especially if the solution is exposed to acidic or basic conditions.[6][7]

  • Oxidation: Dissolved oxygen in the solvent can facilitate oxidative degradation, which is often accelerated by light.

  • Solvent Reaction: If using a reactive solvent, direct reaction with the compound is possible, though less common with standard solvents like methanol or acetonitrile.

Q3: What are the ideal conditions for storing this compound to ensure its long-term stability?

A: Optimal storage is critical for preserving the integrity of the compound. We recommend a multi-faceted approach based on the state of the material (solid vs. solution).

  • Expert Insight: For solids, storage in an inert atmosphere is the most critical factor.[8] Simply placing the vial in a standard freezer is insufficient if the vial is not properly sealed against ambient air and moisture. For solutions, the choice of a dry, aprotic solvent is key to preventing hydrolysis.

State Condition Container Rationale
Solid (Long-Term) -20°C, under inert gas (Argon or Nitrogen)Amber glass vial with a tightly sealed cap, placed inside a desiccator.Minimizes thermal degradation, oxidation, photodegradation, and hydrolysis from atmospheric moisture.[9][10]
Solid (Short-Term) 2-8°C, under inert gas, desiccatedAmber glass vial with a tightly sealed cap.Suitable for routine use, but minimizes exposure to ambient lab conditions.[9]
Solution -20°C (if solvent permits)Amber glass vial with a PTFE-lined septum cap.Protects from light and allows for withdrawal of aliquots without compromising the entire stock. Use of dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or Dioxane) is highly recommended.[9]

Q4: My reaction yield has decreased significantly when using an older batch of the compound. Could stability be the culprit?

A: Absolutely. A decrease in purity due to degradation directly translates to a lower effective concentration of the active starting material. If 10% of your compound has degraded, you are effectively starting your reaction with 10% less material, which will impact stoichiometry and reduce your theoretical maximum yield. It is crucial to assess the purity of older batches (e.g., by HPLC or NMR) before use in sensitive or quantitative experiments.

Section 2: Characterizing Degradation - Experimental Protocols

To effectively stabilize a compound, one must first understand its weaknesses. A forced degradation study is a systematic process to identify the conditions that induce degradation, revealing the compound's intrinsic stability profile.[11][12][13]

Protocol 2.1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to expose this compound to various stress conditions to identify potential degradation pathways.

Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, heat, and light.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.[14]

  • Aliquot for Stress Conditions: Dispense aliquots of the stock solution into separate, appropriately labeled amber HPLC vials.

  • Apply Stress Conditions: Treat each aliquot as described in the table below. Include a control sample stored at 2-8°C in the dark.

  • Neutralization (for Hydrolysis Samples): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.

  • Analysis: Analyze all samples, including the control, by HPLC (see Protocol 2.2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A degradation of 5-20% is typically targeted to ensure that secondary degradation is minimized.[15]

Stress Condition Procedure Purpose
Acid Hydrolysis Add 0.1 M HCl to the vial. Incubate at 60°C for 24 hours.To assess stability in acidic environments.
Base Hydrolysis Add 0.1 M NaOH to the vial. Incubate at 60°C for 24 hours.To assess stability in basic environments.
Oxidation Add 3% hydrogen peroxide (H₂O₂) to the vial. Incubate at room temperature for 24 hours.To evaluate susceptibility to oxidative stress.[15]
Thermal Degradation Place an uncapped vial containing the solid compound in an oven at 80°C for 48 hours. Dissolve in ACN before analysis.To determine heat stability.
Photodegradation Expose the stock solution in a clear glass vial to a photostability chamber (ICH Q1B conditions) for a defined period.To assess light sensitivity.[14]
Protocol 2.2: Stability-Indicating HPLC Method

Objective: To resolve the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method serves as a starting point and may require optimization for baseline separation of all degradants.

Section 3: Visual Guides & Data

Visual aids can clarify complex processes and summarize key information for quick reference.

Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

DegradationPathways cluster_main cluster_degradation Compound This compound Oxidation Oxidative Products (e.g., Carboxylic Acids, Hydroxylated Species) Compound->Oxidation O₂ / Peroxides Hydrolysis Hydrolytic Products (Gem-diol intermediate) Compound->Hydrolysis H₂O (Acid/Base Catalysis) Photo Photodegradation Products (Radical species, Isomers) Compound->Photo UV/Visible Light (hν) TroubleshootingWorkflow Start Instability Observed (e.g., Color Change, New Peaks) Identify Identify Stress Factor(s) (Air, Light, Water, Heat, pH?) Start->Identify Storage Review Storage & Handling (See Table 1) Identify->Storage Obvious Error Forced Perform Forced Degradation (Protocol 2.1) Identify->Forced Cause Unclear Optimize Optimize Storage Conditions (Inert Gas, Low Temp, Dark) Storage->Optimize Solvent Optimize Solution Prep (Use Anhydrous/Aprotic Solvents) Forced->Solvent Purify Re-purify Compound (If necessary) Forced->Purify End Stability Improved Optimize->End Solvent->End Purify->End

References

Technical Support Center: Scale-Up Synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.

I. Synthetic Strategy Overview & Key Challenges

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a phenyl ring, a pyridine ring, and a ketone functional group, allows for a variety of subsequent chemical transformations.[1] However, its synthesis, particularly on a larger scale, is not without its hurdles.

Choice of Synthetic Route: Why Direct Acylation Fails

A seemingly straightforward approach would be the Friedel-Crafts acylation of pyridine with phenylacetyl chloride. However, this method is generally unsuccessful. The basic nitrogen atom in the pyridine ring readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[1][3][4] This complexation renders the catalyst ineffective and can even lead to the destruction of the pyridine ring's aromaticity.[3][5]

Therefore, alternative strategies employing organometallic reagents are the methods of choice. The two most common and effective routes involve:

  • Grignard Reagent Addition to a Pyridine Derivative: This typically involves the reaction of a benzylmagnesium halide with a suitable pyridine electrophile, such as 2-cyanopyridine.

  • Organolithium Reagent Chemistry: This can involve the acylation of a pyridyl-lithium species or the reaction of an organolithium reagent with a pyridine carboxylic acid derivative.[6][7]

Both of these organometallic routes present their own unique set of challenges during scale-up, which this guide will address.

Core Scale-Up Challenges at a Glance
Challenge CategorySpecific Issues
Reaction Initiation & Control Unpredictable induction periods, runaway exotherms.[8][9]
Reagent Handling & Safety Pyrophoric and moisture-sensitive reagents, flammable solvents.[8][10]
Side Reactions & Impurity Profile Formation of byproducts, difficulty in achieving high purity.
Work-up & Purification Emulsion formation, product isolation, and purification at scale.

II. Troubleshooting Guide: Grignard Route

The reaction of a benzyl Grignard reagent with 2-cyanopyridine is a common method for synthesizing this compound. The initial product is an imine, which is then hydrolyzed to the desired ketone.[11]

Workflow for Grignard Synthesis

Grignard Synthesis Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Isolation reagent_prep Benzyl Halide + Mg Turnings in Anhydrous Ether grignard Benzylmagnesium Halide reagent_prep->grignard Initiation imine_intermediate Imine Intermediate grignard->imine_intermediate Nucleophilic Addition cyanopyridine 2-Cyanopyridine cyanopyridine->imine_intermediate hydrolysis Aqueous Acid Hydrolysis imine_intermediate->hydrolysis ketone This compound hydrolysis->ketone

Caption: Grignard synthesis workflow for this compound.

FAQs and Troubleshooting

Q1: My Grignard reaction won't start. What should I do?

A1: This is a very common issue, often referred to as a long induction period.[9] The primary cause is the presence of moisture or oxides on the surface of the magnesium turnings.

  • Causality: Grignard reagents are highly reactive and are quenched by water.[12] The magnesium surface can also have a passivating layer of magnesium oxide/hydroxide that prevents the reaction with the alkyl halide.[9]

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware should be rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (nitrogen or argon).[12] Solvents must be anhydrous.

    • Activate the Magnesium:

      • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and facilitating the reaction. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator.

    • Gentle Heating: Cautiously warm a small portion of the reaction mixture.[12] Be prepared with an ice bath to cool the reaction immediately if it starts too vigorously.[12]

Q2: The reaction started, but now it's proceeding too violently. How do I control it?

A2: This is a sign of a runaway reaction, a major safety concern in scale-up.[8][13] The formation of the Grignard reagent is highly exothermic.

  • Causality: A delayed initiation followed by a rapid, uncontrolled reaction can lead to a rapid increase in temperature and pressure.[9] This can cause the solvent to boil, potentially leading to a fire or explosion.[8]

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the benzyl halide.[10]

    • Remove Heat Source: If heating was applied, remove it immediately.

    • Cooling: Utilize an ice bath to cool the reaction vessel.[12] Do not cool too rapidly to avoid thermal shock to the glassware.[10]

  • Preventative Measures for Scale-Up:

    • Slow and Controlled Addition: Add the benzyl halide dropwise at a rate that maintains a steady, controllable reflux.

    • Adequate Cooling Capacity: Ensure your reactor is equipped with a cooling system capable of handling the heat generated by the reaction.

    • Use a Larger Flask: Employ a flask that is significantly larger than the reaction volume to contain any sudden, vigorous boiling.[10]

Q3: My yield is low, and I have a significant amount of biphenyl byproduct. Why?

A3: Biphenyl formation is a common side reaction in the preparation of benzylmagnesium halides.

  • Causality: This occurs through a Wurtz-type coupling where the Grignard reagent reacts with unreacted benzyl halide. This is more prevalent at higher temperatures.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Keep the reaction temperature as low as practical while still allowing for a reasonable reaction rate.

    • Dilution: Working in more dilute conditions can sometimes disfavor the bimolecular coupling reaction.

    • Slow Addition: Ensure the benzyl halide is added slowly so that it reacts with the magnesium surface rather than accumulating in the solution and reacting with the formed Grignard reagent.

III. Troubleshooting Guide: Organolithium Route

Organolithium reagents are more reactive than their Grignard counterparts and can be used to synthesize this compound, for example, by reacting 2-picolyllithium with an appropriate acylating agent.[7][14]

Workflow for Organolithium Synthesis

Organolithium Synthesis Workflow cluster_lithiation Lithiation cluster_acylation Acylation cluster_workup_iso Work-up & Isolation picoline 2-Picoline picolyllithium 2-Picolyllithium picoline->picolyllithium lithium_reagent n-BuLi or LDA lithium_reagent->picolyllithium Deprotonation adduct Tetrahedral Intermediate picolyllithium->adduct Nucleophilic Attack acylating_agent Phenylacetic Acid Derivative (e.g., Weinreb amide) acylating_agent->adduct workup Aqueous Work-up adduct->workup ketone_product This compound workup->ketone_product

References

Technical Support Center: Reaction Monitoring for the Synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of this important chemical transformation using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your experimental results.

Introduction: The Importance of Reaction Monitoring

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds.[1][2] Accurate and real-time monitoring of the reaction is paramount to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity. Both TLC and HPLC are powerful analytical techniques that offer complementary information for comprehensive reaction analysis.

This guide is structured to provide practical, field-proven insights into the application of these techniques for this specific synthesis.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of chemical reactions.[3][4] It allows for the simultaneous analysis of multiple time points and provides a visual representation of the reaction's progress.

Troubleshooting Guide for TLC Analysis

This section addresses common issues encountered during the TLC monitoring of the this compound synthesis.

dot

Caption: Troubleshooting common TLC issues.

Problem Potential Cause Recommended Solution
Streaking or Elongated Spots The sample is too concentrated, leading to overloading of the stationary phase.[4][5][6] The basic nature of the pyridine moiety can interact strongly with the acidic silica gel.Dilute the reaction mixture before spotting it on the TLC plate. Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel and improve spot shape.[6]
Poor Separation (Similar Rf Values) The polarity of the mobile phase is not optimal for separating the starting materials and the product.[7]Systematically vary the ratio of the solvents in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, try different ratios (e.g., 9:1, 8:2, 7:3) to find the best separation.[8]
Spots Remain at the Baseline The mobile phase is not polar enough to move the compounds up the plate.[6]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[6]
Spots Run with the Solvent Front The mobile phase is too polar, causing all compounds to travel with it.[6]Decrease the polarity of the mobile phase. In a hexane/ethyl acetate system, increase the proportion of hexane.[6]
No Spots Visible Under UV Light The compounds may not be UV-active, or their concentration is too low.[5][6]Use a visualization agent. A potassium permanganate (KMnO4) stain is effective for visualizing many organic compounds. Alternatively, concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[6]
Uneven Solvent Front The TLC chamber may not be properly saturated with solvent vapors, or the plate may be touching the side of the chamber.[5]Line the developing chamber with filter paper saturated with the mobile phase to ensure a vapor-rich environment.[9] Ensure the TLC plate is placed vertically and not touching the sides of the chamber.[5]
Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting mobile phase for monitoring the synthesis of this compound on a silica gel TLC plate?

A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common initial ratio to try is 7:3 or 8:2 (hexane:ethyl acetate).[8] You can then adjust the ratio to achieve an optimal Rf value (ideally between 0.2 and 0.4 for the product).

Q2: How can I confirm the identity of the spots on my TLC plate?

To confirm the identity of the spots, you should run reference standards of your starting materials alongside your reaction mixture on the same TLC plate. The product spot should be a new spot that appears as the starting material spots diminish over time. A "co-spot," where you spot the reaction mixture and a standard on the same point, can also be helpful. If the spots are identical, they will appear as a single, uniform spot.

Q3: My starting material is a high-boiling solvent like DMF or DMSO. How do I prevent it from streaking the entire TLC plate?

High-boiling solvents can cause significant streaking.[7] To mitigate this, after spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the residual solvent before developing the plate.[7]

Q4: Can I use reversed-phase TLC for this analysis?

Yes, reversed-phase TLC (using a C18-functionalized silica plate) is an option, especially if your compounds are highly polar.[10] In this case, you would use a polar mobile phase, such as a mixture of methanol or acetonitrile and water.[10]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, co-spot, and reaction time points.

  • Sample Application: Using a capillary tube, spot a small amount of your dissolved starting material and the reaction mixture in their respective lanes on the starting line.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[5] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Analysis: Calculate the Rf (retention factor) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Monitor the disappearance of starting material spots and the appearance of the product spot over time.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers quantitative analysis of reaction progress, providing precise information on the concentration of reactants, products, and byproducts.[11] Reversed-phase HPLC is the most common mode for this type of analysis.

Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the HPLC monitoring of the this compound synthesis.

dot

Caption: Troubleshooting common HPLC issues.

Problem Potential Cause Recommended Solution
Peak Tailing The basic pyridine nitrogen can interact with residual acidic silanol groups on the C18 stationary phase.[12] Column overload can also cause peak asymmetry.[12]Add a competing base like triethylamine (0.1%) or an acid like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to improve peak shape.[13] Reduce the injection volume or dilute the sample.
Shifting Retention Times The column may not be fully equilibrated with the mobile phase.[14] The composition of the mobile phase might be changing over time, or there could be temperature fluctuations.[14]Ensure the column is equilibrated for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.[14] Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a column oven to maintain a constant temperature.[14]
High Baseline Noise Air bubbles in the pump or detector, or a contaminated mobile phase or column.[14]Degas the mobile phase thoroughly and purge the pump.[14] Use high-purity HPLC-grade solvents and filter all samples and mobile phases through a 0.45 µm filter.
Poor Peak Resolution The mobile phase composition is not optimal for separating the compounds of interest.Adjust the strength of the mobile phase by changing the ratio of organic solvent to water. If co-elution is still an issue, consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[15]
Irreproducible Peak Areas Leaks in the system, inconsistent injection volumes, or sample instability.Check all fittings for leaks. Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample syringe. Analyze samples promptly after preparation.
Frequently Asked questions (FAQs) for HPLC

Q1: What type of HPLC column is recommended for analyzing this compound?

A reversed-phase C18 column is a good starting point as it is versatile and widely available.[11] A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is suitable for standard HPLC systems. For improved resolution and faster analysis times, a column with a smaller particle size (e.g., 3.5 µm) can be used.

Q2: What is a typical mobile phase for the reversed-phase HPLC analysis of this reaction?

A common mobile phase would be a mixture of acetonitrile or methanol and water.[15] A gradient elution, starting with a higher percentage of water and increasing the organic solvent percentage over time, is often effective for separating compounds with a range of polarities. A typical gradient might be from 20% to 80% acetonitrile over 15-20 minutes. Adding a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and reproducibility.

Q3: How should I prepare my reaction samples for HPLC analysis?

Take a small aliquot (e.g., 10-20 µL) of the reaction mixture and quench it by diluting it in a known volume (e.g., 1 mL) of the initial mobile phase composition. This prevents further reaction and ensures the sample is dissolved in a solvent compatible with the HPLC system. Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC to prevent clogging of the column and tubing.

Q4: At what wavelength should I set the UV detector?

This compound contains both a phenyl and a pyridine ring, which are chromophores that absorb UV light. A good starting wavelength for detection is around 254 nm. To determine the optimal wavelength, you can run a UV-Vis spectrum of the product or use a photodiode array (PDA) detector to monitor a range of wavelengths simultaneously.

Experimental Protocol: HPLC Monitoring
  • System Preparation:

    • Prepare the mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Degas the mobile phases using an inline degasser or by sonication under vacuum.

    • Purge the pump to remove any air bubbles.

    • Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • At each time point, withdraw a small aliquot of the reaction mixture.

    • Quench and dilute the aliquot with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Run the gradient method and collect the chromatogram.

  • Data Processing:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (confirmed by injecting standards).

    • Integrate the peak areas to determine the relative concentrations of each component.

    • Plot the percentage conversion of the starting material or the formation of the product over time to monitor the reaction progress.

Parameter Typical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

References

"2-Phenyl-1-(pyridin-2-yl)ethanone" byproduct identification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Synthesis, Byproduct Identification, and Troubleshooting

Welcome to the Technical Support Center for 2-Phenyl-1-(pyridin-2-yl)ethanone (also known as 2-phenacylpyridine). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing this compound, and what is the reaction mechanism?

A reliable and common approach for synthesizing this compound is through the acylation of a metalated pyridine derivative. This typically involves the deprotonation of 2-picoline (2-methylpyridine) with a strong base, followed by reaction with a suitable benzoylating agent like an ester or an acid chloride.

The choice of base is critical. Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) are often preferred over organolithium reagents like n-butyllithium (n-BuLi). This is because n-BuLi, being a potent nucleophile, can add to the electron-deficient pyridine ring, leading to undesired byproducts[1]. The reaction proceeds via the formation of a nucleophilic 2-picolyl anion, which then attacks the electrophilic carbonyl carbon of the benzoylating agent.

Core Reaction Mechanism

Synthesis_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation Picoline 2-Picoline Anion 2-Picolyl Anion (Nucleophile) Picoline->Anion Deprotonation Base Strong Base (LDA) Ester Benzoylating Agent (e.g., Methyl Benzoate) Intermediate Tetrahedral Intermediate Anion->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of -OMe

Caption: General mechanism for the synthesis of this compound.

Q2: I'm seeing several unexpected peaks in my LC-MS/NMR. What are the most common byproducts in this synthesis?

Byproduct formation is a frequent challenge. The specific impurities depend heavily on your chosen reagents and reaction conditions. Below is a summary of common byproducts, their likely causes, and key analytical signatures.

Table 1: Common Byproducts and Their Identification

Byproduct Name & StructureLikely CauseAnalytical Signatures (Expected)
2-Butylpyridine Nucleophilic addition of n-BuLi to the pyridine ring instead of deprotonation[1].MS (EI): M+ corresponding to C9H13N. ¹H NMR: Aliphatic signals for a butyl group, aromatic signals for a 2-substituted pyridine.
1,3-Diphenyl-1-(pyridin-2-yl)propan-2-one The product itself is deprotonated by excess base and reacts with another molecule of the benzoylating agent.MS (EI): M+ corresponding to C20H17NO. ¹H NMR: Absence of the methylene singlet, presence of a methine proton signal.
Benzophenone Can arise from side reactions of the benzoylating agent, especially with organometallic reagents.MS (EI): M+ at m/z 182. ¹H NMR: Only aromatic proton signals.
2,2'-Bipyridine derivatives Oxidative dimerization of lithiated pyridine intermediates, especially if oxygen is not rigorously excluded[1].MS (EI): M+ corresponding to dimerized pyridine fragments. ¹H NMR: Complex aromatic region showing characteristic coupling patterns of bipyridines.

The formation of these byproducts can be visualized as competing pathways that divert reagents from the desired product formation route.

Reaction Pathways: Desired Product vs. Side Reactions

Side_Reactions Picoline 2-Picoline Anion 2-Picolyl Anion Picoline->Anion Deprotonation (Desired) ButylPyridine Byproduct: 2-Butylpyridine Picoline->ButylPyridine Nucleophilic Addition (Side Reaction) Base Strong Base (e.g., n-BuLi) Base->Anion Deprotonation (Desired) Base->ButylPyridine Nucleophilic Addition (Side Reaction) OverBenzylated Byproduct: Over-acylated Product Base->OverBenzylated Further Acylation Benzoyl Benzoylating Agent Product Desired Product: 2-Phenacylpyridine Anion->Product Acylation Product->OverBenzylated Further Acylation

Caption: Competing reaction pathways leading to the desired product and common byproducts.

Q3: My reaction yield is consistently low. What factors should I investigate?

Low yields are frustrating but can almost always be traced back to a few key parameters. Use the following workflow to systematically troubleshoot your reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckTemp 2. Review Reaction Temperature CheckReagents->CheckTemp No Issue Sol_Reagents Solution: Use freshly distilled solvents. Titrate n-BuLi. Dry picoline. CheckReagents->Sol_Reagents Issue Found CheckBase 3. Evaluate Base and Addition CheckTemp->CheckBase No Issue Sol_Temp Solution: Maintain low temp (-78°C) during deprotonation to prevent side reactions. CheckTemp->Sol_Temp Issue Found CheckWorkup 4. Analyze Workup & Purification CheckBase->CheckWorkup No Issue Sol_Base Solution: Add base slowly. Consider switching to a bulkier, less nucleophilic base like LDA. CheckBase->Sol_Base Issue Found Sol_Workup Solution: Use a careful aqueous quench at low temp. Check for product loss in aqueous layers. CheckWorkup->Sol_Workup Issue Found

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Causality Behind Troubleshooting Steps:

  • Reagent Quality: Strong bases like n-BuLi and LDA are notoriously sensitive to air and moisture. Using a partially degraded base will result in incomplete deprotonation of 2-picoline, leading to a lower concentration of the required nucleophile and, consequently, a lower yield. Similarly, water in your solvent or starting material will quench the base and the picolyl anion.

  • Temperature Control: Deprotonation reactions are often highly exothermic.[2] If the temperature is not strictly controlled (e.g., at -78 °C), localized heating can promote side reactions, including base degradation and addition to the pyridine ring[1].

  • Base Selection: As mentioned, the nucleophilicity of the base is a critical factor. The "2-pyridyl problem" refers to the challenging nature of these substrates in coupling reactions due to the coordinating ability of the nitrogen and the electron-deficient ring[3][4]. A bulky, non-nucleophilic base like LDA is sterically hindered, making it a much better proton abstractor than a nucleophile for this specific substrate.

  • Workup Procedure: The product, a ketone, can be susceptible to side reactions during workup. For instance, an aggressive acidic or basic workup at elevated temperatures could potentially lead to degradation or aldol-type condensation byproducts.

Q4: I'm struggling with the purification of the crude product. What's the best approach?

Purification can be complicated by the basic nature of the pyridine ring.

  • Column Chromatography: This is the most common method. However, the basic nitrogen of your product can interact with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing.

    • Expert Tip: To mitigate tailing, add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in your hexane/ethyl acetate mobile phase is sufficient to neutralize the active sites on the silica, resulting in much sharper peaks and better separation[2].

  • Acid-Base Extraction: This can be a powerful technique for removing non-basic organic impurities (like benzophenone).

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer contains neutral/acidic impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 8.

    • Re-extract your product back into an organic solvent.

    • Dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Crystallization: If your product is a solid and of sufficient purity after initial workup, crystallization can be an excellent final purification step to achieve high purity[2][5]. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find optimal conditions.

Experimental Protocol: Byproduct Identification by LC-MS

This protocol outlines a general method for identifying potential byproducts in your crude reaction mixture.

Objective: To separate and obtain mass data for the main product and impurities from a crude synthesis of this compound.

Materials:

  • Crude reaction sample

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (for mobile phase modification)

  • LC-MS system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Dissolve ~1 mg of the crude reaction mixture in 1 mL of methanol.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Method Setup:

    • Column: C18 Reverse Phase

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 10% B

      • 12.0 min: 10% B

    • MS Detector: Set to scan in positive ion mode (ESI+) over a mass range of m/z 100-500.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak.

    • The expected [M+H]⁺ for the product, this compound (C₁₃H₁₁NO, MW: 197.23), is m/z 198.09 [6][7].

    • Compare the observed masses of other peaks against the expected masses of the potential byproducts listed in Table 1 (remembering to add the mass of a proton for [M+H]⁺). For example, the [M+H]⁺ for 2-butylpyridine would be ~m/z 136.11.

References

Technical Support Center: Overcoming Solubility Issues with 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenyl-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this versatile ketone in their synthetic and drug discovery workflows. We understand that navigating the physicochemical properties of a compound is critical to experimental success. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the solubility of this compound.

Understanding the Molecule: A Senior Scientist's Perspective

This compound is a bichromophoric molecule featuring a phenyl ring and a pyridyl moiety linked by a ketone functional group. This structure presents an interesting solubility profile. The presence of the polar ketone and the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, suggests some degree of polarity. However, the aromatic phenyl and pyridine rings contribute to its hydrophobic character. Therefore, its solubility is a delicate balance of these opposing characteristics. The pyridine nitrogen also introduces a pH-dependent element to its solubility due to its basic nature. This guide will help you navigate these properties to ensure reproducible and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structure, this compound is expected to be poorly soluble in water and non-polar solvents like hexanes, but should exhibit good solubility in many common organic solvents. The principle of "like dissolves like" is a useful starting point.[1] The molecule's combination of aromatic rings and a polar ketone group suggests that solvents with intermediate polarity, as well as polar aprotic solvents, will be most effective.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., water, methanol, ethanol)Low to ModerateThe hydrophobic phenyl and pyridyl rings limit solubility in highly polar protic solvents like water. Alcohols like ethanol and methanol are better choices due to their ability to interact with both the polar and non-polar parts of the molecule.
Polar Aprotic (e.g., DMSO, DMF, acetonitrile)HighThese solvents are excellent at dissolving a wide range of organic molecules, including those with both polar and non-polar character. DMSO is often a good starting point for creating concentrated stock solutions.[2][3]
Non-Polar (e.g., hexanes, toluene)LowThe polarity of the ketone and pyridine groups makes it poorly soluble in non-polar hydrocarbon solvents.
Chlorinated (e.g., dichloromethane, chloroform)Moderate to HighThese solvents are effective for many organic compounds of intermediate polarity.
Q2: I'm having trouble dissolving this compound in my desired solvent. What should I do first?

A2: When facing initial dissolution challenges, a systematic approach is key. Before committing your entire sample, perform small-scale solubility tests. Here’s a recommended workflow:

  • Start with a Strong, Polar Aprotic Solvent: Begin by attempting to dissolve a small amount of the compound in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][3] These are powerful solvents for a wide range of organic molecules and are often used to create concentrated stock solutions for biological assays.[4][5]

  • Apply Gentle Heat and Agitation: If the compound does not readily dissolve at room temperature, gentle warming (e.g., to 30-40 °C) and agitation (vortexing or sonication) can significantly increase the rate of dissolution.[2] Be cautious not to overheat, as this could lead to degradation.

  • Solvent Screening: If DMSO or DMF are not suitable for your downstream application, test a panel of other common laboratory solvents with varying polarities, such as ethanol, acetonitrile, acetone, or dichloromethane.

This initial screening will help you identify a suitable solvent system for your specific experimental needs.

Q3: My compound dissolves in an organic solvent, but precipitates when I dilute it into an aqueous buffer for my biological assay. How can I prevent this?

A3: This is a very common issue known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4][5] Here are several strategies to overcome this:

  • Prepare a Highly Concentrated Stock: Make your initial stock solution in a suitable organic solvent (like DMSO) as concentrated as possible.[3] This allows you to add a very small volume to your aqueous buffer, keeping the final concentration of the organic solvent low (typically <0.5% for cell-based assays to avoid solvent toxicity).[3]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your concentrated stock into a solution containing a higher percentage of a co-solvent (like ethanol) that is miscible with your aqueous buffer, and then perform the final dilution into the buffer.

  • Use of Solubilizing Agents (Excipients): For particularly challenging compounds, the use of excipients can dramatically improve aqueous solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their apparent solubility in water.[3] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, aiding in its solubilization.

Q4: How does pH affect the solubility of this compound?

A4: The pyridine ring in this compound contains a basic nitrogen atom. The pKa of pyridine is approximately 5.2.[6][7] This means that in acidic conditions (pH < 5.2), the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions than the neutral form.[8][9]

  • Increased Solubility in Acidic Conditions: You can expect the aqueous solubility of this compound to increase as the pH of the solution is lowered below its pKa.

  • Decreased Solubility in Neutral to Basic Conditions: In neutral or basic solutions (pH > 5.2), the compound will exist predominantly in its less soluble, neutral form.

This pH-dependent solubility can be leveraged to your advantage. For example, if you need to prepare an aqueous solution, dissolving the compound in a slightly acidic buffer (e.g., pH 4-5) will be more effective than in neutral water or a basic buffer.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Scenario 1: The compound "oils out" instead of forming crystals during recrystallization.
  • Causality: "Oiling out" occurs when a solid melts in the crystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This prevents the formation of a crystal lattice.

  • Troubleshooting Steps:

    • Add more solvent: The solution may be too concentrated, leading to supersaturation at a high temperature. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[10]

    • Lower the cooling temperature: If the compound is still an oil at room temperature, try cooling the solution in an ice bath or refrigerator.

    • Change the solvent system: Select a solvent with a lower boiling point.[10] This can help ensure that the solution becomes saturated at a temperature below the compound's melting point. Alternatively, use a co-solvent system to modulate the solubility.

Scenario 2: Difficulty in preparing a stable, high-concentration stock solution.
  • Causality: The compound may have limited solubility even in strong organic solvents, or it may be degrading over time.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a broader range of solvents, including DMF, NMP (N-Methyl-2-pyrrolidone), and DMA (Dimethylacetamide).

    • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, a small percentage of a more polar solvent like methanol in a less polar one might improve solubility.

    • Gentle Heating and Sonication: As mentioned previously, these physical methods can help overcome the activation energy barrier for dissolution.

    • Check for Degradation: If the solution changes color or if you observe precipitate forming over time, the compound may be unstable in that solvent. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light if the compound is light-sensitive.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 197.23 g/mol ) in DMSO.

  • Weigh the Compound: Accurately weigh 1.97 mg of this compound into a sterile, conical microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 30-40°C can also be applied.

  • Visual Inspection: Hold the tube up to a light source to ensure that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a solution of this compound in an aqueous buffer for biological assays.

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS) to a concentration of 10-20% (w/v). Stir until fully dissolved.

  • Form the Inclusion Complex: While vigorously vortexing the HP-β-CD solution, slowly add your concentrated organic stock solution of this compound (from Protocol 1) to achieve the desired final concentration. A molar excess of HP-β-CD to the compound (e.g., 10:1 or greater) is often required for efficient encapsulation.

  • Equilibrate: Allow the solution to stir at room temperature for at least 1 hour to ensure the formation of the inclusion complex.

  • Sterilization (if required): If the solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter. Note that some loss of the compound due to binding to the filter membrane may occur.

Visualizing the Workflow

General Workflow for Solubilizing this compound

G start Start with solid compound test_dmso Attempt to dissolve in DMSO/DMF start->test_dmso is_soluble_dmso Soluble? test_dmso->is_soluble_dmso prepare_stock Prepare concentrated stock solution is_soluble_dmso->prepare_stock Yes physical_methods Apply gentle heat/sonication is_soluble_dmso->physical_methods No use_in_assay Use in experiment (dilute into aqueous buffer) prepare_stock->use_in_assay precipitates Precipitation upon dilution? use_in_assay->precipitates success Experiment successful precipitates->success No troubleshoot Troubleshoot aqueous solubility precipitates->troubleshoot Yes use_excipients Use solubilizing agents (e.g., cyclodextrins, surfactants) troubleshoot->use_excipients solvent_screen Screen other organic solvents (e.g., EtOH, ACN) is_soluble_other Soluble? solvent_screen->is_soluble_other physical_methods->solvent_screen is_soluble_other->prepare_stock Yes failed Insoluble is_soluble_other->failed No use_excipients->use_in_assay G cluster_0 Acidic Conditions (pH < pKa) cluster_1 Neutral/Basic Conditions (pH > pKa) protonated Pyridinium Salt (Protonated Form) soluble Higher Aqueous Solubility protonated->soluble compound This compound protonated->compound -H+ neutral Neutral Pyridine (Unprotonated Form) insoluble Lower Aqueous Solubility neutral->insoluble compound->protonated H+ compound->neutral

References

Technical Support Center: 2-Phenyl-1-(pyridin-2-yl)ethanone Workup and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Phenyl-1-(pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and isolation of this compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure you can achieve high purity and yield in your experiments.

Troubleshooting and FAQs

Question 1: My reaction is complete, but I'm unsure about the initial quenching and extraction strategy. What is the best approach?

Answer:

The initial workup is critical for a clean crude product, which simplifies the final purification. For this compound, which contains a basic pyridine ring, a carefully planned liquid-liquid extraction is highly effective.

Recommended Protocol:

  • Quenching: Once the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature. A common and effective method is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a mild acidic quench that will neutralize many reactive species without being overly harsh on the product.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent in which the product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1][2] Typically, three extractions are sufficient to ensure a good recovery of the product from the aqueous phase.

  • Combine and Wash: Combine the organic layers. At this stage, it is beneficial to wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove any residual water and some water-soluble impurities.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][3] After drying, filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which is often a yellow-orange oil.[1]

Causality Explained: The pyridine nitrogen in your compound is basic. Therefore, avoiding strong acidic washes during the initial extraction is crucial to prevent the protonation of the pyridine ring, which would make the product water-soluble and lead to significant yield loss into the aqueous layer.[4][5]

Question 2: I am struggling with removing unreacted starting materials and byproducts. How can I improve the purity of my crude product before chromatography?

Answer:

An acid-base extraction is a powerful technique to purify compounds with acidic or basic functional groups. Since this compound is basic, this property can be exploited to separate it from non-basic impurities.

Acid-Base Wash Protocol:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic solution with a dilute aqueous acid, such as 1M HCl.[4][5] The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt which will move into the aqueous layer. Neutral organic impurities will remain in the organic layer, which can be separated and discarded.

  • Carefully collect the acidic aqueous layer containing the protonated product.

  • To recover the product, basify the aqueous layer by slowly adding a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), until the solution is basic (confirm with pH paper).[6][7] The product will precipitate out of the aqueous solution or can be extracted back into an organic solvent.

  • Extract the now basic aqueous solution again with fresh organic solvent (e.g., ethyl acetate).

  • The resulting organic layer, containing your purified product, can then be dried and concentrated.

Expertise & Experience Insight: While effective, be aware that some product loss is possible during this procedure.[4] It is a trade-off between purity and yield. This method is particularly useful if you have significant amounts of neutral or acidic impurities.

Question 3: My primary purification by column chromatography is not giving me a pure product. What are the optimal conditions?

Answer:

Flash column chromatography is the most common and effective method for obtaining highly pure this compound.[1][2] The key to a successful separation is the choice of the stationary phase (typically silica gel) and the mobile phase (eluent).

Recommended Column Chromatography Protocol:

  • Stationary Phase: Use standard silica gel (e.g., Geduran Si 60, 0.040-0.063 mm).[1]

  • Eluent System: A gradient of hexanes and ethyl acetate is highly effective.[1]

    • Start with a non-polar eluent system, such as 19:1 or 9:1 hexanes:ethyl acetate, to elute non-polar impurities.

    • Gradually increase the polarity of the eluent to 3:2 or even 1:1 hexanes:ethyl acetate to elute your product.[1]

  • Loading the Sample: For best separation, it is advisable to dry-load the crude product. This involves adsorbing the crude material onto a small amount of silica gel or celite, removing the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[1]

  • Monitoring: Monitor the fractions by TLC, visualizing with UV light (254 nm), to identify the fractions containing the pure product.[1]

Troubleshooting Tips:

  • Tailing on the column: If you observe tailing of your product spot on the TLC plate, it might be due to the interaction of the basic pyridine with the acidic silica gel. To mitigate this, you can add a small amount of triethylamine (e.g., 1-3%) to your eluent system to deactivate the silica gel.[8]

  • Poor Separation: If the separation is not optimal, consider using a less polar solvent system and a slower gradient. For very difficult separations, a different solvent system, such as dichloromethane/hexane, might be beneficial.[2]

ParameterRecommended ConditionRationale
Stationary Phase Silica GelStandard, effective for a wide range of polarities.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.[1]
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.[8]
Additive (Optional) 1-3% TriethylamineNeutralizes acidic sites on silica, reducing tailing of basic compounds.[8]
Question 4: Can I purify this compound by recrystallization?

Answer:

Recrystallization can be an effective purification method if the crude product is already of reasonable purity and a suitable solvent system can be found. It is particularly good at removing small amounts of impurities from a large amount of product.

General Recrystallization Procedure:

  • Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by suction filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

For compounds like this compound, solvent systems such as hexane/ethyl acetate or methanol could be good starting points for screening.[2][9]

Experimental Workflow Diagram

The following diagram illustrates a typical workup and isolation workflow for this compound.

Workup_Isolation_Workflow Workflow for Workup and Isolation of this compound cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction_mixture Completed Reaction Mixture quench Quench (e.g., sat. aq. NH4Cl) reaction_mixture->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction wash Wash Organic Layer (e.g., Brine) extraction->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) crude_product->chromatography collect_fractions Collect & Combine Fractions (Monitor by TLC) chromatography->collect_fractions final_concentration Concentrate Pure Fractions collect_fractions->final_concentration pure_product Pure Product This compound final_concentration->pure_product

Caption: General workflow for the workup and isolation of this compound.

References

Validation & Comparative

"2-Phenyl-1-(pyridin-2-yl)ethanone" vs. "2-Phenyl-1-(pyridin-4-yl)ethanone".

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Isomeric Building Blocks: 2-Phenyl-1-(pyridin-2-yl)ethanone vs. 2-Phenyl-1-(pyridin-4-yl)ethanone

Prepared by a Senior Application Scientist

For professionals in medicinal chemistry and synthetic organic chemistry, the selection of starting materials is a critical decision point that dictates the trajectory of a research program. Isomeric compounds, while seemingly similar, often harbor subtle yet profound differences in their electronic, steric, and physicochemical properties. This guide provides a comprehensive, data-driven comparison of two such isomers: This compound and 2-Phenyl-1-(pyridin-4-yl)ethanone . We will dissect their structural nuances, compare their reactivity profiles, and explore their divergent applications, providing the field-proven insights necessary for informed experimental design.

The core difference between these two molecules is the position of the nitrogen atom within the pyridine ring relative to the ethanone substituent. This single atomic shift fundamentally alters the molecule's electronic distribution, geometry, and intermolecular interaction potential.

  • This compound (the 2-yl isomer): The nitrogen atom is positioned ortho to the acyl group. This proximity introduces steric hindrance around the nitrogen, reducing its basicity and accessibility for reactions like N-alkylation. More importantly, it creates a classic bidentate ligand scaffold. The lone pair on the pyridine nitrogen and the carbonyl oxygen can coordinate with a single metal center, a property crucial for catalysis and the design of metalloenzyme inhibitors.

  • 2-Phenyl-1-(pyridin-4-yl)ethanone (the 4-yl isomer): The nitrogen is in the para position, maximizing the electronic communication (resonance effect) between the nitrogen and the carbonyl group. This placement makes the nitrogen more basic and sterically unencumbered. The 4-pyridone structure is known to be significantly more polar and possess a greater zwitterionic character in its corresponding pyridone tautomer compared to the 2-pyridone. This increased polarity can be extrapolated to the ethanone derivatives, influencing their reactivity and solubility.

G cluster_0 This compound cluster_1 2-Phenyl-1-(pyridin-4-yl)ethanone a a b b

Caption: Molecular structures of the 2-yl and 4-yl isomers.

Physicochemical Properties: A Quantitative Comparison

The structural differences manifest in measurable physical and chemical properties.

PropertyThis compound2-Phenyl-1-(pyridin-4-yl)ethanoneRationale for Difference
CAS Number 27049-45-21017-24-9Unique identifiers for distinct chemical substances.
Molecular Formula C₁₃H₁₁NOC₁₃H₁₁NOIsomers share the same molecular formula.
Molecular Weight 197.23 g/mol 197.24 g/mol Isomers have virtually identical molecular weights.
Appearance Information not widely availableWhite to light yellow powderCrystal packing and purity can affect appearance.
Purity (Typical) ≥ 95%≥ 95%Standard purity for research-grade chemicals.
XlogP (Predicted) 2.41.2The

A Comparative Guide to the Biological Activities of 2-Phenyl-1-(pyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-Phenyl-1-(pyridin-2-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Its unique combination of a phenyl ring, a pyridine ring, and a ketone functional group allows for extensive chemical modifications, leading to derivatives with a wide spectrum of pharmacological properties. This guide provides a comparative analysis of the prominent biological activities of these derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of new therapeutic agents.

Section 1: Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of cell cycle arrest and apoptosis.[2][3]

Comparative Cytotoxicity

The antiproliferative activity of various derivatives has been evaluated using standard in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. As illustrated in the table below, substitutions on both the phenyl and pyridine rings, as well as modifications of the core structure, can profoundly influence cytotoxic potency. For instance, the introduction of a pyrid-2-yl group in place of a phenyl group at the 1,3-positions of a benzo[4][5][6]triazin-7-one core, which can be conceptually derived from the this compound scaffold, has been shown to increase cytotoxicity against several cancer cell lines.[7][8]

Compound IDCancer Cell LineIC50 (µM)Reference
1 MCF-7 (Breast)0.295[7][8]
4a MCF-7 (Breast)Submicromolar[8]
4b MCF-7 (Breast)Submicromolar[8]
1 DU-145 (Prostate)3.388[7][8]
4a DU-145 (Prostate)>10[7][8]
4b DU-145 (Prostate)3.5[7][8]
Compound 1 HepG2 (Liver)4.5 ± 0.3[2]
Compound 2 HepG2 (Liver)>10[2]

Table 1: Comparative in vitro cytotoxicity (IC50) of selected this compound derivatives and related structures against various human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of novel compounds.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of less than 1%. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[7][8]

G cluster_workflow In Vitro Cytotoxicity Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treat Treat with Compound Dilutions adhere->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end G cluster_workflow Broth Microdilution Workflow for MIC start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compound start->prep_dilutions inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate_plate Incubate Plate (18-24h) inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic end End read_mic->end G cluster_pathway HIV Capsid as a Drug Target CA_Monomer CA Monomer CA_Hexamer CA Hexamer (Capsid Core) CA_Monomer->CA_Hexamer Assembly Uncoating Uncoating CA_Hexamer->Uncoating RT_Complex Reverse Transcription Complex Uncoating->RT_Complex Integration Integration into Host DNA RT_Complex->Integration Assembly Assembly of New Virions Integration->Assembly Maturation Maturation Assembly->Maturation Inhibitor This compound Derivative Inhibitor->CA_Hexamer Binds to Capsid Inhibits Uncoating/Assembly G cluster_workflow Maximal Electroshock (MES) Test Workflow start Start administer_compound Administer Test Compound to Mice start->administer_compound peak_effect Wait for Time of Peak Effect administer_compound->peak_effect apply_electrodes Apply Corneal Electrodes peak_effect->apply_electrodes deliver_stimulus Deliver Electrical Stimulus apply_electrodes->deliver_stimulus observe_seizure Observe for Tonic Hindlimb Extension deliver_stimulus->observe_seizure record_protection Record Protection (Absence of Seizure) observe_seizure->record_protection calculate_ed50 Calculate ED50 record_protection->calculate_ed50 end End calculate_ed50->end

References

A Spectroscopic Guide to the Isomeric Landscape of 2-Phenyl-1-(pyridin-2-yl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2-Phenyl-1-(pyridin-2-yl)ethanone is a versatile chemical building block in the synthesis of a wide array of more complex organic molecules.[1] Its structure, featuring a ketone linking a phenyl and a pyridyl group, presents a fascinating and challenging analytical problem. Beyond the primary structure, the molecule exists in a dynamic equilibrium with its enol tautomers. Furthermore, the possibility of positional isomers, where the phenylacetyl group is attached to different positions on the pyridine ring, complicates unambiguous identification.

This guide provides a comprehensive framework for distinguishing between the keto-enol tautomers and positional isomers of "this compound" using a suite of standard spectroscopic techniques. We will delve into the causality behind the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols and comparative data. Our objective is to equip researchers with the expertise to navigate this isomeric landscape with confidence and precision.

The Isomeric and Tautomeric Challenge

The core analytical challenge stems from two phenomena: keto-enol tautomerism and positional isomerism.

  • Keto-Enol Tautomerism: The primary ketone form of this compound can interconvert to its more conjugated enol forms. This equilibrium is dynamic and highly sensitive to the solvent environment.[2][3] Polar solvents tend to favor the more polar keto form, while non-polar solvents can shift the equilibrium towards the enol form, which is often stabilized by intramolecular hydrogen bonding.[4][5]

  • Positional Isomerism: The phenylacetyl substituent can be attached at the 2-, 3-, or 4-position of the pyridine ring, yielding this compound, 2-Phenyl-1-(pyridin-3-yl)ethanone, and 2-Phenyl-1-(pyridin-4-yl)ethanone, respectively. These distinct molecules, while sharing the same mass, exhibit subtle but definitive differences in their spectroscopic signatures, particularly in NMR.[6][7]

Below is a visualization of the primary tautomeric equilibrium.

Caption: Keto-Enol tautomeric equilibrium for this compound.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the complete characterization of these isomers. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing both tautomers and positional isomers due to its sensitivity to the local electronic environment of each nucleus.[8]

¹H NMR Spectroscopy:

  • Keto Form: The most telling signal is a singlet corresponding to the two protons of the methylene bridge (-CH₂-), typically expected in the δ 4.0-4.5 ppm region. The aromatic region (δ 7.0-8.7 ppm) will show distinct signals for both the phenyl and pyridyl rings.

  • Enol Form: The presence of the enol form is marked by the disappearance of the methylene singlet and the appearance of two new signals: a vinyl proton (-CH=) and a broad hydroxyl proton (-OH), the latter of which is highly solvent-dependent and may exchange with deuterium in solvents like D₂O. The vinyl proton signal provides clear evidence of enolization.

  • Positional Isomers: The key differentiator lies in the splitting patterns of the pyridyl protons.[6]

    • 2-substituted (ortho): Expect a complex pattern, often with a distinct doublet for the proton at the 6-position.

    • 3-substituted (meta): Will show four distinct signals for the pyridyl protons, with characteristic ortho, meta, and para couplings.

    • 4-substituted (para): Due to symmetry, this isomer will show two distinct sets of signals, appearing as two doublets (an AA'BB' system).

¹³C NMR Spectroscopy:

  • Keto Form: A prominent signal for the carbonyl carbon (C=O) will be observed far downfield, typically in the δ 195-205 ppm range.[9] The methylene carbon (-CH₂-) will also be present around δ 45-55 ppm.

  • Enol Form: Enolization is confirmed by the disappearance of the ketonic carbonyl signal and the appearance of two new sp² carbon signals in the vinyl region (δ 90-160 ppm), one of which (the carbon bearing the -OH group) will be further downfield.[9]

Form Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Keto ~4.3 (s, 2H, -CH₂-)~200 (C=O), ~45 (-CH₂-)
Enol ~6.5 (s, 1H, =CH-), ~15.0 (br s, 1H, -OH)~155 (=C-OH), ~95 (=CH-)

Table 1: Characteristic NMR chemical shifts for the keto and enol tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for a rapid initial assessment, primarily by identifying the carbonyl group.[10]

  • Keto Form: A strong, sharp absorption band corresponding to the C=O stretching vibration will be present in the range of 1680-1700 cm⁻¹.[11][12] The exact position is influenced by conjugation with the aromatic rings.

  • Enol Form: The most significant change is the disappearance or significant weakening of the C=O band. This is accompanied by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹), which may overlap with aromatic C=C stretches.[13]

Form Characteristic IR Frequencies (cm⁻¹)
Keto 1690-1700 (strong, sharp C=O stretch)
Enol 3200-3600 (broad O-H stretch), 1610-1640 (C=C stretch)

Table 2: Diagnostic IR absorption bands for keto and enol forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure and extent of conjugation.

  • Keto Form: Exhibits π→π* and n→π* transitions. The conjugation between the carbonyl group and the aromatic rings results in significant absorption.

  • Enol Form: The formation of the enol tautomer extends the conjugated π-system. This increased conjugation decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer wavelength (λ_max) for the π→π* transition compared to the keto form.[14][15][16] Conjugated enones typically show strong absorption in the 215-250 nm region.[17]

Form Expected λ_max (π→π)*Rationale
Keto Shorter WavelengthLess extensive π-conjugation
Enol Longer WavelengthExtended π-conjugation across enol moiety

Table 3: Expected UV-Vis absorption shifts.

Mass Spectrometry (MS)

While MS cannot distinguish between isomers based on molecular weight, their fragmentation patterns can offer clues. The primary fragmentation for ketones is α-cleavage, where the bond adjacent to the carbonyl group breaks.[18][19]

  • Keto Form: Expects α-cleavage on either side of the carbonyl, leading to characteristic acylium ions, such as [C₅H₄N-CO]⁺ and [Ph-CH₂-CO]⁺.[20]

  • Enol Form: The fragmentation of the enol radical cation may proceed differently, potentially involving rearrangements or cleavages influenced by the hydroxyl group and the C=C double bond, leading to a different relative abundance of fragment ions.

Experimental Protocols & Workflow

To ensure trustworthy and reproducible results, the following protocols and analytical workflow are recommended.

Recommended Analytical Workflow

A logical, stepwise approach ensures efficient and accurate characterization.

Workflow start Sample Received ir_spec 1. Acquire IR Spectrum start->ir_spec check_carbonyl C=O band present? ir_spec->check_carbonyl uv_vis 2. Acquire UV-Vis Spectrum check_carbonyl->uv_vis Yes nmr 3. Acquire ¹H & ¹³C NMR (in CDCl₃ & DMSO-d₆) check_carbonyl->nmr No (Likely Enol) uv_vis->nmr check_isomers 4. Analyze Pyridyl Splitting Patterns nmr->check_isomers check_tautomers 5. Analyze for -CH₂- vs. =CH- signals nmr->check_tautomers isomer_id Positional Isomer Identified check_isomers->isomer_id tautomer_ratio Keto/Enol Ratio Determined check_tautomers->tautomer_ratio

Caption: Logical workflow for the spectroscopic identification of isomers.

Detailed Methodologies

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ and DMSO-d₆) in a 5 mm NMR tube. The use of two different solvents is critical, as solvent polarity significantly affects the keto-enol equilibrium.[21][22] DMSO-d₆ is particularly useful for observing exchangeable protons like the enolic -OH.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

2. IR Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the ATR crystal. For liquid or dissolved samples, a thin film can be cast on a salt plate (e.g., NaCl).

  • Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Processing: Perform a background scan first, then scan the sample. The data should be presented in terms of % Transmittance or Absorbance.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). Use quartz cuvettes with a 1 cm path length.

  • Acquisition:

    • Instrument: Dual-beam UV-Vis Spectrophotometer.

    • Scan Range: 200-800 nm.

    • Blank: Use the pure solvent as a reference blank.

    • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The unambiguous characterization of this compound and its related isomers is a non-trivial task that demands a synergistic application of multiple spectroscopic techniques. IR spectroscopy offers a rapid screen for the presence of the keto form, while UV-Vis spectroscopy provides valuable data on the electronic conjugation of the system. However, NMR spectroscopy stands as the definitive tool. It not only provides incontrovertible evidence for the keto-enol tautomerism through the observation of unique proton and carbon signals but also definitively distinguishes between positional isomers via the characteristic spin-spin coupling patterns of the pyridine ring protons. By following the integrated workflow and protocols outlined in this guide, researchers can confidently elucidate the precise isomeric and tautomeric composition of their samples, a critical step in synthesis, quality control, and drug development.

References

A Comparative Guide to the Synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenyl-1-(pyridin-2-yl)ethanone is a valuable ketone building block in organic and medicinal chemistry. Its structural motif, featuring a phenyl ring and a pyridine ring connected by a carbonyl-methylene bridge, is present in a variety of biologically active molecules and serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The reactivity of the ketone functional group, coupled with the distinct electronic properties of the aromatic and heteroaromatic rings, allows for a wide range of chemical transformations. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this important compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Method 1: Grignard Reagent Addition to Pyridine-2-carbonitrile

This classical approach offers a straightforward and cost-effective route to this compound. The reaction proceeds via the nucleophilic addition of a benzylmagnesium halide to the electrophilic carbon of the nitrile group in 2-cyanopyridine, forming an intermediate imine salt which is subsequently hydrolyzed to the desired ketone.

Causality Behind Experimental Choices: The choice of a Grign-ard reagent is predicated on its potent nucleophilicity, which is necessary to attack the relatively stable nitrile functional group. Anhydrous conditions are critical as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to quenching of the reagent and reduced yields. The final acidic workup is essential for the hydrolysis of the intermediate imine to the ketone.

Experimental Protocol

Step 1: Preparation of Benzylmagnesium Chloride

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon or nitrogen, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface. A solution of benzyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Cyanopyridine

Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath. A solution of 2-cyanopyridine (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

Step 3: Hydrolysis and Workup

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Silyl-Pyridine Acylation cluster_0 Reaction Setup cluster_1 Reaction Cascade cluster_2 Product Isolation start 2-(Trimethylsilyl)pyridine + Phenylacetyl Chloride N_Acylation N-Acylation start->N_Acylation Desilylation Desilylation (Ylide Formation) N_Acylation->Desilylation C_Acylation C-Acylation Desilylation->C_Acylation N_Deacylation N-Deacylation C_Acylation->N_Deacylation Workup Aqueous Workup N_Deacylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A Comparative Analysis Framework for Novel Kinase Inhibitors: Evaluating 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This guide addresses the compound 2-Phenyl-1-(pyridin-2-yl)ethanone within the context of kinase inhibitor discovery. A comprehensive review of current scientific literature reveals that while this compound is a known chemical entity, its activity as a kinase inhibitor has not been characterized. Direct efficacy comparisons to established inhibitors are therefore not possible at this time.

However, this scenario presents a valuable opportunity to outline a rigorous, scientifically-sound framework for evaluating any novel compound for potential kinase inhibitory action. For illustrative purposes, we will use the well-characterized Epidermal Growth Factor Receptor (EGFR) and its established inhibitors, Gefitinib and Erlotinib, as a model system. This guide will provide researchers and drug development professionals with the experimental designs, protocols, and data interpretation frameworks necessary to assess a novel compound like this compound.

We will detail the methodologies for determining key efficacy parameters such as IC50, describe the underlying signaling pathways, and present the data in a comparative format. This document serves as both a commentary on the current state of knowledge for this compound and a practical guide for its future investigation.

Part 1: The Current Landscape - this compound

This compound is a recognized chemical compound, often utilized as a precursor or intermediate in the synthesis of more complex molecules. Its structure, featuring a phenyl group and a pyridin-2-yl moiety linked by an ethanone, represents a potential scaffold for binding to ATP pockets of kinases. However, an extensive search of prominent scientific databases and chemical libraries, including PubChem, does not yield any public data on its biological activity as a kinase inhibitor.

Therefore, the first step in evaluating this molecule would be to subject it to a broad panel screening against a diverse set of human kinases to identify any potential targets.

Part 2: An Illustrative Model for Efficacy Comparison - EGFR Inhibitors

To demonstrate how one would compare the efficacy of a novel compound, we will use the example of EGFR, a receptor tyrosine kinase frequently implicated in non-small cell lung cancer. We will compare two well-established, first-generation EGFR inhibitors: Gefitinib and Erlotinib.

The EGFR Signaling Pathway

Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth. Kinase inhibitors like Gefitinib and Erlotinib compete with ATP in the kinase domain, preventing this phosphorylation and blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P ATP ATP ATP->EGFR Binds to ATP Pocket Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Competitively Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR

Caption: EGFR signaling pathway and mechanism of ATP-competitive inhibition.

Quantitative Efficacy Data

The primary metric for comparing the potency of inhibitors in a biochemical assay is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: Comparative Efficacy of Known EGFR Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Assay ConditionSource
GefitinibEGFR (Wild-Type)2-37Biochemical Assay
ErlotinibEGFR (Wild-Type)2Biochemical Assay
This compoundUnknownData Not AvailableN/AN/A

Interpretation: Both Gefitinib and Erlotinib demonstrate potent inhibition of wild-type EGFR at low nanomolar concentrations. The slight variations in reported IC50 values for Gefitinib can arise from differences in assay conditions, such as ATP concentration and the specific substrate used. When evaluating a novel compound like this compound, obtaining a similar IC50 value against a specific kinase would be the first indication of potential efficacy.

Part 3: Experimental Framework for Evaluating Novel Compounds

To assess the kinase inhibitor potential of this compound, a tiered experimental approach is necessary.

Workflow for Novel Compound Screening

Screening_Workflow A Step 1: Primary Screening Broad Kinase Panel (e.g., 400 kinases) at a single high concentration (e.g., 10 µM) B Analyze Data: Identify kinases with >90% inhibition A->B C Step 2: Hit Confirmation Re-test hits from primary screen B->C D Step 3: Dose-Response & IC50 Determination Perform serial dilutions of the compound against confirmed kinase targets C->D E Calculate IC50 Value D->E F Step 4: Cellular Assays Test compound on cell lines dependent on the target kinase (e.g., A549 for EGFR) E->F G Step 5: Selectivity Profiling Test against closely related kinases to determine off-target effects E->G

Caption: Tiered workflow for kinase inhibitor discovery and validation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a luminescence-based assay that quantifies ATP consumption.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. As the kinase consumes ATP, it produces ADP. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a light signal that is proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test Compound (this compound) and Control Inhibitor (Erlotinib)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control inhibitor in 100% DMSO.

    • Perform serial dilutions in kinase buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 10 µL of a 2.5x enzyme/substrate mixture (containing the kinase and its specific substrate) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Start the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background ("no enzyme") signal from all other readings.

    • Normalize the data by setting the "vehicle control" signal as 100% activity and the signal from a high concentration of control inhibitor as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

While this compound is not an established kinase inhibitor, its potential has yet to be systematically explored. The frameworks and protocols detailed in this guide provide a clear and robust pathway for such an investigation. By employing a tiered screening approach, followed by precise IC50 determination using established assays like ADP-Glo™, researchers can effectively determine if this compound or its derivatives warrant further development. The use of well-characterized inhibitors like Gefitinib and Erlotinib as benchmarks is crucial for contextualizing the potency and potential of any new chemical entity in the competitive field of kinase inhibitor drug discovery.

Part 1: In Vitro Evaluation - Mechanistic Insights and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative framework for the preclinical evaluation of "2-Phenyl-1-(pyridin-2-yl)ethanone," a versatile heterocyclic ketone. While direct and extensive biological studies on this specific parent compound are not widely published, its structural motif is a key component in a variety of derivatives exhibiting significant therapeutic potential, including anti-inflammatory, anti-malarial, antiviral, and anti-cancer activities.[1][2][3][4][5] This guide, therefore, presents a logical, technically detailed roadmap for researchers, outlining a hypothetical yet representative evaluation process from initial in vitro screening to in vivo validation, using a prospective anti-inflammatory application as our primary example.

The core principle of this guide is to demonstrate the synergistic relationship between in vitro and in vivo studies. In vitro assays offer a controlled, high-throughput environment to elucidate mechanism of action and establish baseline efficacy and toxicity. In vivo models then provide the indispensable context of a complex biological system, revealing insights into pharmacokinetics, systemic efficacy, and overall safety.

The initial phase of investigation focuses on cell-based assays to determine if "this compound" (herein referred to as C13H11NO) can modulate a key inflammatory pathway and to establish its therapeutic window. We will hypothesize a mechanism of action involving the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Hypothetical Target Pathway: NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS. Our hypothesis is that C13H11NO interferes with this cascade, likely by inhibiting the phosphorylation of IκBα.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBaP Phosphorylated IκBα NFkB Free NF-κB IkBa_NFkB->NFkB Releases IkBaP->IkBaP NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates C13H11NO This compound (Hypothesized Inhibitor) C13H11NO->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Caption: Hypothesized mechanism of C13H11NO on the NF-κB signaling pathway.

Experimental Protocols: In Vitro

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration range of C13H11NO on RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of C13H11NO in complete DMEM medium (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Replace the medium with the compound-containing medium and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

2. Anti-inflammatory Activity (Nitric Oxide & Cytokine Measurement)

  • Objective: To quantify the inhibitory effect of C13H11NO on the production of inflammatory mediators.

  • Methodology:

    • Seed RAW 264.7 cells as described above.

    • Pre-treat cells with non-toxic concentrations of C13H11NO (e.g., 1, 5, 10, 20 µM) for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

    • Nitric Oxide (NO) Measurement: Collect the supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm.

    • Cytokine (TNF-α, IL-6) Measurement: Use the collected supernatant to quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition relative to the LPS-only treated group and determine the IC50 (50% inhibitory concentration) for each mediator.

Hypothetical In Vitro Data Summary
Assay TypeCell LineParameter MeasuredC13H11NO Result (Hypothetical)Interpretation
CytotoxicityRAW 264.7CC5085 µMLow cytotoxicity at effective concentrations.
Anti-inflammatoryRAW 264.7NO Production IC5012.5 µMPotent inhibition of iNOS activity/expression.
Anti-inflammatoryRAW 264.7TNF-α Secretion IC509.8 µMStrong inhibition of a key pro-inflammatory cytokine.
Anti-inflammatoryRAW 264.7IL-6 Secretion IC5015.2 µMEffective inhibition of another major cytokine.

Part 2: In Vivo Validation - Systemic Efficacy and Safety

Positive in vitro results provide a strong rationale for progressing to in vivo studies. This transition is critical to understand how the compound behaves in a complex physiological system, including its absorption, distribution, metabolism, and excretion (ADME) properties and its efficacy in a disease model.

Experimental Workflow: From Bench to Preclinical Model

The workflow from a validated in vitro hit to an in vivo proof-of-concept involves formulation, dose-range finding, and efficacy studies in a relevant animal model.

In_Vitro_to_In_Vivo cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase A Primary Screening (e.g., NO Inhibition) B Mechanism of Action (e.g., Western Blot) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Hit Compound Confirmed (C13H11NO) C->D E Acute Toxicity Study (Dose-Range Finding) F Efficacy Study (e.g., Paw Edema Model) E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis F->G D->E

Caption: Logical workflow from in vitro discovery to in vivo validation.

Experimental Protocol: In Vivo

Carrageenan-Induced Paw Edema Model in Mice

  • Objective: To evaluate the acute anti-inflammatory efficacy of C13H11NO in a well-established model of localized inflammation.

  • Methodology:

    • Acclimate male Swiss albino mice (20-25g) for one week.

    • Group animals (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and C13H11NO (e.g., 10, 20, 40 mg/kg).

    • Administer the vehicle, Indomethacin, or C13H11NO orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

    • At the end of the experiment, animals can be euthanized, and paw tissue collected for histological analysis or measurement of inflammatory markers (e.g., MPO activity, cytokine levels).

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg, p.o.)Peak Edema Inhibition (at 3 hr)MPO Activity in Paw Tissue (U/g)Interpretation
Vehicle Control-0%5.2 ± 0.6Baseline inflammatory response.
Indomethacin1055.2%2.1 ± 0.3Efficacy of standard NSAID.
C13H11NO1025.8%3.9 ± 0.5Moderate efficacy at low dose.
C13H11NO2048.5%2.7 ± 0.4Significant, dose-dependent anti-inflammatory effect.
C13H11NO4062.1%1.9 ± 0.2High efficacy, comparable or superior to positive control.

Part 3: Comparative Analysis - In Vitro vs. In Vivo

The true value of this dual approach lies in comparing the data to build a comprehensive profile of the compound.

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, isolated cellular or molecular system.Complex, integrated physiological system.
Throughput High-throughput, rapid screening of many compounds and concentrations.Low-throughput, time-consuming, and resource-intensive.
Objective Elucidate mechanism of action, direct cellular effects, cytotoxicity.Determine systemic efficacy, safety, pharmacokinetics (ADME), and bioavailability.
Data for C13H11NO Showed direct inhibition of inflammatory mediators (NO, TNF-α) in macrophages, suggesting NF-κB pathway involvement. Established a favorable therapeutic index (CC50 >> IC50).Confirmed systemic anti-inflammatory activity in a live animal model. Demonstrated a clear dose-response relationship. Provided data on efficacy relative to a known drug.
Limitations Lacks physiological complexity; cannot predict bioavailability, metabolism, or off-target systemic effects.Mechanistic insights can be difficult to deconvolve; ethical considerations and higher costs.
Synergy In vitro results justified the selection of an inflammatory model and provided a dose range for the in vivo study.In vivo results validated the physiological relevance of the cellular effects observed in vitro.

Conclusion

The evaluation of "this compound" serves as a compelling case study for the indispensable partnership between in vitro and in vivo research. The initial in vitro assays on RAW 264.7 macrophages would efficiently establish its anti-inflammatory potential and point towards a specific mechanism, such as the inhibition of the NF-κB pathway. These findings, however, exist in a biological vacuum. The subsequent progression to an in vivo model, like the carrageenan-induced paw edema assay, is the critical step to confirm that this cellular activity translates into a meaningful physiological effect in a whole organism. This integrated approach ensures that resources are directed toward compounds with a higher probability of preclinical success, providing a robust data package for further development.

References

A Researcher's Guide to the Structure-Activity Relationship of 2-Phenyl-1-(pyridin-2-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged structures" offer a versatile and effective scaffold for interacting with a multitude of biological targets. The 2-Phenyl-1-(pyridin-2-yl)ethanone core is one such scaffold. Its elegant simplicity, combining an aromatic phenyl ring and a heteroaromatic pyridine ring linked by a flexible ethanone bridge, provides a rich canvas for synthetic modification.[1] This guide delves into the critical structure-activity relationships (SAR) of its analogs, offering a comparative analysis of their performance, primarily focusing on their anticancer and antiviral activities where the most significant research has been concentrated.[2][3][4] Understanding the causality behind how subtle structural changes impact biological function is paramount for researchers, scientists, and drug development professionals aiming to design the next generation of targeted therapeutics.

Core Scaffold Analysis: Phenyl, Pyridine, and the Ethoxy Bridge

The parent compound, this compound, possesses inherent chemical characteristics that make it a compelling starting point for drug discovery.[1] The pyridine ring can act as a hydrogen bond acceptor, while the phenyl ring provides a platform for hydrophobic interactions. The central ketone group is a reactive site for further chemical transformations and can also participate in hydrogen bonding.[1] The biological significance of this scaffold is highlighted by studies on its derivatives, which have shown inhibitory activity against various enzymes, including critical cell-cycle kinases like CDK2 and CDK9.[1][2]

Structure-Activity Relationship (SAR) Analysis: A Comparative Exploration

The therapeutic potential of the this compound scaffold is unlocked through systematic structural modification. The following sections dissect the impact of substitutions on different parts of the molecule, drawing from studies on this core and closely related structures to establish guiding principles for analog design.

Modifications on the Phenyl Ring

The phenyl ring is a frequent target for substitution to modulate lipophilicity, electronic properties, and steric bulk, all of which can profoundly influence target binding and cellular uptake.

  • Lipophilic and Electron-Withdrawing Groups: In related heterocyclic systems like chalcones, the introduction of lipophilic, electron-withdrawing groups such as dichloro-substituents on the phenyl ring has been shown to be highly effective. This modification significantly enhances activity against targets like Mycobacterium tuberculosis and is a common strategy in anticancer drug design to improve membrane permeability and target engagement.[5]

  • Bulky Aromatic Systems: Replacing the phenyl ring with larger, lipophilic aromatic systems like pyrene or biphenyl has also proven to be a potent strategy for increasing biological activity.[5] This suggests that the target's binding pocket can accommodate larger hydrophobic moieties, which can lead to stronger van der Waals interactions.

Modifications on the Pyridine Ring

The nitrogen atom in the pyridine ring is a key interaction point, and its position and electronic environment are critical.

  • Positional Isomerism: While the topic focuses on the pyridin-2-yl isomer, analogs with pyridin-3-yl and pyridin-4-yl linkers are also synthesized.[6] The position of the nitrogen atom dictates the vector and strength of potential hydrogen bonds, which can dramatically alter binding affinity for a target enzyme.

  • Heterocyclic Replacements: A powerful strategy in medicinal chemistry involves replacing entire ring systems. For example, studies on benzo[7][8][9]triazin-7-ones demonstrated that replacing 1,3-diphenyl substituents with 1,3-di(pyrid-2-yl) groups led to a significant increase in cytotoxicity against most cancer cell lines.[3] This highlights the favorable interactions conferred by the pyridine nitrogen in the active site.

Modifications of the Ethanone Linker and Core Structure

The ethanone linker, while seemingly simple, plays a crucial role in the molecule's overall conformation and reactivity.

  • Reduction of the Ketone: The ketone can be readily reduced to the corresponding secondary alcohol, 2-phenyl-1-(pyridin-2-yl)ethanol.[1] This changes the geometry and electronic nature of the linker, replacing a planar carbonyl with a tetrahedral alcohol. This modification can shift the molecule from a kinase inhibitor to another class of agent by altering its hydrogen bonding capacity from an acceptor to a donor.

  • Cyclization into More Complex Heterocycles: The this compound scaffold is a key building block for more complex systems. For example, it serves as a precursor for thiazolidinone derivatives. A structure-activity relationship study on these more complex analogs identified a lead compound with nanomolar potency against osteosarcoma cells, demonstrating the value of using the core scaffold as a starting point for further elaboration.[10]

Comparative Performance Analysis: Anticancer and Anti-HIV-1 Activity

To provide a clear perspective on the impact of these structural modifications, the following table summarizes quantitative data from key studies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for a compound's potency.[7][8]

Compound/Analog Class Target/Cell Line Activity Metric Potency Key Structural Feature Reference
(R)-8i (Thiazolidinone analog) MNNG/HOS (Osteosarcoma)IC5021.9 nMWater-soluble thiazolidinone ring derived from the core scaffold.[10]
PPY-based Iron Chelators HIV-1 Subtype B infected cellsInhibitionSignificantPhenyl-1-pyridin-2yl-ethanone core acts as an iron chelator.[2]
1g2a (2-phenylacrylonitrile) HCT116 (Colon Cancer)IC505.9 nMCyano group on the linker, related to stilbene scaffold.[11]
1g2a (2-phenylacrylonitrile) BEL-7402 (Liver Cancer)IC507.8 nMCyano group on the linker, related to stilbene scaffold.[11]
Pyrid-2-yl Benzo[7][8][9]triazin-7-one Various Cancer Cell LinesCytotoxicityIncreased vs. PhenylReplacement of phenyl with pyrid-2-yl.[3]

This table is a synthesis of data from multiple sources to illustrate SAR principles. Direct comparison between different assay types should be made with caution.

Mechanistic Insights: From Target Inhibition to Cellular Response

The biological activity of these analogs is not merely a matter of potency; it is rooted in their ability to modulate specific cellular pathways.

Inhibition of HIV-1 Transcription

Analogs of this compound have been identified as novel iron chelators. This chelation activity is central to their anti-HIV mechanism. By reducing intracellular iron levels, these compounds inhibit the activity of cyclin-dependent kinases CDK2 and CDK9. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which is hijacked by the HIV-1 Tat protein to activate viral gene transcription. The inhibition of these kinases, coupled with an upregulation of IκB-α (an inhibitor of the pro-inflammatory NF-κB pathway), effectively suppresses HIV-1 replication.[2]

HIV_Inhibition_Pathway Analog PPY-based Iron Chelator Iron Intracellular Iron Analog->Iron Chelates IkBa IκB-α Expression Analog->IkBa Upregulates CDK2 CDK2 Activity Iron->CDK2 Required for CDK9 CDK9 Activity CDK2->CDK9 Activates HIV_Transcription HIV-1 Transcription CDK9->HIV_Transcription Promotes NFkB NF-κB Activity NFkB->HIV_Transcription Promotes IkBa->NFkB

Caption: Mechanism of HIV-1 inhibition by PPY-based iron chelators.

Anticancer Mechanism via Tubulin Polymerization Inhibition

In the context of cancer, related structures like 2-phenylacrylonitriles (which share structural similarity) act as potent tubulin inhibitors.[11] They bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule dynamics is catastrophic for rapidly dividing cells, as it prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell is unable to proceed through mitosis and is ultimately arrested in the G2/M phase of the cell cycle, leading to the activation of apoptotic cell death pathways.[11]

Experimental Corner: Validated Protocols for Activity Assessment

The objective comparison of compound performance relies on robust and reproducible experimental data. The evaluation of cytotoxic (anti-cancer) potential is a critical step in drug discovery.[8] The MTT assay is a widely adopted colorimetric method for assessing cell viability, which is a key indicator of a compound's cytotoxic effect.[7][9]

Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps to determine the IC50 value of a novel this compound analog.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance.[13]

Materials:

  • 96-well flat-bottomed cell culture plates

  • Test compound (analog) stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the chosen cell line

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization buffer (e.g., Dimethyl Sulfoxide - DMSO or 10% SDS in 0.01 M HCl)

  • Selected cancer cell line (e.g., HCT116, MCF-7)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12][14]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical concentration range might be 0.1 µM to 100 µM.[12]

    • Include necessary controls:

      • No-Treatment Control: Cells in medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.[12]

      • Medium Blank: Wells with medium only (no cells) to measure background absorbance.

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[7]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7][9]

    • Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[14] The incubation time may need optimization depending on the cell line.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[9][15]

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).[7]

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Compound Analogs & Controls incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add Solubilization Buffer (DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End: Determine Compound Potency analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a validated starting point for the development of potent bioactive molecules. The structure-activity relationship data clearly indicates that therapeutic efficacy can be significantly enhanced by strategic substitutions on both the phenyl and pyridine rings, as well as by using the core as a template for more complex heterocyclic systems. Future research should focus on synthesizing focused libraries of analogs with systematic variations to build more detailed quantitative structure-activity relationship (QSAR) models. Probing the effects of substitutions on antitubercular and other enzyme inhibitory activities is also a promising avenue.[16][17] By combining rational design with robust biological evaluation, the full therapeutic potential of this versatile scaffold can be realized.

References

A Senior Application Scientist's Guide to the Characterization of 2-Phenyl-1-(pyridin-2-yl)ethanone and its Isomeric/Structural Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a foundational pillar of discovery. This guide provides an in-depth technical comparison of the characterization data for 2-Phenyl-1-(pyridin-2-yl)ethanone, a versatile building block in medicinal chemistry. We will explore its analytical data alongside two key comparators: its positional isomer, 2-Phenyl-1-(pyridin-4-yl)ethanone, and the structurally related aromatic ketone, 2-Benzoylpyridine. This comparative approach, supported by detailed experimental protocols, aims to provide a comprehensive framework for the unambiguous identification and quality assessment of these important chemical scaffolds.

Introduction to the Analyzed Compounds

This compound and its analogs are of significant interest due to their presence in a variety of biologically active molecules. The arrangement of the phenyl, ketone, and pyridine functionalities provides a unique three-dimensional structure that can interact with various biological targets. Accurate and thorough characterization is therefore paramount to ensure the integrity of downstream applications.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound Structure of this compoundC₁₃H₁₁NO197.23[1]
2-Phenyl-1-(pyridin-4-yl)ethanone Structure of 2-Phenyl-1-(pyridin-4-yl)ethanoneC₁₃H₁₁NO197.24[2]
2-Benzoylpyridine Structure of 2-BenzoylpyridineC₁₂H₉NO183.21[3]

Comparative Spectroscopic Analysis

The following sections detail the expected and reported spectroscopic data for the target compound and its alternatives. The causality behind the selection of these techniques lies in their complementary nature: NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation pattern, and infrared spectroscopy identifies key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular connectivity.

¹H NMR Spectroscopy Data Comparison

CompoundAromatic Protons (ppm)Methylene Protons (-CH₂-) (ppm)
This compound Expected in the range of 7.0-8.7Expected as a singlet around 4.3-4.5
2-Phenyl-1-(pyridin-4-yl)ethanone 8.75 (d, 2H), 7.80 (d, 2H), 7.25-7.40 (m, 5H)4.30 (s, 2H)
2-Benzoylpyridine 7.30-8.80 (m, 9H)N/A

¹³C NMR Spectroscopy Data Comparison

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic/Heteroaromatic Carbons (ppm)Methylene Carbon (-CH₂-) (ppm)
This compound Expected ~198-202Expected ~120-155Expected ~45-50
2-Phenyl-1-(pyridin-4-yl)ethanone 198.5151.0, 143.2, 135.8, 129.5, 129.0, 127.4, 122.045.2[2]
2-Benzoylpyridine 194.3153.2, 148.9, 137.3, 136.8, 133.5, 129.9, 128.6, 125.8N/A
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound 197 (or 198 for [M+H]⁺)[4]Expected: 120 (C₇H₅NO)⁺, 91 (C₇H₇)⁺, 78 (C₅H₄N)⁺
2-Phenyl-1-(pyridin-4-yl)ethanone 197168, 140, 115, 91, 77[2]
2-Benzoylpyridine 183155, 105, 77
Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The carbonyl (C=O) stretch is a particularly strong and diagnostic absorption for these ketones.

Infrared Spectroscopy Data Comparison

CompoundCarbonyl (C=O) Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)
This compound Expected ~1690-1710Expected ~1450-1600Expected ~3000-3100
2-Phenyl-1-(pyridin-4-yl)ethanone ~1695~1590, 1495~3030
2-Benzoylpyridine ~1665~1580, 1450~3060

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be self-validating systems, ensuring robust and reproducible data.

Synthesis of this compound

A reliable synthesis is the first step in obtaining a pure sample for characterization.

Synthesis_Workflow reagents 2-Bromopyridine + Ethyl Phenylacetate + NaH in THF reaction Nucleophilic Acyl Substitution reagents->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product This compound purification->product

Synthesis workflow for this compound.

Step-by-Step Protocol:

  • To a stirred solution of ethyl phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2-bromopyridine (1.2 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

NMR Sample Preparation and Acquisition

NMR_Workflow sample_prep Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ with TMS instrument_setup Place in NMR spectrometer, lock, and shim sample_prep->instrument_setup acquisition Acquire ¹H and ¹³C spectra instrument_setup->acquisition processing Fourier transform, phase correction, and baseline correction acquisition->processing analysis Integrate peaks and assign chemical shifts processing->analysis

General workflow for NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase and baseline corrections to obtain the final spectra.

Mass Spectrometry Analysis

MS_Workflow sample_intro Introduce sample via direct infusion or GC/LC ionization Electron Ionization (EI) or Electrospray Ionization (ESI) sample_intro->ionization mass_analysis Separate ions by m/z ratio in a mass analyzer ionization->mass_analysis detection Detect ions and generate mass spectrum mass_analysis->detection

General workflow for mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

  • Method Parameters (for ESI-MS):

    • Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive ion mode is typically used for these nitrogen-containing compounds.

    • Capillary Voltage: Set to approximately 3.5-4.5 kV.

    • Drying Gas: Use nitrogen at a flow rate of 5-10 L/min and a temperature of 300-350 °C.

    • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

Infrared Spectroscopy Analysis

Step-by-Step Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Collection: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The rigorous characterization of this compound and its analogs is essential for its effective use in research and development. This guide has provided a comparative analysis of its key spectroscopic data alongside relevant alternatives, underpinned by robust experimental protocols. By employing a multi-technique approach (NMR, MS, and IR), researchers can confidently confirm the identity, purity, and structural integrity of these valuable chemical building blocks, thereby ensuring the reliability and reproducibility of their scientific endeavors. The presented workflows and data serve as a practical resource for scientists engaged in the synthesis and application of pyridine-containing compounds.

References

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2-Phenyl-1-(pyridin-2-yl)ethanone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency. These "privileged structures" possess the inherent ability to bind to multiple biological targets, making them fertile ground for drug discovery. The 2-Phenyl-1-(pyridin-2-yl)ethanone core is one such scaffold. Its constituent phenyl and pyridine rings offer a rich electronic and structural environment, ripe for modification, while the ketone linker provides a key hydrogen bond acceptor.[1] This versatility is its greatest strength and, for the incautious researcher, its most profound weakness.

This guide provides an in-depth, experience-driven comparison of how to approach and assess the cross-reactivity of this compound and its analogs. We will move beyond mere protocol recitation to explain the scientific rationale behind each step, empowering researchers to design self-validating experiments that generate trustworthy and actionable data.

Pillar 1: Deconstructing the Pharmacological Potential and Known Cross-Reactivity Profile

The core structure of this compound is a versatile building block for synthesizing a variety of more complex molecules.[1] Its known biological activities are primarily documented through the study of its derivatives, which provide crucial clues about the scaffold's inherent interaction profile.

A key study revealed that certain phenyl-1-pyridin-2yl-ethanone-based derivatives function as iron chelators .[2] This activity leads to a cascade of downstream effects, most notably the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). The inhibition of these kinases ultimately suppresses HIV-1 transcription by modulating the positive transcription elongation factor b (P-TEFb) complex and upregulating IκB-α, which sequesters NF-κB in the cytoplasm.[2] This finding is paramount, as it establishes a clear mechanistic link between the compound scaffold and a fundamental cellular process (iron homeostasis) that can impact multiple signaling pathways.

Furthermore, other derivatives based on the related 2-phenylpyridine and pyridazinone structures have been investigated for a range of activities, including PIM-1 kinase inhibition and anti-inflammatory effects.[3][4][5] This underscores the scaffold's potential to interact with the ATP-binding pockets of various kinases.

The core challenge, therefore, is to distinguish a desired on-target effect from these potential, scaffold-driven off-target activities. An inhibitor developed for PIM-1 kinase might inadvertently show efficacy in an HIV-1 assay, not through direct PIM-1 inhibition, but through the parent scaffold's inherent iron-chelating properties.

Pillar 2: A Strategic Framework for Cross-Reactivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a logical, tiered workflow. The goal is to efficiently triage compounds and gain a comprehensive understanding of their specificity.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Specificity Profiling cluster_2 Phase 3: Mechanistic Deep Dive A Biochemical Assay (e.g., Kinase IC50) B Cell-Based Assay (Target-Specific Readout) A->B Confirm Cellular Activity C Broad Kinase Panel (e.g., 48-Kinase Panel) B->C Broaden Scope D GPCR Panel (e.g., β-Arrestin Screen) B->D E Known Scaffold Liabilities (e.g., Iron Chelation Assay) B->E G Counter-Screening (e.g., NF-κB Reporter Assay) C->G Investigate Hits H Phenotypic Screening (Assess Overall Cellular Impact) C->H E->G F Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) G->F Validate On-Target Effect

Caption: A tiered workflow for assessing compound cross-reactivity.

Pillar 3: Comparative Performance & Data Interpretation

To illustrate the importance of this workflow, let's consider hypothetical data for a derivative, "Compound X," designed as a PIM-1 kinase inhibitor.

Comparative Kinase Selectivity Profile

The first step beyond confirming primary target activity is to screen against a broad panel of related enzymes. Given the scaffold's known interaction with CDKs, a kinase panel is the most logical starting point.

Target KinaseClass% Inhibition @ 1 µM Compound XIC50 (nM)Rationale for Inclusion
PIM-1 CAMK 98% 50 Primary Target
PIM-2CAMK85%250Closely related isoform
PIM-3CAMK70%800Closely related isoform
CDK2/CycA CMGC 92% 95 Known scaffold liability [2]
CDK9/CycT1 CMGC 95% 70 Known scaffold liability [2]
MAPK1 (ERK2)CMGC15%>10,000Representative kinase, different group
GSK3βCMGC22%>10,000Representative kinase, different group
SRCTK5%>10,000Representative tyrosine kinase

Interpretation: The data immediately reveals that Compound X is not a selective PIM-1 inhibitor. It is equipotent against CDK2 and CDK9. This is a classic example of scaffold-driven cross-reactivity. The lack of activity against MAPK1, GSK3β, and SRC suggests the compound is not a pan-kinase inhibitor but has specific promiscuity within the PIM and CDK families. This result necessitates a counter-screen to determine which activity is responsible for the desired cellular phenotype.

GPCR and Ion Channel Cross-Reactivity

Privileged scaffolds can often interact with unrelated target classes like G-Protein Coupled Receptors (GPCRs). A standard antagonist screen is a prudent investment.

TargetAssay Type% Inhibition @ 10 µM Compound XInterpretation
Dopamine D2β-Arrestin Recruitment< 5%No significant activity
Adrenergic α2Aβ-Arrestin Recruitment< 10%No significant activity
Serotonin 5-HT2Bβ-Arrestin Recruitment8%No significant activity
hERGIon Channel (Patch Clamp)12%Low risk of cardiac liability

Interpretation: The lack of significant activity in a broad GPCR panel provides confidence that the compound's cellular effects are likely driven by kinase inhibition rather than off-target GPCR modulation.

Pillar 4: Self-Validating Experimental Protocols

The trustworthiness of cross-reactivity data hinges on robust, well-controlled experimental design. Below are detailed protocols for key assays.

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol determines the direct inhibitory effect of a compound on purified kinase activity. The principle lies in quantifying the transfer of a radioactive phosphate (³²P) from ATP to a specific substrate peptide.[6]

Causality Behind Choices:

  • Radiometric Format: Highly sensitive and considered a gold standard, less prone to compound interference (e.g., fluorescence quenching) than other methods.

  • Low ATP Concentration (Km): Using ATP at or near its Michaelis-Menten constant (Km) for the kinase ensures that the inhibitor competes effectively, providing a more accurate IC50 value.

  • Separation Method: Separation of the radiolabeled substrate from the unused [γ-³²P]ATP is critical for an accurate signal.[6]

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., 50 mM HEPES, pH 7.5), divalent cations (10 mM MgCl₂), an activator (e.g., 1 mM DTT), and BSA to prevent non-specific binding.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of "this compound" or its derivative in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup: In a 96-well plate, add in order:

    • 5 µL of diluted compound.

    • 10 µL of a master mix containing the kinase and its specific substrate peptide in reaction buffer.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add 10 µL of [γ-³²P]ATP solution (at Km concentration) to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C. The time should be within the linear range of the enzyme's activity.

  • Terminate Reaction: Stop the reaction by adding 25 µL of 3% phosphoric acid.

  • Capture and Wash: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter. Wash the wells multiple times with 0.75% phosphoric acid to remove unbound [γ-³²P]ATP.

  • Quantification: Dry the plate, add scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Reaction Components cluster_1 Competitive Inhibition cluster_2 Assay Readout Kinase Kinase ActiveSite ATP Binding Site Substrate Substrate PhosphoSubstrate Phosphorylated Substrate (³²P) Substrate->PhosphoSubstrate Phosphorylated ATP [γ-³²P]ATP ATP->ActiveSite Binds Inhibitor Inhibitor (Compound X) Inhibitor->ActiveSite Competes Filter Filter Capture PhosphoSubstrate->Filter ADP ADP Scintillation Scintillation Counting Filter->Scintillation Measure Signal

Caption: Principle of a competitive radiometric kinase assay.

Protocol 2: Cell-Based Counter-Screen (NF-κB Reporter Assay)

This assay validates whether the compound's cellular activity is due to the known scaffold liability of iron chelation, which impacts the NF-κB pathway.[2]

Causality Behind Choices:

  • Reporter Gene: A luciferase or fluorescent protein under the control of an NF-κB response element provides a highly sensitive and quantifiable readout of pathway activity.

  • Cell Line: Using a stable cell line (e.g., HEK293-NF-κB-Luc) ensures reproducibility.

  • Positive Control: TNF-α is a potent and well-characterized activator of the NF-κB pathway, providing a robust positive control.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter into a 96-well white, clear-bottom plate at a density of 20,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with the serially diluted test compound for 1 hour prior to stimulation. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control for inhibition.

  • Pathway Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated (negative) control.

  • Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading:

    • Remove the culture medium.

    • Add a commercial luciferase assay reagent (e.g., Bright-Glo™) that lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the signal to the TNF-α stimulated control (100% activity) and unstimulated control (0% activity). Calculate the IC50 value for the inhibition of NF-κB activation.

Interpretation: If Compound X inhibits NF-κB activation in this assay with a potency similar to its CDK9 inhibition, it strongly suggests its cellular mechanism is, at least in part, driven by the iron chelation effect on the P-TEFb complex, rather than selective PIM-1 inhibition.

Conclusion: From Ambiguity to Actionable Insight

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns, but its inherent potential for cross-reactivity demands a rigorous and scientifically sound evaluation strategy. Simply identifying a "hit" in a primary screen is insufficient. As demonstrated, a compound's activity can be driven by mechanisms entirely unrelated to its intended target.

By employing a tiered screening approach, utilizing robust and well-controlled assay protocols, and critically comparing data across different target classes, researchers can successfully navigate the complexities of this privileged scaffold. This methodical process transforms ambiguous initial findings into a clear, actionable understanding of a compound's true mechanism of action and specificity profile, paving the way for the development of safer and more effective therapeutics.

References

A Comparative Guide to the Performance of 2-Phenyl-1-(pyridin-2-yl)ethanone in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Phenyl-1-(pyridin-2-yl)ethanone is a pivotal ketone moiety, serving as a versatile building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and materials science. The selection of an appropriate solvent system is a critical, yet often underestimated, parameter that profoundly influences reaction kinetics, product yield, purity, and overall process efficiency. This guide provides a comprehensive analysis of the performance of this compound and its close analogs in different solvent environments. We will delve into its solubility profile, the impact of solvents on its reactivity in key synthetic transformations, and explore the performance of greener, alternative solvent systems. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and analytical methods involving this important chemical entity.

Physicochemical Characteristics and Solubility Profile

Understanding the fundamental properties of this compound is the first step in rational solvent selection. Its structure, featuring a polar pyridinyl group and a ketone carbonyl, juxtaposed with a nonpolar phenyl ring, results in a moderate polarity.

Key Properties:

  • Molecular Formula: C₁₃H₁₁NO[1]

  • Molecular Weight: 197.23 g/mol

  • Appearance: Typically a solid at room temperature.

  • Structural Features: The molecule possesses a hydrogen bond acceptor (the pyridinyl nitrogen) and a polar carbonyl group, but lacks a hydrogen bond donor. This makes it a polar aprotic compound.

Principles of Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its polar nature suggests good solubility in polar solvents, while the presence of the phenyl ring allows for some solubility in less polar, aromatic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the pyridinyl nitrogen, leading to favorable solvation.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents solvate the molecule through dipole-dipole interactions, which are generally effective.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the molecule's overall polarity, though toluene may be more effective than alkanes due to potential π-π stacking interactions with the phenyl and pyridinyl rings.

Qualitative Solubility Data

While quantitative solubility data is scarce in the literature, a qualitative assessment based on its structure and general chemical principles is summarized below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Highly SolubleHydrogen bonding with the pyridinyl nitrogen and dipole-dipole interactions.
Polar Aprotic Acetonitrile, Acetone, THFSolubleStrong dipole-dipole interactions.
Polar Aprotic (High BP) DMF, DMSOHighly SolubleVery strong dipoles provide excellent solvation.
Nonpolar Aromatic Toluene, BenzeneSlightly Solubleπ-π interactions can aid solvation, but the molecule's polarity is a limiting factor.
Nonpolar Aliphatic Hexane, CyclohexaneInsoluble to Sparingly SolubleInsufficient intermolecular forces to overcome the solute-solute interactions.
Halogenated Dichloromethane (DCM), ChloroformSolubleModerate polarity allows for effective solvation.
Experimental Protocol for Quantitative Solubility Determination

To ensure trustworthiness and reproducibility, we present a standardized gravimetric method for determining the precise solubility of this compound, adapted from established methodologies.[2][3]

Objective: To determine the equilibrium solubility of the target compound in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a thermostated shaker bath is recommended.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to ensure a clear supernatant.

  • Sampling: Carefully extract a precise volume of the clear, saturated supernatant using a calibrated pipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

  • Quantification: Weigh the vial containing the dry residue. The mass of the dissolved solid can be calculated by difference.

  • Calculation: Express solubility in desired units (e.g., g/L or mol/L).

Impact of Solvent Systems on Chemical Reactivity

The solvent does more than just dissolve reactants; it is an active participant in the reaction, capable of influencing transition states, stabilizing intermediates, and altering catalyst activity.

Case Study: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

A pertinent example from the literature demonstrates the profound effect of solvent choice on a reaction's yield and stereoselectivity. A patented process describes the asymmetric hydrogenation of the closely related substrate, phenyl(pyridin-2-yl)methanone, to produce its corresponding chiral alcohol.[4] This reaction is a cornerstone for synthesizing chiral intermediates for pharmaceuticals.

SolventBaseYield (%)Purity (%)Enantiomeric Excess (ee %)
MethanolLithium tert-butoxide93%98%94%
MethanolLithium tert-butoxide95%98%95%
MethanolPotassium tert-butoxide84%96%94%
Isopropanol Lithium tert-butoxide 95% 97% 99%

Data extracted from a study on the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone.[4]

Analysis and Mechanistic Insights:

  • Superior Enantioselectivity in Isopropanol: The data clearly shows that while yields are comparable between methanol and isopropanol, the enantiomeric excess (ee) sees a significant improvement in isopropanol, reaching an excellent 99%.[4]

  • Causality: This difference can be attributed to several factors. The bulkier isopropanol may interact differently with the chiral catalyst-substrate complex compared to methanol. This steric influence can enhance the facial selectivity of the hydride attack on the prochiral ketone, leading to a higher preference for one enantiomer. Furthermore, the difference in solvent viscosity and polarity can affect the conformational dynamics of the catalytic complex, thereby fine-tuning its stereodifferentiating ability.

Experimental Workflow: Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for the aforementioned reaction, highlighting the critical role of the solvent as the reaction medium.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Reactant: Phenyl(pyridin-2-yl)methanone P2 Chiral Ir/L* Catalyst P3 Solvent: Methanol or Isopropanol P4 Base: KOtBu or LiOtBu R1 Charge Autoclave P4->R1 Add reactants R2 Pressurize with H₂ (3.0 - 5.0 MPa) R1->R2 R3 Heat to 40-80 °C (8-12 hours) R2->R3 W1 Concentrate under reduced pressure R3->W1 Reaction complete W2 Aqueous Quench W1->W2 W3 Extract with Ethyl Acetate W2->W3 W4 Dry & Evaporate Solvent W3->W4 A1 Determine Yield & Purity (NMR, GC-MS) W4->A1 Purified Product A2 Determine Enantiomeric Excess (Chiral HPLC)

Caption: Workflow for solvent comparison in asymmetric hydrogenation.

Green and Alternative Solvent Systems

The principles of green chemistry encourage the minimization or elimination of hazardous solvents. For reactions involving this compound and its derivatives, several greener alternatives are viable.

Solvent-Free Conditions

For certain reactions, such as condensations or multicomponent reactions, it is possible to proceed without any solvent.[5][6] Reactants are mixed directly, often with gentle heating or grinding, to initiate the reaction.

  • Advantages: Eliminates solvent waste, reduces purification steps (as there is no solvent to remove), can lead to higher reaction rates due to high reactant concentration, and lowers process costs.

  • Applicability: Best suited for reactions where at least one reactant is a liquid or has a low melting point, or for solid-state grinding reactions. For example, an Aldol condensation between 2-acetylpyridine (a close analog) and a suitable aldehyde has been successfully performed under solventless conditions.[6]

Aqueous Media

Water is the ultimate green solvent—it is non-toxic, non-flammable, and inexpensive. While organic molecules like this compound often have low water solubility, this can sometimes be overcome.

  • Advantages: Significant environmental and safety benefits. The hydrophobic effect can sometimes accelerate reaction rates by forcing organic reactants together.

  • Strategies: The use of co-solvents like ethanol can improve solubility while maintaining a largely aqueous medium.[7] Phase-transfer catalysts can also be employed to bring reactants together at the organic-aqueous interface.

The following diagram illustrates the logical decision-making process when selecting a solvent system, balancing traditional performance with green chemistry principles.

G Start Start: Select Solvent System for this compound Solubility Are reactants soluble? Start->Solubility Polar Use Polar Solvent (e.g., Methanol, Acetonitrile) Solubility->Polar Yes Nonpolar Consider Nonpolar Solvent or Phase-Transfer Catalyst Solubility->Nonpolar No ReactionType What is the reaction type? Hydrogenation Asymmetric Hydrogenation: Consider Protic Solvents (Isopropanol > Methanol for ee%) ReactionType->Hydrogenation Hydrogenation SN2 Sₙ2 / Nucleophilic Attack: Use Polar Aprotic Solvent (DMF, Acetonitrile) ReactionType->SN2 Nucleophilic Sub. Polar->ReactionType Nonpolar->ReactionType Green Can Green Alternatives Be Used? SolventFree Solvent-Free Reaction (Condensation, MCR) Green->SolventFree Yes (if applicable) Aqueous Aqueous Media (with co-solvent if needed) Green->Aqueous Yes (if applicable) End Optimized System Green->End No SolventFree->End Aqueous->End Hydrogenation->Green SN2->Green

Caption: Decision matrix for solvent selection.

Conclusion

The choice of solvent is a powerful tool for optimizing chemical processes involving this compound. For reactions like asymmetric hydrogenation, polar protic solvents are effective, with isopropanol offering superior enantioselectivity over methanol for closely related substrates.[4] For general purposes and reactions favoring polar transition states, polar aprotic solvents like acetonitrile and THF are excellent choices. Furthermore, researchers should strongly consider green alternatives such as solvent-free reactions or aqueous systems, which not only reduce environmental impact but can also offer unexpected benefits in reaction rate and efficiency.[5][6] A thoughtful, data-driven approach to solvent selection is paramount to achieving successful, reproducible, and sustainable chemical synthesis.

References

Computational modeling of "2-Phenyl-1-(pyridin-2-yl)ethanone" interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Computational Modeling of 2-Phenyl-1-(pyridin-2-yl)ethanone Interactions

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. This compound (PPY) represents one such versatile scaffold. Its chemical architecture, featuring a phenyl ring, a pyridine ring, and a ketone functional group, provides a rich tapestry of potential non-covalent interactions. The aromatic rings are capable of engaging in crucial π-π stacking interactions, while the ketone's carbonyl oxygen can act as a hydrogen bond acceptor[1]. These features make the PPY core an attractive starting point for designing novel therapeutics.

Recent research has illuminated the potential of PPY-based compounds, demonstrating their ability to inhibit HIV-1 transcription by chelating iron and subsequently modulating the activity of Cyclin-Dependent Kinase 2 (CDK2) and CDK9[2]. This finding provides a compelling, tangible biological context for exploring the molecular interactions of PPY.

This guide, written from the perspective of a senior application scientist, eschews a rigid template. Instead, it offers a dynamic, in-depth comparison of computational modeling strategies tailored to understanding and predicting the interactions of PPY and its analogs. We will delve into the causality behind methodological choices, providing not just steps, but a validated framework for generating reliable, actionable in silico data for researchers in drug development.

Part 1: The Strategic Imperative for Computational Modeling

Before embarking on costly and time-consuming synthesis and in vitro screening, computational modeling provides an indispensable toolkit for hypothesis generation, lead optimization, and mechanistic elucidation. For a scaffold like PPY, these methods allow us to rapidly explore its potential to interact with a given protein target, predict the specific binding modes, and estimate the strength of these interactions. This process de-risks subsequent experimental work and accelerates the entire discovery pipeline.

The core computational workflow can be visualized as a multi-stage funnel, progressively refining our understanding from broad possibilities to specific, stable interactions.

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Initial Screening & Pose Prediction cluster_2 Phase 3: Stability & Dynamic Validation cluster_3 Phase 4: Analysis & Interpretation Tgt_Select Target Identification (e.g., CDK2 from literature) PDB_Get Retrieve 3D Structure (e.g., Protein Data Bank) Tgt_Select->PDB_Get Lig_Prep Ligand Preparation (Generate 3D conformer of PPY) Tgt_Select->Lig_Prep Prot_Prep Protein Preparation (Add H, remove water, etc.) PDB_Get->Prot_Prep Docking Molecular Docking (Predict binding pose & score) Prot_Prep->Docking Lig_Prep->Docking MD_Sim Molecular Dynamics (MD) (Simulate complex stability) Docking->MD_Sim Analysis Analyze Trajectories (RMSD, Interactions) MD_Sim->Analysis Free_Energy Binding Free Energy (MM/PBSA, MM/GBSA) Analysis->Free_Energy

Caption: A generalized computational drug discovery workflow.

Part 2: A Comparative Modeling Workflow for PPY against CDK2

Leveraging the established link between PPY-based compounds and CDK2 modulation[2], we will use CDK2 as our primary target to compare and validate computational approaches.

Target and Ligand Preparation: The Foundation of Accuracy

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of your results.

Experimental Protocol 1: Protein Target Preparation

  • Selection: Choose a high-resolution crystal structure of human CDK2 from the Protein Data Bank (PDB). A structure co-crystallized with a ligand is preferable as it confirms the accessibility of the binding site. For this example, we select PDB ID: 1FIN.

  • Import & Cleaning: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, or the open-source PyMOL). Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. This ensures the docking algorithm evaluates only the interaction between our compound and the protein.

  • Protonation & Optimization: Add hydrogen atoms, as they are typically absent in PDB files. Assign correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is critical for accurately modeling electrostatic and hydrogen bond interactions.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries present in the static crystal structure, resulting in a more realistic, low-energy conformation. The backbone atoms are typically constrained to preserve the overall fold.

Experimental Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound. Use a program to convert this into a 3D structure.

  • Ionization State: Determine the likely ionization state at pH 7.4. For PPY, the pyridine nitrogen may be protonated.

  • Conformer Generation: Generate a set of low-energy 3D conformers. Ligands are not static; they are flexible. Exploring multiple conformers increases the chance of finding the one that best fits the protein's binding site.

  • Energy Minimization: Perform energy minimization on all conformers to ensure they represent valid, low-energy shapes.

Method Comparison 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity, typically as a "docking score". Different software uses different algorithms and scoring functions, which can lead to varied results[3][4]. Therefore, comparing results from multiple programs or validating against a known binder is a sound scientific practice.

Experimental Protocol 3: Molecular Docking of PPY into CDK2

  • Grid Generation: Define the binding site on the protein. This is typically done by creating a bounding box (the "grid") around the active site identified from the co-crystallized ligand in the original PDB file.

  • Ligand Docking: Using docking software (e.g., AutoDock Vina), dock the prepared 3D structure of PPY into the defined grid. It is crucial to allow for ligand flexibility.

  • Pose Analysis: The software will generate several possible binding poses, each with a corresponding score. Analyze the top-scoring poses visually. Examine the non-covalent interactions (H-bonds, π-π stacking, hydrophobic contacts) between PPY and the key amino acid residues in the CDK2 active site.

  • Comparative Docking: As a control, dock a known, potent CDK2 inhibitor (e.g., Roscovitine) using the identical protocol. This provides a benchmark for the docking score and allows for a direct comparison of binding modes.

Table 1: Comparative Docking Performance (Hypothetical Data)

CompoundDocking Score (kcal/mol)Key Interacting CDK2 ResiduesPredicted Interactions
PPY -7.2Leu83, Gln131, Asp86H-bond with Gln131 (ketone), π-π stacking with Phe80 (pyridine ring)
Roscovitine (Control) -9.5Leu83, Lys33, Asp86H-bonds with Leu83 and Asp86, extensive hydrophobic contacts
Alternative 1 -8.1Leu83, Phe80, Asp145H-bond with Asp145, π-cation with Lys33

This data is illustrative. Actual results will vary based on the software and parameters used.

The docking results suggest that while PPY is predicted to bind to the CDK2 active site, its predicted affinity is lower than the known inhibitor, Roscovitine. This is a typical and expected result for a starting scaffold versus an optimized drug.

Method Comparison 2: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations introduce dynamics, allowing us to assess the stability of the predicted binding pose over time in a simulated physiological environment. An unstable pose in MD may indicate that the initial docking result was a false positive.

G cluster_0 Setup cluster_1 Equilibration cluster_2 Production Run cluster_3 Analysis Start Start with top-ranked docking pose (PPY-CDK2) Solvate Place in Water Box (e.g., TIP3P model) Start->Solvate Ions Add Counter-Ions (Neutralize system) Solvate->Ions Minimize Energy Minimization (Relax the system) Ions->Minimize Heat Heating (NVT) (Gradually raise temp to 300K) Minimize->Heat Pressure Pressurization (NPT) (Adjust density to 1 atm) Heat->Pressure Production Production MD (Run for 100-200 ns) Pressure->Production Trajectory Analyze Trajectory Production->Trajectory RMSD Calculate RMSD (Assess stability) Trajectory->RMSD Interactions Monitor Interactions (H-bonds, contacts over time) Trajectory->Interactions

Caption: A typical workflow for a Molecular Dynamics simulation.

Experimental Protocol 4: MD Simulation of the PPY-CDK2 Complex

  • System Setup: Take the top-scoring docked pose of the PPY-CDK2 complex. Place it in a periodic box of water molecules and add counter-ions to neutralize the system's charge.

  • Equilibration: Perform a series of equilibration steps. First, minimize the energy of the entire system. Then, gradually heat the system to 300 K (NVT ensemble) and subsequently adjust the pressure (NPT ensemble). This ensures the system is stable before the production run.

  • Production: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to allow the complex to explore its conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory. The key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable, plateauing RMSD suggests the complex has reached equilibrium and the binding is stable. Fluctuating, high RMSD values suggest instability.

Table 2: MD Simulation Stability Metrics (Hypothetical Data)

SystemAvg. Ligand RMSD (Å)Avg. Protein Backbone RMSD (Å)Key Interactions Maintained (>75% of simulation)Interpretation
PPY-CDK2 1.8 ± 0.41.5 ± 0.3H-bond with Gln131Stable binding pose maintained throughout the simulation.
Alternative 1-CDK2 4.5 ± 1.21.6 ± 0.3H-bond with Asp145 (intermittent)Unstable; ligand shows significant movement and may be dissociating.

This MD analysis validates the docking prediction for PPY, suggesting it forms a stable complex. In contrast, "Alternative 1," despite a good initial docking score, proved unstable, marking it as a less promising candidate for synthesis.

Part 3: Expanding the Chemical Space with QSAR

While docking and MD are excellent for analyzing single compounds, Quantitative Structure-Activity Relationship (QSAR) modeling is powerful for analyzing a series of related compounds. QSAR models use statistical methods to correlate chemical structures with biological activity.

Let's consider an alternative scaffold, 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one , derivatives of which have shown potent activity against osteosarcoma cells[5][6]. A QSAR model built on these derivatives could predict the activity of new, unsynthesized analogs, including those that revert to the simpler PPY ethanone core.

G cluster_0 Data Preparation cluster_1 Model Building & Validation cluster_2 Prediction Dataset Compile Dataset (Structures + IC50 values) Descriptors Calculate Molecular Descriptors (e.g., LogP, MW, Polar Surface Area) Dataset->Descriptors Split Split Data (Training set ~80%, Test set ~20%) Descriptors->Split Train Train Model (Relate descriptors to activity) Split->Train Validate Internal Validation (e.g., Cross-validation on training set) Train->Validate Test External Validation (Predict activity of test set) Validate->Test New_Cmpd Design New Compounds Test->New_Cmpd Predict Use Model to Predict Activity New_Cmpd->Predict

Caption: A standard workflow for building a QSAR model.

Table 3: QSAR Model Performance on PPY Analogs (Hypothetical Data)

Compound IDStructureExperimental IC50 (nM)[6]Predicted IC50 (nM)
8i (Thiazolidinone) (R)-2-(4-chlorophenyl)-3-(pyridin-2-yl)thiazolidin-4-one derivative21.925.5
1a (Thiazolidinone) 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one>10001250
PPY (Our target) This compound(Not available)1500

A validated QSAR model can be used to predict the activity of our core compound, PPY, suggesting it would likely have low activity in this specific cancer assay. More importantly, the model can guide the design of new PPY derivatives by indicating which chemical substitutions are likely to improve potency.

Conclusion: An Integrated, Multi-Faceted Approach

This guide demonstrates that a robust computational investigation of a scaffold like this compound is not a linear process but an integrated, multi-faceted strategy. We began with molecular docking to generate initial hypotheses about binding, which were then rigorously tested for stability using molecular dynamics simulations . Finally, we explored how QSAR can be used to compare entire series of related compounds and guide future design efforts.

Each method provides a different piece of the puzzle, and their true power is realized when they are used in concert. This self-validating system—where the output of one technique serves as the input for the next, more rigorous one—provides the highest degree of confidence in the resulting data. By applying this scientifically sound, experience-driven workflow, researchers can effectively harness computational tools to accelerate the journey from a promising scaffold to a potential drug candidate.

References

A Senior Application Scientist's Guide to Benchmarking Chemical Intermediates: A Comparative Analysis of 2-Phenyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final active pharmaceutical ingredient (API), and the overall timeline of a project. This guide provides an in-depth comparative analysis of 2-Phenyl-1-(pyridin-2-yl)ethanone , a versatile building block, benchmarked against two structurally related and commercially significant ketones: 2-Acetylpyridine and Phenyl(pyridin-2-yl)methanone (also known as 2-Benzoylpyridine).

Our evaluation is grounded in the principles of synthetic utility and analytical purity, offering field-proven insights and self-validating experimental protocols to inform your selection of the optimal building block for your research and development endeavors.

Introduction: The Strategic Importance of Ketone Building Blocks in Medicinal Chemistry

Ketones are foundational building blocks in the synthesis of natural product-inspired compounds and novel therapeutic agents.[1][2] Their reactivity allows for a multitude of chemical transformations, making them indispensable in the construction of complex molecular architectures.[1][2] The pyridine moiety, in particular, is a privileged structure in drug discovery, known to enhance solubility and provide crucial interaction points with biological targets.[3][4]

This guide focuses on pyridyl ketones, which are instrumental as intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, anti-cancer, and neuroprotective agents.[3][5] The subject of our primary investigation, this compound, and our chosen benchmarks, 2-Acetylpyridine and Phenyl(pyridin-2-yl)methanone, all serve as precursors to more complex molecules, often through reactions involving the ketone functional group.

The Benchmarking Candidates: A Structural Overview

A comparative analysis requires well-defined standards. For this guide, we have selected two compounds that represent logical alternatives to this compound, allowing for a nuanced discussion of steric and electronic effects on reactivity and utility.

  • Compound of Interest: this compound (MW: 197.23 g/mol )

    • Features a phenyl group and a pyridin-2-yl group attached to an ethanone core.

    • This structure is a key intermediate in the synthesis of various biologically active compounds.[6]

  • Benchmark 1: 2-Acetylpyridine (MW: 121.14 g/mol )

    • A simpler analog with a methyl group instead of a phenylacetyl group.

    • It is widely used as a flavoring agent and a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][7]

  • Benchmark 2: Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine) (MW: 183.21 g/mol )

    • A structural isomer of our compound of interest, with the phenyl and pyridin-2-yl groups directly attached to the carbonyl carbon.

    • It serves as a precursor for antihistamine drugs and has been investigated for its own pharmacological properties.[6]

Experimental Design: A Framework for Objective Comparison

To provide a robust and objective comparison, we will outline a series of standardized experiments designed to evaluate the synthetic utility and purity of each ketone building block. The causality behind each experimental choice is explained to ensure a thorough understanding of the benchmarking process.

Synthesis of a Common Derivative: The Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. By reacting each of our three ketones with a common aldehyde (e.g., 4-chlorobenzaldehyde), we can directly compare their reactivity and the yield of the resulting chalcone-like product. This experiment will provide insights into the steric and electronic influences of the substituents on the ketone.

Experimental Workflow: Comparative Aldol Condensation

cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Ketone_A This compound Reaction_A Reaction A Ketone_A->Reaction_A Ketone_B 2-Acetylpyridine Reaction_B Reaction B Ketone_B->Reaction_B Ketone_C Phenyl(pyridin-2-yl)methanone Reaction_C Reaction C Ketone_C->Reaction_C Aldehyde 4-Chlorobenzaldehyde Aldehyde->Reaction_A Aldehyde->Reaction_B Aldehyde->Reaction_C Base NaOH (aq) Base->Reaction_A Base->Reaction_B Base->Reaction_C Solvent Ethanol Solvent->Reaction_A Solvent->Reaction_B Solvent->Reaction_C Workup_A Workup & Purification Reaction_A->Workup_A Workup_B Workup & Purification Reaction_B->Workup_B Workup_C Workup & Purification Reaction_C->Workup_C Product_A Product A Workup_A->Product_A Product_B Product B Workup_B->Product_B Product_C Product C Workup_C->Product_C Analysis Yield Calculation & Purity Assessment (HPLC) Product_A->Analysis Product_B->Analysis Product_C->Analysis

Caption: Comparative Aldol Condensation Workflow.

Protocol: Aldol Condensation of Pyridyl Ketones

  • Reactant Preparation: In separate reaction vessels, dissolve equimolar amounts of this compound, 2-Acetylpyridine, and Phenyl(pyridin-2-yl)methanone in ethanol.

  • Initiation: To each solution, add an equimolar amount of 4-chlorobenzaldehyde.

  • Reaction: While stirring at room temperature, add a catalytic amount of aqueous sodium hydroxide to each reaction mixture.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • Workup: After completion, neutralize the reactions with dilute HCl, and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude products by column chromatography on silica gel.

  • Analysis: Determine the yield of each purified product and assess its purity by High-Performance Liquid Chromatography (HPLC).

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of a chemical intermediate is paramount, as impurities can carry through to the final API, leading to potential safety concerns and regulatory hurdles. A standardized HPLC method will be employed to assess the purity of both the starting materials and the synthesized derivatives.

Experimental Workflow: HPLC Purity Analysis

Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis

Caption: HPLC Purity Analysis Workflow.

Protocol: Reversed-Phase HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare solutions of each compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of the chromatogram to determine the percentage purity.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data from the described experiments. This data is intended to illustrate the potential differences in performance between the three ketone building blocks.

Table 1: Comparison of Starting Material Purity

CompoundSupplier PurityExperimental Purity (HPLC, %)
This compound>98%98.5%
2-Acetylpyridine>99%99.2%
Phenyl(pyridin-2-yl)methanone>98%98.1%

Table 2: Comparative Performance in Aldol Condensation

Starting KetoneReaction Time (h)Product Yield (%)Product Purity (HPLC, %)
This compound675%97.2%
2-Acetylpyridine485%98.5%
Phenyl(pyridin-2-yl)methanone860%95.8%

Discussion and Interpretation of Results

The illustrative data highlights key differences in the synthetic utility of the three ketone building blocks.

  • Reactivity: 2-Acetylpyridine, with its less sterically hindered methyl group, exhibits the highest reactivity, leading to a shorter reaction time and a higher yield in the aldol condensation. The phenylacetyl group of this compound introduces more steric bulk, slightly reducing the reaction rate and yield. Phenyl(pyridin-2-yl)methanone is the least reactive, likely due to the electronic effects and steric hindrance of the directly attached phenyl and pyridyl rings to the carbonyl group.

  • Purity: The purity of the starting materials is generally high for all three compounds. However, the higher reactivity and cleaner conversion of 2-Acetylpyridine translate to a higher purity of the final product. The lower reactivity of Phenyl(pyridin-2-yl)methanone may lead to the formation of more side products, resulting in a slightly lower purity of the desired chalcone.

  • Synthetic Strategy Implications: For reactions where high reactivity and yield are paramount, 2-Acetylpyridine presents a clear advantage. However, the unique structural motif of This compound makes it an indispensable intermediate for specific target molecules where the phenylacetyl moiety is a key pharmacophoric element. The choice between these intermediates will ultimately depend on the specific synthetic target and the desired balance between reactivity, yield, and the structural requirements of the final compound. Phenyl(pyridin-2-yl)methanone , while less reactive in this specific assay, remains a valuable building block for other transformations and as a precursor to compounds like antihistamines.[6]

Conclusion: An Informed Approach to Intermediate Selection

This guide demonstrates a systematic approach to benchmarking chemical intermediates. By employing standardized comparative experiments, researchers can make data-driven decisions on the most suitable building blocks for their synthetic campaigns.

This compound stands as a valuable and versatile intermediate, offering a unique structural scaffold for drug discovery. While it may not always be the most reactive option, its utility in constructing specific, complex molecular architectures is undeniable. The comparative data presented herein, though illustrative, underscores the importance of considering steric and electronic factors when selecting a ketone building block.

Ultimately, the optimal choice will be dictated by the specific goals of the research program. By understanding the relative strengths and weaknesses of each intermediate, scientists and drug development professionals can navigate the complexities of chemical synthesis with greater confidence and efficiency.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1-(pyridin-2-yl)ethanone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Phenyl-1-(pyridin-2-yl)ethanone, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The protocols outlined herein are grounded in established best practices for chemical hygiene and hazardous waste management, drawing from authoritative sources to ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally analogous compounds, such as 2-Benzoylpyridine, provide critical insights into its likely hazard profile.

Based on available data for similar compounds, this compound should be handled as a substance that:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2]

Combustion of this organic material may produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4] Therefore, it is considered a hazardous substance under the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200 standard.[4]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Irritant Redness, inflammation on contact.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritant Serious irritation, potential for damage.Safety goggles with side-shields or a face shield.[5]
Respiratory Irritant Irritation of the respiratory tract.Use in a well-ventilated area or with a chemical fume hood.[3]
Combustibility Dust clouds may be flammable.Avoid creating dust and eliminate ignition sources.[4]

Guiding Principles for Disposal: The "Cradle-to-Grave" Approach

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[6] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[6]

Key Regulatory Considerations:

  • Hazardous Waste Determination: Any laboratory generating chemical waste must determine if it is hazardous.[6] Based on its irritant properties, this compound waste is classified as hazardous.

  • Segregation: Hazardous waste must be segregated by hazard class to prevent dangerous reactions.[7] For instance, it should not be mixed with strong oxidizing agents.[3]

  • Container Management: Waste must be stored in clearly labeled, compatible containers that are kept sealed unless waste is being added.[7][8]

  • Accumulation: Laboratories must adhere to regulations regarding the maximum amount of hazardous waste that can be stored on-site and the timeframe for its disposal.[9][10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound waste.

Step 1: Immediate Waste Containment and Labeling

  • At the Point of Generation: As soon as a process generates waste containing this compound, it must be collected in a designated, compatible waste container.

  • Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with the chemical, such as a polyethylene or polypropylene container.[4] The container should have a secure, tight-fitting lid.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "this compound" and any other constituents.

Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: The labeled waste container should be moved to a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of waste generation.[9]

  • Segregation: In the SAA, ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks.[7]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations. This documentation is a critical part of the "cradle-to-grave" tracking system.[12]

  • Licensed Disposal Facility: The EHS department will ensure the waste is transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[6]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control Ignition Sources: If the material is a dust, eliminate all sources of ignition.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[5] Do not let the chemical enter drains.[5]

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air.[2][3] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Minimization

A key aspect of responsible chemical management is the minimization of hazardous waste generation.[9]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[9]

  • Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced.[9]

  • Inventory Management: Maintain a current inventory of chemicals to avoid unnecessary purchases and the generation of expired chemical waste.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Is it Hazardous Waste? A->B C Yes (Irritant) B->C Yes K Non-Hazardous Disposal (Follow Institutional Policy) B->K No D Collect in Labeled, Compatible Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles E->F G Container Full? F->G G->E No H Contact EHS for Disposal Pickup G->H Yes I Complete Waste Manifest H->I J Transport to Licensed TSDF I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1-(pyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1-(pyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.